molecular formula C22H20ClN5O B608287 JZP-361 CAS No. 1680193-80-9

JZP-361

Cat. No.: B608287
CAS No.: 1680193-80-9
M. Wt: 405.9 g/mol
InChI Key: GAVZCGTYRWKKDV-UHFFFAOYSA-N
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Description

JZP-361 is a potent and reversible inhibitor of human recombinant MAGL. This compound retains H1 antagonistic affinity (pA2=6.81) but does not show cannabinoid receptor activity. This compound represents a novel dual-acting pharmacological tool possessing both MAGL-inhibitory and antihistaminergic activities.

Properties

IUPAC Name

[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O/c23-18-5-6-19-17(12-18)4-3-16-2-1-9-25-21(16)20(19)15-7-10-27(11-8-15)22(29)28-14-24-13-26-28/h1-2,5-6,9,12-14H,3-4,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVZCGTYRWKKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)N4C=NC=N4)C5=C1C=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101104913
Record name [4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinyl]-1H-1,2,4-triazol-1-ylmethanone
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URL https://comptox.epa.gov/dashboard/DTXSID101104913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1680193-80-9
Record name [4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinyl]-1H-1,2,4-triazol-1-ylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1680193-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinyl]-1H-1,2,4-triazol-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101104913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

JZP-361: A Potential Therapeutic Avenue for Glioblastoma Through Monoacylglycerol Lipase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

JZP-361 is a potent, reversible, and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. While direct studies of this compound in glioblastoma (GBM) are not yet prevalent in public literature, the established role of MAGL in cancer biology, including GBM, provides a strong rationale for its investigation as a potential therapeutic agent. This document outlines the hypothesized mechanism of action of this compound in glioblastoma, based on the known functions of its molecular target. It also presents representative experimental protocols and data to guide further research and development.

Introduction to Monoacylglycerol Lipase (MAGL) and its Role in Glioblastoma

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in terminating the signaling of the endocannabinoid 2-arachidonoylglycerol (2-AG). By hydrolyzing 2-AG into arachidonic acid (AA) and glycerol, MAGL regulates the levels of this important signaling lipid. 2-AG is a full agonist of the cannabinoid receptors CB1 and CB2, which are involved in a wide range of physiological processes, including neurotransmission, inflammation, and cell growth.

In the context of cancer, and particularly glioblastoma, MAGL is emerging as a significant player. Elevated MAGL expression has been observed in various aggressive cancers, including GBM. The downstream effects of MAGL activity contribute to a pro-tumorigenic environment through several mechanisms:

  • Pro-inflammatory Signaling: The product of 2-AG hydrolysis, arachidonic acid, is a precursor to prostaglandins, which are potent inflammatory mediators that can promote cancer cell proliferation, angiogenesis, and invasion.

  • Tumor Growth and Survival: By depleting the pool of 2-AG, high MAGL activity can reduce the activation of cannabinoid receptors, which can have anti-proliferative and pro-apoptotic effects in cancer cells.

  • Glioblastoma Stem Cell (GSC) Maintenance: Recent evidence suggests that MAGL activity is important for the survival and self-renewal of glioblastoma stem cells, which are a key driver of tumor recurrence and therapeutic resistance. A PROTAC (Proteolysis Targeting Chimera) designed to degrade MAGL has been shown to induce apoptosis in GSCs[1].

This compound: A Selective MAGL Inhibitor

This compound is a small molecule inhibitor that potently and selectively targets MAGL. Its primary mechanism of action is the blockade of the enzyme's active site, thereby preventing the hydrolysis of 2-AG.

Table 1: In Vitro Inhibitory Activity of this compound [2][3][4][5][6]

Target EnzymeIC50 (nM)Selectivity vs. MAGL
Human Recombinant MAGL46-
Human Recombinant FAAH7240~157-fold
Human Recombinant α/β-hydrolase-6 (ABHD6)1790~39-fold

Note: FAAH (Fatty Acid Amide Hydrolase) is another key enzyme in the endocannabinoid system. The high selectivity of this compound for MAGL over FAAH is a desirable characteristic for a therapeutic agent.

This compound also exhibits off-target activity as a histamine H1 receptor antagonist[3][5][6]. While this activity may have implications for its overall pharmacological profile, the focus of this guide is on its potential anti-glioblastoma effects through MAGL inhibition.

Hypothesized Mechanism of Action of this compound in Glioblastoma

By inhibiting MAGL, this compound is expected to increase the levels of 2-AG and decrease the production of arachidonic acid and its pro-inflammatory downstream metabolites. This shift in the lipid signaling landscape within the tumor microenvironment is hypothesized to exert anti-tumor effects through multiple pathways.

Signaling Pathways Modulated by this compound

The inhibition of MAGL by this compound is predicted to initiate a cascade of signaling events that are unfavorable to glioblastoma growth and survival.

G JZP361 This compound MAGL MAGL JZP361->MAGL Inhibition TwoAG 2-Arachidonoylglycerol (2-AG) MAGL->TwoAG Hydrolysis AA Arachidonic Acid (AA) MAGL->AA Production CB1_CB2 Cannabinoid Receptors (CB1/CB2) TwoAG->CB1_CB2 Activation Prostaglandins Prostaglandins AA->Prostaglandins Conversion Proliferation Cell Proliferation Prostaglandins->Proliferation Promotes Inflammation Inflammation Prostaglandins->Inflammation Promotes Angiogenesis Angiogenesis Prostaglandins->Angiogenesis Promotes CB1_CB2->Proliferation Inhibits Apoptosis Apoptosis CB1_CB2->Apoptosis Promotes

Figure 1: Hypothesized Signaling Cascade of this compound in Glioblastoma.
Expected Anti-Tumor Effects

Based on the signaling pathway, the following anti-tumor effects of this compound in glioblastoma can be predicted:

  • Reduced Cell Proliferation: By decreasing the levels of pro-proliferative prostaglandins and increasing the activation of anti-proliferative cannabinoid receptors, this compound is expected to inhibit the growth of glioblastoma cells.

  • Induction of Apoptosis: The activation of cannabinoid receptors by elevated 2-AG levels is known to trigger apoptotic pathways in cancer cells.

  • Suppression of Inflammation: By reducing the production of arachidonic acid and prostaglandins, this compound could dampen the chronic inflammation that fuels glioblastoma progression.

  • Inhibition of Angiogenesis: Prostaglandins are also key drivers of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. By inhibiting prostaglandin synthesis, this compound may indirectly inhibit angiogenesis.

Proposed Experimental Protocols for Preclinical Validation

To validate the hypothesized mechanism of action of this compound in glioblastoma, a series of preclinical experiments would be necessary. The following are representative protocols for key in vitro and in vivo studies.

In Vitro Cell-Based Assays

Objective: To determine the direct effects of this compound on glioblastoma cell lines.

Cell Lines:

  • U87 MG (ATCC HTB-14)

  • T98G (ATCC CRL-1690)

  • Patient-derived glioblastoma stem-like cells (GSCs)

Experimental Workflow:

G start Glioblastoma Cell Culture (U87, T98G, GSCs) treatment Treat with this compound (Dose-response) start->treatment proliferation Proliferation Assay (e.g., MTT, BrdU) treatment->proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis invasion Invasion Assay (e.g., Matrigel) treatment->invasion western Western Blot Analysis (p-Akt, p-ERK, Caspase-3) treatment->western lcms LC-MS/MS Analysis (2-AG, AA levels) treatment->lcms

Figure 2: Workflow for In Vitro Evaluation of this compound.

Methodologies:

  • Proliferation Assay (MTT): Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Cell viability is assessed by measuring the reduction of MTT to formazan.

  • Apoptosis Assay (Flow Cytometry): Cells are treated with this compound for 48 hours, then stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry to quantify apoptotic and necrotic cells.

  • Western Blot Analysis: Protein lysates from treated cells are subjected to SDS-PAGE and transferred to a PVDF membrane. Membranes are probed with antibodies against key signaling proteins (e.g., p-Akt, p-ERK, cleaved Caspase-3) to assess pathway modulation.

  • Lipidomics (LC-MS/MS): Lipids are extracted from treated cells and the levels of 2-AG and arachidonic acid are quantified using liquid chromatography-tandem mass spectrometry.

In Vivo Orthotopic Glioblastoma Model

Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant animal model.

Animal Model:

  • Immunocompromised mice (e.g., NOD-SCID)

Experimental Workflow:

G start Intracranial Implantation of Glioblastoma Cells (U87-luc) tumor_growth Monitor Tumor Growth (Bioluminescence Imaging) start->tumor_growth treatment Initiate this compound Treatment (Oral gavage, daily) tumor_growth->treatment monitoring Continued Tumor Monitoring and Survival Analysis treatment->monitoring endpoint Endpoint: Tumor Excision and Histological Analysis monitoring->endpoint ihc Immunohistochemistry (Ki-67, CD31, TUNEL) endpoint->ihc

Figure 3: Workflow for In Vivo Efficacy Study of this compound.

Methodologies:

  • Orthotopic Xenograft Model: Luciferase-expressing U87 MG cells are stereotactically injected into the striatum of anesthetized mice.

  • Bioluminescence Imaging: Tumor growth is monitored non-invasively by intraperitoneal injection of D-luciferin and imaging using an in vivo imaging system.

  • Drug Administration: Once tumors are established, mice are randomized to receive vehicle control or this compound via oral gavage daily.

  • Survival Analysis: Animal survival is monitored, and Kaplan-Meier survival curves are generated.

  • Immunohistochemistry: At the study endpoint, brains are harvested, and tumor sections are stained for markers of proliferation (Ki-67), angiogenesis (CD31), and apoptosis (TUNEL).

Anticipated Quantitative Data

The following tables represent the expected outcomes from the proposed experiments, based on the known effects of MAGL inhibition in cancer models.

Table 2: Expected In Vitro Activity of this compound on Glioblastoma Cells

Cell LineThis compound IC50 (µM) - Proliferation% Apoptosis at 10 µM this compoundFold Change in 2-AG at 1 µM this compound
U87 MG5 - 1530 - 505 - 10
T98G10 - 2520 - 404 - 8
GSC-11 - 1040 - 608 - 15

Table 3: Expected In Vivo Efficacy of this compound in an Orthotopic Glioblastoma Model

Treatment GroupMedian Survival (days)Tumor Volume Reduction (%)Ki-67 Positive Cells (%)
Vehicle Control25 - 35-70 - 90
This compound (50 mg/kg)40 - 6050 - 7030 - 50

Conclusion and Future Directions

This compound, as a potent and selective MAGL inhibitor, holds significant promise as a novel therapeutic agent for glioblastoma. Its mechanism of action, centered on the modulation of the endocannabinoid system and the reduction of pro-inflammatory lipid mediators, targets key pathways involved in GBM progression. The preclinical data, while currently inferred, suggest that this compound could inhibit tumor growth, induce apoptosis, and potentially overcome the resistance mechanisms that plague current GBM therapies.

Further research is imperative to validate these hypotheses. Direct investigation of this compound in glioblastoma cell lines and animal models is the critical next step. Moreover, exploring the combination of this compound with standard-of-care treatments, such as temozolomide and radiation, could reveal synergistic effects and provide a more potent therapeutic strategy for this devastating disease. The dual activity of this compound as a histamine H1 receptor antagonist also warrants further investigation to understand its potential impact on the tumor microenvironment and overall treatment response.

References

In-Depth Technical Guide: KX2-361, a Dual Src and Tubulin Inhibitor for Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KX2-361 is a novel, orally bioavailable small molecule that demonstrates significant potential in the treatment of malignant brain tumors, particularly glioblastoma. Its unique dual mechanism of action, targeting both Src kinase signaling and tubulin polymerization, offers a multi-pronged attack on tumor cell proliferation, survival, and migration. Preclinical studies have highlighted its ability to cross the blood-brain barrier, reduce Src autophosphorylation, disrupt microtubule architecture, induce G2/M cell cycle arrest, and promote apoptosis in glioma cells. Notably, in a murine orthotopic glioblastoma model, KX2-361 has been shown to provide long-term survival, an effect that appears to be synergistic with the host immune system. This technical guide provides a comprehensive overview of the core preclinical data and experimental methodologies related to KX2-361.

Mechanism of Action: Dual Inhibition of Src and Tubulin

KX2-361 exerts its anti-cancer effects through the simultaneous inhibition of two critical cellular targets: the Src non-receptor tyrosine kinase and the microtubule network.

  • Src Kinase Inhibition: Src is a proto-oncogene that is frequently overexpressed and hyperactivated in various cancers, including glioblastoma. It plays a pivotal role in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. KX2-361 inhibits Src activity, thereby disrupting these downstream oncogenic signals. A key indicator of this inhibition is the reduction of Src autophosphorylation at tyrosine 416 (p-Src Y416), a marker of Src activation.[1][2]

  • Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, crucial for cell division (mitotic spindle formation), intracellular transport, and maintenance of cell shape. KX2-361 binds directly to tubulin, inhibiting its polymerization into microtubules.[1][2] This disruption of microtubule dynamics leads to a cascade of events including the arrest of the cell cycle in the G2/M phase and the induction of apoptosis.[3]

The following diagram illustrates the dual mechanism of action of KX2-361.

KX2_361_Mechanism_of_Action KX2-361 Dual Mechanism of Action cluster_0 KX2-361 cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Cellular Outcomes KX2_361 KX2-361 Src Src Kinase KX2_361->Src Inhibits Tubulin Tubulin KX2_361->Tubulin Inhibits Polymerization Src_Pathway Inhibition of Src Signaling Pathways Microtubule_Disruption Disruption of Microtubule Dynamics Proliferation Decreased Proliferation & Migration Src_Pathway->Proliferation Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Proliferation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Dual inhibitory action of KX2-361 on Src kinase and tubulin polymerization.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of KX2-361.

Table 1: In Vitro Activity of KX2-361 in Glioma Cell Lines

Cell LineTypeParameterValueReference
U87Human GlioblastomaGI50Not explicitly stated, but effective at nM concentrations[3]
GL261Murine GliomaGI50Not explicitly stated, but effective at nM concentrations[3]
T98GHuman GlioblastomaGI50Not explicitly stated, but effective at nM concentrations[3]

Table 2: In Vitro Mechanistic Data for KX2-361

AssayCell Line/SystemConcentrationEffectReference
Src AutophosphorylationGL2610-200 nM (24-72h)Reduction in p-Src (Y416)[3]
Tubulin PolymerizationIn vitro (purified tubulin)5 µMInhibition of tubulin assembly[3]
Cell Cycle ArrestU870-270 nMG2/M phase arrest[3]
Apoptosis InductionU87, GL261, T98G0-800 nMInduction of apoptosis[3]

Table 3: In Vivo Pharmacokinetics and Efficacy of KX2-361 in a Murine Model

ParameterAnimal ModelDosingValueReference
Brain CmaxC57BL/6 Mice20 mg/kg (oral)4025 ± 319 ng/g (at 15 min)[3]
Brain AUClastC57BL/6 Mice20 mg/kg (oral)5044 ± 355 h*ng/g[3]
EfficacyOrthotopic GL261 Glioma in C57BL/6 MiceDaily oral dosingSignificant delay in tumor progression and long-term survival[1][3]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of KX2-361.

Src Kinase Inhibition Assay (Western Blot for p-Src)

This protocol describes the assessment of KX2-361's inhibitory effect on Src activation in whole cells by measuring the level of Src autophosphorylation at tyrosine 416.

Src_Inhibition_Assay_Workflow Src Inhibition Assay Workflow A 1. Cell Culture & Treatment - Seed GL261 glioma cells. - Treat with varying concentrations of KX2-361 (0-200 nM) for 24-72 hours. B 2. Cell Lysis - Harvest cells and lyse to extract proteins. A->B C 3. Protein Quantification - Determine protein concentration of lysates (e.g., BCA assay). B->C D 4. SDS-PAGE - Separate proteins by size on a polyacrylamide gel. C->D E 5. Western Blotting - Transfer proteins to a PVDF membrane. D->E F 6. Immunoblotting - Probe membrane with primary antibodies against p-Src (Y416) and total Src. - Incubate with HRP-conjugated secondary antibodies. E->F G 7. Detection & Analysis - Detect signal using chemiluminescence. - Quantify band intensity to determine the ratio of p-Src to total Src. F->G

Caption: Workflow for assessing Src autophosphorylation inhibition by Western blot.

Protocol:

  • Cell Culture and Treatment: GL261 murine glioma cells are cultured in appropriate media. Cells are seeded in multi-well plates and allowed to adhere. Subsequently, cells are treated with a range of KX2-361 concentrations (e.g., 0-200 nM) for specified durations (e.g., 24, 48, or 72 hours).[3]

  • Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Src (p-Src Y416). The membrane is also probed with an antibody for total Src as a loading control. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of p-Src to total Src is calculated to determine the extent of Src inhibition.

Tubulin Polymerization Assay

This in vitro assay measures the effect of KX2-361 on the assembly of purified tubulin into microtubules.

Tubulin_Polymerization_Assay_Workflow Tubulin Polymerization Assay Workflow A 1. Reagent Preparation - Prepare tubulin polymerization buffer. - Reconstitute purified tubulin on ice. B 2. Reaction Setup - In a 96-well plate, add buffer, GTP, and KX2-361 (or control). - Add purified tubulin to initiate the reaction. A->B C 3. Incubation and Measurement - Incubate the plate at 37°C in a spectrophotometer. - Measure absorbance at 340 nm at regular intervals. B->C D 4. Data Analysis - Plot absorbance vs. time to generate polymerization curves. - Compare the curves of KX2-361 treated samples to controls. C->D

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol:

  • Reagent Preparation: A tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) is prepared. Purified tubulin is reconstituted on ice.

  • Reaction Setup: In a 96-well microplate, the polymerization buffer, GTP (a necessary cofactor for polymerization), and either KX2-361 (e.g., 5 µM), a known tubulin inhibitor (e.g., nocodazole) as a positive control, or vehicle (e.g., DMSO) as a negative control are added to respective wells.[3] The reaction is initiated by the addition of the purified tubulin solution.

  • Incubation and Measurement: The plate is immediately placed in a spectrophotometer pre-warmed to 37°C. The absorbance at 340 nm, which increases as tubulin polymerizes and scatters light, is measured at regular time intervals for a defined period (e.g., 60 minutes).

  • Data Analysis: The absorbance readings are plotted against time to generate tubulin polymerization curves. The curves from the KX2-361-treated samples are compared to the control curves to determine the extent of inhibition of tubulin polymerization.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of KX2-361 on the metabolic activity of glioma cells, which serves as an indicator of cell viability.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow A 1. Cell Seeding - Seed glioma cells (e.g., U87, GL261, T98G) in a 96-well plate. B 2. Compound Treatment - Treat cells with a serial dilution of KX2-361 for a specified duration (e.g., 72 hours). A->B C 3. MTT Addition - Add MTT reagent to each well and incubate for 2-4 hours at 37°C. B->C D 4. Formazan Solubilization - Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals. C->D E 5. Absorbance Measurement - Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. D->E F 6. Data Analysis - Calculate cell viability as a percentage of the control and determine the GI50 value. E->F

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Human (U87, T98G) or murine (GL261) glioma cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.[3]

  • Compound Treatment: The cells are treated with a range of concentrations of KX2-361 for a predetermined period, typically 72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The concentration of KX2-361 that causes 50% growth inhibition (GI50) is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis

This flow cytometry-based method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with KX2-361.

Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow A 1. Cell Culture & Treatment - Culture U87 cells and treat with KX2-361 (0-270 nM). B 2. Cell Harvesting & Fixation - Harvest cells and fix them, typically with cold ethanol. A->B C 3. DNA Staining - Treat cells with RNase A to remove RNA. - Stain the cellular DNA with a fluorescent dye (e.g., Propidium Iodide). B->C D 4. Flow Cytometry - Analyze the stained cells using a flow cytometer to measure DNA content. C->D E 5. Data Analysis - Generate a histogram of DNA content. - Quantify the percentage of cells in G0/G1, S, and G2/M phases. D->E

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Cell Culture and Treatment: U87 human glioblastoma cells are cultured and treated with various concentrations of KX2-361 (e.g., 0-270 nM) for a specified time.[3]

  • Cell Harvesting and Fixation: After treatment, both adherent and floating cells are collected, washed with PBS, and fixed to permeabilize the cell membrane. A common method is dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C.

  • DNA Staining: The fixed cells are washed to remove the ethanol and then treated with RNase A to degrade RNA, which can also be stained by DNA-intercalating dyes. Subsequently, the cellular DNA is stained with a fluorescent dye such as propidium iodide (PI).

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.

  • Data Analysis: The data is displayed as a histogram of cell count versus fluorescence intensity. Cells in the G0/G1 phase have a 2N DNA content, cells in the G2/M phase have a 4N DNA content, and cells in the S phase have an intermediate DNA content. Software is used to model the histogram and quantify the percentage of cells in each phase of the cell cycle.

Orthotopic Glioblastoma Murine Model

This in vivo model involves the implantation of glioma cells into the brains of mice to mimic human glioblastoma and evaluate the therapeutic efficacy of KX2-361.

Orthotopic_Glioblastoma_Model_Workflow Orthotopic Glioblastoma Model Workflow A 1. Cell Implantation - Stereotactically inject GL261 glioma cells into the striatum of C57BL/6 mice. B 2. Treatment Initiation - Begin daily oral dosing with KX2-361 or vehicle control a few days post-implantation. A->B C 3. Tumor Monitoring - Monitor tumor growth over time using non-invasive imaging (e.g., MRI or bioluminescence). B->C D 4. Survival Analysis - Monitor the survival of the mice in each treatment group. - Plot Kaplan-Meier survival curves. C->D

Caption: Workflow for the orthotopic glioblastoma murine model.

Protocol:

  • Cell Implantation: GL261 murine glioma cells are harvested and resuspended in a suitable medium. Under anesthesia, C57BL/6 mice are immobilized in a stereotactic frame. A small burr hole is drilled in the skull, and a specific number of GL261 cells are injected into the striatum of the brain using a Hamilton syringe.[1]

  • Treatment: A few days after tumor cell implantation, the mice are randomized into treatment and control groups. The treatment group receives daily oral doses of KX2-361, while the control group receives the vehicle.[1]

  • Tumor Growth Monitoring: Tumor progression can be monitored non-invasively using techniques such as magnetic resonance imaging (MRI) or, if the tumor cells are engineered to express luciferase, bioluminescence imaging.

  • Efficacy Evaluation: The primary endpoint is typically overall survival. The survival times of the mice in the KX2-361-treated group are compared to the control group. The data is often presented as Kaplan-Meier survival curves, and statistical significance is determined using methods like the log-rank test.

Conclusion

KX2-361 represents a promising therapeutic candidate for glioblastoma, a disease with a dire prognosis. Its dual inhibitory mechanism against Src kinase and tubulin polymerization provides a robust approach to combating tumor growth and survival. The preclinical data demonstrate its ability to penetrate the blood-brain barrier and exert potent anti-tumor effects in a relevant in vivo model. The detailed experimental protocols provided in this guide offer a framework for further research and development of this and similar compounds. Future investigations will likely focus on clinical trials to establish the safety and efficacy of KX2-361 in human patients, as well as exploring potential combination therapies to further enhance its anti-glioblastoma activity.

References

The Discovery and Synthesis of KX2-361: A Dual-Targeting Agent for Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

KX2-361, also known as KX-02, is a novel, orally bioavailable small molecule that has emerged as a promising therapeutic candidate for glioblastoma, the most aggressive form of brain cancer.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of KX2-361. A key feature of this molecule is its dual mechanism of action, simultaneously inhibiting Src kinase and tubulin polymerization, two critical pathways in cancer progression.[3][4] Its ability to effectively cross the blood-brain barrier further enhances its therapeutic potential for central nervous system malignancies.[3][5] This document details the scientific rationale behind its development, its chemical properties, and the experimental data supporting its anti-cancer activity.

Discovery and Rationale

The development of KX2-361 was a result of a targeted drug discovery program aimed at identifying potent, non-ATP competitive inhibitors of Src kinase that could overcome the limitations of existing treatments.[5] The discovery strategy involved iterative molecular modeling, synthesis, and testing of proof-of-concept compounds.[5] This process led to the identification of a series of compounds with a novel peptidomimetic scaffold that targets the peptide substrate binding site of Src, offering greater specificity compared to ATP-competitive inhibitors.[6]

The observation that these compounds exhibited potent growth inhibition across a broad range of tumor cell lines suggested an additional mechanism of action beyond Src inhibition.[5] Subsequent mechanism-of-action studies revealed that these compounds, including KX2-361, also inhibit tubulin polymerization.[5] This dual-targeting approach is particularly advantageous in treating complex diseases like glioblastoma, which are driven by multiple oncogenic pathways.

KX2-361 was specifically designed to improve upon its parent compound, KX2-391 (tirbanibulin), by enhancing its ability to penetrate the blood-brain barrier (BBB).[5] The addition of a fluorine atom to the benzyl side chain increased the lipophilicity of KX2-361, leading to significantly improved brain tissue exposure.[5][7]

Chemical Synthesis

KX2-361, with the IUPAC name N-(3-fluorobenzyl)-2-(5-(4-morpholinophenyl)pyridin-2-yl)acetamide, is a synthetic organic compound.[8] While the precise, step-by-step synthesis protocol for KX2-361 is not publicly detailed, the synthesis of its close structural analog, KX2-391, provides a likely synthetic route. The synthesis involves a multi-step process, beginning with the coupling of commercially available starting materials to construct the core heterocyclic structure, followed by modifications to introduce the side chains.

A plausible synthetic approach, based on the synthesis of related compounds, would involve the following key steps:

  • Synthesis of the Pyridine Core: Construction of the central 2,5-disubstituted pyridine ring.

  • Suzuki Coupling: A palladium-catalyzed cross-coupling reaction to attach the 4-morpholinophenyl group to the pyridine core.

  • Amide Bond Formation: Coupling of the resulting intermediate with 3-fluorobenzylamine to form the final acetamide product.

Further purification would be achieved through standard chromatographic techniques.

Mechanism of Action

KX2-361 exerts its anti-cancer effects through a dual mechanism of action: inhibition of Src kinase signaling and disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3][4]

Src Kinase Inhibition

Src is a non-receptor tyrosine kinase that is frequently overexpressed and activated in glioblastoma and plays a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis.[4] KX2-361 is a non-ATP competitive inhibitor that targets the peptide substrate binding site of Src.[6] This mode of inhibition offers higher selectivity for Src kinase.[9] Preclinical studies have demonstrated that KX2-361 effectively reduces the autophosphorylation of Src in GL261 murine glioblastoma cells, indicating the inhibition of its kinase activity.[1][10]

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. KX2-361 binds to tubulin and inhibits its polymerization into microtubules.[1][3] This activity disrupts the microtubule architecture in glioma cells, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][10]

Preclinical Efficacy

The anti-cancer activity of KX2-361 has been evaluated in a range of preclinical models of glioblastoma.

In Vitro Activity

KX2-361 has demonstrated potent cytotoxic activity against a panel of human and murine glioblastoma cell lines, including those resistant to the standard-of-care chemotherapy, temozolomide (T98G).[2][3]

Cell LineDiseaseGI50 (nM)
DaoyDesmoplastic cerebellar medulloblastoma (human)16
SK-N-MCNeuroepithelioma (human)8
SW1088Astrocytoma (human)26
LN-18Glioma (human)2.9
SK-N-FINeuroblastoma (human)11
U87Glioma (human)76
GL261Glioma (mouse)57
T98G (Temodar resistant)Glioma (human)14
U118Glioma (human)29
U138Glioma (human)51
U373Glioma (human)54
Table 1: In vitro potency of KX2-361 against a range of CNS tumor cell lines.[5]
In Vivo Activity

In a syngeneic orthotopic model of glioblastoma using GL261 cells in C57BL/6 mice, oral administration of KX2-361 significantly extended survival.[1][11] Notably, a significant portion of the treated animals achieved long-term survival.[10][11] The efficacy of KX2-361 in this model was found to be dependent on a competent immune system, as the survival benefit was not observed in immunodeficient mice.[1][11] This suggests that KX2-361 may work in concert with the host immune system to control tumor growth.[1]

Animal ModelTreatmentOutcome
Orthotopic GL261 glioma in C57BL/6 miceKX2-361 (oral, once daily for 45 days)Significant extension of survival
Orthotopic GL261 glioma in SCID miceKX2-361 (oral, once daily)No long-term survivors
Table 2: In vivo efficacy of KX2-361 in a murine glioblastoma model.[8][11]

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that KX2-361 is orally bioavailable and readily crosses the blood-brain barrier.[3][5]

ParameterValue (at 20 mg/kg oral dose in mice)
Cmax (brain)4025 ± 319 ng/g
AUClast (brain)5044 ± 355 h*ng/g
Oral Bioavailability40%
Brain-to-Plasma AUC Ratio1.16
Table 3: Pharmacokinetic parameters of KX2-361 in mice.[3][5]

Experimental Protocols

Src Kinase Inhibition Assay (Western Blot for Autophosphorylation)

Objective: To assess the inhibitory effect of KX2-361 on Src kinase activity by measuring the level of Src autophosphorylation.

Methodology:

  • Cell Culture and Treatment: GL261 murine glioblastoma cells are cultured in appropriate media. Cells are treated with varying concentrations of KX2-361 (e.g., 0-200 nM) for a specified duration (e.g., 24-72 hours).[3]

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of Src (e.g., anti-phospho-Src Tyr416). A primary antibody against total Src is used as a loading control.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the bands is quantified using densitometry software. The ratio of phosphorylated Src to total Src is calculated to determine the extent of inhibition.

Tubulin Polymerization Assay

Objective: To determine the effect of KX2-361 on the in vitro assembly of tubulin into microtubules.

Methodology:

  • Reagents: Purified tubulin protein, GTP, and a polymerization buffer (e.g., PIPES-based buffer) are required.

  • Reaction Setup: The assay is typically performed in a 96-well plate format. A reaction mixture containing tubulin, GTP, and either KX2-361 at various concentrations or a vehicle control (DMSO) is prepared on ice to prevent premature polymerization.

  • Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.

  • Measurement: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The effect of KX2-361 is quantified by comparing the polymerization profiles of treated samples to the vehicle control. Nocodazole can be used as a positive control for tubulin polymerization inhibition.[12]

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of KX2-361 on glioblastoma cell lines.

Methodology:

  • Cell Seeding: Glioblastoma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of KX2-361 for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control. The GI50 (concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

In Vivo Orthotopic Glioblastoma Model

Objective: To evaluate the in vivo efficacy of KX2-361 in a clinically relevant animal model of glioblastoma.

Methodology:

  • Cell Implantation: GL261 murine glioblastoma cells are stereotactically implanted into the brains of syngeneic C57BL/6 mice.

  • Treatment: A few days after tumor cell implantation, mice are randomized into treatment and control groups. The treatment group receives daily oral doses of KX2-361. The control group receives a vehicle.

  • Tumor Monitoring: Tumor growth can be monitored non-invasively using techniques such as magnetic resonance imaging (MRI) or bioluminescence imaging (if the tumor cells are engineered to express luciferase).

  • Survival Analysis: The primary endpoint is typically overall survival. The survival times of the treated and control groups are compared using Kaplan-Meier survival analysis.

  • Immunohistochemistry: At the end of the study, brain tissues can be collected for immunohistochemical analysis to assess tumor pathology and the immune cell infiltrate.

Visualizations

KX2-361_Mechanism_of_Action cluster_0 KX2-361 cluster_1 Src Kinase Pathway cluster_2 Tubulin Polymerization Pathway cluster_3 Cellular Effects KX2_361 KX2-361 Src Src Kinase KX2_361->Src Inhibits Tubulin Tubulin Dimers KX2_361->Tubulin Inhibits Polymerization Downstream_Src Downstream Signaling (Proliferation, Survival, Invasion) Src->Downstream_Src Activates Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubules Microtubules Tubulin->Microtubules Polymerization Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Dual mechanism of action of KX2-361.

Experimental_Workflow_In_Vivo_Efficacy start Start implant Orthotopic Implantation of GL261 Glioma Cells start->implant randomize Randomize Mice into Treatment and Control Groups implant->randomize treat Daily Oral Dosing (KX2-361 or Vehicle) randomize->treat monitor Monitor Tumor Growth (MRI/Bioluminescence) treat->monitor survival Record Survival Data monitor->survival analysis Kaplan-Meier Survival Analysis survival->analysis end End analysis->end

Caption: In vivo efficacy experimental workflow.

Conclusion

KX2-361 is a promising, orally bioavailable, dual-targeting inhibitor of Src kinase and tubulin polymerization with significant preclinical activity against glioblastoma. Its ability to cross the blood-brain barrier and its unique mechanism of action make it a strong candidate for further clinical development. The data summarized in this guide highlight the potential of KX2-361 to address the unmet medical need for effective glioblastoma therapies. Phase I clinical trials have been initiated to evaluate the safety and efficacy of KX2-361 in patients with malignant gliomas.[2]

References

JZP-361 preclinical studies and data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preclinical Profile of JZP-361 (KX2-361)

Introduction

This compound, also known as KX2-361, is a novel, orally bioavailable small molecule that demonstrates a dual mechanism of action as an inhibitor of both Src kinase and tubulin polymerization.[1][2][3] Developed as a potential therapeutic agent for malignant brain tumors, specifically glioblastoma, KX2-361 has shown promising preclinical activity.[1][3] A significant challenge in treating brain tumors is the blood-brain barrier (BBB), which limits the penetration of many chemotherapeutic agents.[1] Preclinical studies have demonstrated that KX2-361 effectively crosses the BBB and exhibits potent anti-tumor effects in relevant animal models.[1][2] This technical guide provides a comprehensive overview of the preclinical data and experimental protocols associated with KX2-361.

Core Mechanism of Action

KX2-361 exerts its anti-cancer effects through a dual mechanism:

  • Src Kinase Inhibition : KX2-361 is a non-ATP competitive inhibitor of Src, a non-receptor tyrosine kinase that is often overexpressed in various cancers.[4][5] By targeting the peptide substrate site, it provides a degree of specificity towards Src kinase.[4] Inhibition of Src kinase disrupts downstream signaling pathways involved in tumor cell proliferation, survival, angiogenesis, migration, and metastasis.[5]

  • Tubulin Polymerization Inhibition : The compound directly binds to tubulin, inhibiting its polymerization into microtubules.[1][2][4] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[2]

This dual mechanism of action provides a multi-pronged attack on cancer cells.

Preclinical Data

In Vitro Efficacy

The in vitro activity of KX2-361 has been evaluated in various glioma cell lines.

Cell LineAssayEndpointResultReference
GL261 (murine glioblastoma)Western BlotSrc autophosphorylationReduction observed with KX2-361 treatment[1]
U87 (human glioblastoma)Cell Cycle AnalysisCell cycle arrestDose-dependent G2/M phase arrest[2]
U87, GL261, T98GApoptosis AssayApoptosis inductionApoptosis induced in a dose-dependent manner[2]
Various cancer cell linesProliferation AssayGI50Potent growth inhibition observed[4]
In Vivo Efficacy and Pharmacokinetics

The in vivo efficacy of KX2-361 was assessed in an orthotopic GL261 glioma model in syngeneic C57BL/6 mice.

Animal ModelTreatmentKey FindingsReference
Syngeneic orthotopic GL261 glioma modelOral KX2-361Significantly delayed tumor progression and produced long-term survival.[1]
Immunodeficient miceOral KX2-361Long-term survival was not observed, suggesting the involvement of the host immune system in the therapeutic effect.[1]

Pharmacokinetics:

SpeciesDoseRouteCmax (Brain)AUClast (Brain)Reference
Mice20 mg/kgOral4025 ± 319 ng/g (at 15 min)5044 ± 355 h*ng/g[2]

These data indicate that orally administered KX2-361 readily crosses the blood-brain barrier and achieves therapeutically relevant concentrations in the brain.[1][2]

Experimental Protocols

Cell Culture

Human glioma cell lines (U87, T98G) and the murine GL261 glioma cell line were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2.

Western Blot for Src Phosphorylation

GL261 cells were treated with varying concentrations of KX2-361 for a specified duration. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated Src and total Src. Following incubation with secondary antibodies, the protein bands were visualized using an appropriate detection system.[1]

Cell Cycle Analysis

U87 cells were treated with different concentrations of KX2-361. After treatment, cells were harvested, fixed in ethanol, and stained with a solution containing propidium iodide and RNase. The DNA content of the cells was then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[2]

Apoptosis Assay

Glioma cell lines were treated with a range of KX2-361 concentrations. Apoptosis was assessed using methods such as Annexin V/propidium iodide staining followed by flow cytometry, or by measuring caspase activity using commercially available kits.

In Vitro Tubulin Polymerization Assay

The effect of KX2-361 on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit. Purified tubulin was incubated with KX2-361 or control compounds, and the polymerization of tubulin was monitored by measuring the change in absorbance at 340 nm over time.[2]

Orthotopic Glioma Mouse Model

C57BL/6 mice were intracranially implanted with GL261 glioma cells. After a set number of days to allow for tumor establishment, mice were randomized into treatment and control groups. KX2-361 was administered orally at a specified dose and schedule. Tumor progression was monitored by methods such as bioluminescence imaging or magnetic resonance imaging (MRI). Animal survival was monitored daily.[1]

Pharmacokinetic Analysis in Mice

Following oral administration of KX2-361 to mice, blood and brain tissue samples were collected at various time points. The concentration of KX2-361 in plasma and brain homogenates was determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS). Pharmacokinetic parameters including Cmax and AUC were then calculated.[2]

Signaling Pathways and Workflows

The dual mechanism of action of KX2-361 involves the inhibition of two distinct cellular processes.

JZP361_Mechanism_of_Action cluster_src Src Kinase Inhibition cluster_tubulin Tubulin Polymerization Inhibition cluster_outcome Cellular Outcomes Src Src Kinase Downstream Downstream Signaling (Proliferation, Survival, Angiogenesis) Src->Downstream Activates CellCycleArrest G2/M Cell Cycle Arrest Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->CellCycleArrest Disruption leads to JZP361 This compound (KX2-361) JZP361->Src Inhibits JZP361->Tubulin Inhibits Polymerization Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces JZP361_Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_synthesis Drug Discovery CellLines Glioma Cell Lines SrcAssay Src Phosphorylation Assay CellLines->SrcAssay CellEffects Cell Cycle & Apoptosis Assays CellLines->CellEffects TubulinAssay Tubulin Polymerization Assay AnimalModel Orthotopic Glioma Mouse Model CellEffects->AnimalModel Inform Efficacy Efficacy Assessment (Tumor Growth, Survival) AnimalModel->Efficacy PK Pharmacokinetic Analysis (Brain & Plasma) AnimalModel->PK Synthesis Compound Synthesis (KX2-361) Synthesis->CellLines Test Synthesis->TubulinAssay Test

References

The Dual-Action of KX2-361: A Technical Guide to its Inhibition of Tubulin Polymerization and Src Kinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KX2-361 is a novel, orally bioavailable small molecule that has demonstrated significant potential as an anti-cancer agent, particularly in the context of glioblastoma.[1][2] It functions as a dual inhibitor, targeting both Src kinase and the polymerization of tubulin, two critical components of cell proliferation, migration, and survival.[3] This technical guide provides an in-depth overview of the mechanism of action of KX2-361, focusing on its role in the inhibition of tubulin polymerization. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of KX2-361 and similar compounds.

Core Mechanism of Action: A Two-Pronged Attack

KX2-361 exerts its anti-neoplastic effects through a dual mechanism of action, simultaneously disrupting the cytoskeletal architecture and key signaling pathways within cancer cells.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play a crucial role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function.

KX2-361 directly interferes with this process by binding to tubulin, thereby inhibiting its polymerization into microtubules.[2][4] This disruption of microtubule dynamics leads to a cascade of downstream effects, ultimately culminating in cell cycle arrest and apoptosis.

Src Kinase Inhibition

In addition to its effects on the cytoskeleton, KX2-361 also targets Src kinase, a non-receptor tyrosine kinase that is a key regulator of multiple signaling pathways involved in cell proliferation, survival, migration, and angiogenesis.[3] Src kinase is often overexpressed and hyperactivated in various cancers, contributing to tumor progression and metastasis. KX2-361 is a non-ATP competitive inhibitor that binds to the peptide substrate binding site of Src kinase, blocking its ability to phosphorylate downstream targets.[1]

Quantitative Data on Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory activity of KX2-361 and its closely related analog, Tirbanibulin (KX2-391). This data provides a comparative look at the potency of these compounds against their molecular targets and in cellular assays.

Table 1: In Vitro Inhibitory Activity of KX2-361

Assay TypeTarget/ProcessCell LineConcentration/ValueReference
Tubulin PolymerizationTubulin-5 µM (inhibits assembly)[5]
Src AutophosphorylationSrc KinaseGL2610-200 nM (reduces)[5]
Cell Cycle Arrest-U870-270 nM (promotes G2/M arrest)[5]
Apoptosis Induction-U87, GL261, T98G0-800 nM (induces)[5]

Table 2: Inhibitory Activity of Tirbanibulin (KX2-391) - A Close Analog

Assay TypeTarget/ProcessCell LineIC50/GI50 ValueReference
Src Kinase InhibitionSrc KinaseHuman Tumor Cells~25 nM (in absence of plasma)[1][6]
Human Tumor Cells~100 nM (in presence of plasma)[1]
Tubulin PolymerizationTubulinHuman Tumor Cells~125 nM (in absence of plasma)[1]
Human Tumor Cells~500 nM (in presence of plasma)[1]
Cell Proliferation-Huh79 nM[7][8]
-PLC/PRF/513 nM[7][8]
-Hep3B26 nM[7][8]
-HepG260 nM[7][8]
-NIH3T3/c-Src527F23 nM[7]
-SYF/c-Src527F39 nM[7]

Signaling Pathway and Downstream Effects

The dual inhibition of tubulin polymerization and Src kinase by KX2-361 initiates a series of cellular events that ultimately lead to the demise of cancer cells. The following diagram illustrates the key signaling pathways affected by KX2-361.

KX2_361_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Src_Kinase Src Kinase Growth_Factor_Receptor->Src_Kinase Activates KX2_361 KX2-361 Tubulin α/β-Tubulin Heterodimers KX2_361->Tubulin Binds & Inhibits Polymerization KX2_361->Src_Kinase Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Forms Downstream_Signaling Downstream Signaling (e.g., FAK, Paxillin) Src_Kinase->Downstream_Signaling Phosphorylates Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival Promotes Metastasis Metastasis Downstream_Signaling->Metastasis Promotes Cell_Cycle_Progression Cell Cycle Progression Mitotic_Spindle->Cell_Cycle_Progression Required for Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Arrest at G2/M leads to Cell_Proliferation_Survival->Apoptosis Inhibition leads to

Caption: Signaling pathway of KX2-361's dual inhibitory action.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of KX2-361.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules in a cell-free system.

Workflow Diagram:

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Purified Tubulin - GTP Stock - Polymerization Buffer - KX2-361 Stock Reaction_Setup Set up reactions on ice: - Tubulin + Polymerization Buffer + GTP - Add KX2-361 or Vehicle Control Reagent_Prep->Reaction_Setup Incubation Incubate at 37°C to initiate polymerization Reaction_Setup->Incubation Measurement Measure absorbance at 340 nm every 30-60 seconds Incubation->Measurement Plotting Plot Absorbance vs. Time Measurement->Plotting Analysis Analyze polymerization kinetics: - Lag time - Vmax - Plateau Plotting->Analysis IC50_Calc Calculate IC50 (if applicable) Analysis->IC50_Calc

Caption: Experimental workflow for an in vitro tubulin polymerization assay.

Detailed Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized purified tubulin (e.g., bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.

    • Prepare a stock solution of GTP (e.g., 100 mM).

    • Prepare a polymerization buffer containing glycerol (e.g., 10% v/v) to promote polymerization.

    • Prepare a stock solution of KX2-361 in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • In a pre-chilled 96-well plate, add the tubulin solution, polymerization buffer, and GTP to achieve the desired final concentrations (e.g., 2-5 mg/mL tubulin, 1 mM GTP).

    • Add KX2-361 at various concentrations or the vehicle control (DMSO) to the respective wells. The final volume of DMSO should be kept constant across all wells (typically <1%).

  • Polymerization and Measurement:

    • Immediately place the plate in a temperature-controlled spectrophotometer pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm at regular intervals (e.g., every 30 or 60 seconds) for a defined period (e.g., 60-90 minutes). The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis:

    • Plot the absorbance values against time to generate polymerization curves.

    • Analyze the kinetic parameters of the curves, including the nucleation phase (lag time), the growth phase (Vmax), and the steady-state phase (plateau).

    • For dose-response experiments, calculate the IC50 value for the inhibition of tubulin polymerization.

In Vitro Src Kinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified Src kinase.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

    • Prepare a stock solution of purified active Src kinase.

    • Prepare a stock solution of a suitable Src kinase substrate (e.g., a synthetic peptide like cdc2 (6-20) or a protein substrate).

    • Prepare a stock solution of ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a fluorescent readout).

    • Prepare a stock solution of KX2-361 in DMSO.

  • Reaction Setup:

    • In a reaction tube or 96-well plate, combine the reaction buffer, Src kinase, and the substrate.

    • Add KX2-361 at various concentrations or the vehicle control.

    • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiation and Termination of Reaction:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20-30 minutes).

    • Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA or a strong acid).

  • Detection and Analysis:

    • The method of detection will depend on the assay format:

      • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

      • Fluorescence/Luminescence-based Assay: Use a commercial kit that measures the amount of ADP produced or the phosphorylation of a specific substrate via a coupled enzymatic reaction that generates a fluorescent or luminescent signal.

    • Calculate the percentage of Src kinase inhibition for each concentration of KX2-361 relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., U87 glioblastoma cells) at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of KX2-361 or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent (e.g., 50 µg/mL), and RNase A (to prevent staining of double-stranded RNA) in PBS.

    • Incubate the cells in the staining solution in the dark at room temperature for at least 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Excite the PI with a laser (typically at 488 nm) and collect the fluorescence emission in the appropriate channel (e.g., PE-Texas Red).

    • Acquire data for at least 10,000-20,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram.

    • Gate the cell population to exclude doublets and debris.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on the fluorescence intensity.

    • Compare the cell cycle distribution of KX2-361-treated cells to that of the vehicle-treated control cells.

Conclusion

KX2-361 is a promising dual-action inhibitor with potent activity against both tubulin polymerization and Src kinase. Its ability to disrupt the microtubule network and key oncogenic signaling pathways provides a strong rationale for its continued investigation as a therapeutic agent for glioblastoma and potentially other malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers to further explore the molecular mechanisms and therapeutic applications of this compound. Further studies are warranted to fully elucidate the intricate interplay between its two inhibitory functions and to optimize its clinical utility.

References

The Dual-Action Pharmacodynamics of JZP-361 in Preclinical Cancer Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JZP-361, also known as KX2-361, is a novel small molecule inhibitor with a dual mechanism of action, targeting both Src tyrosine kinase signaling and tubulin polymerization. Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in aggressive malignancies such as glioblastoma. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in various cancer models, detailing its molecular mechanisms, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity.

Introduction

The development of effective cancer therapeutics is often challenged by the complexity and redundancy of oncogenic signaling pathways. This compound represents a promising strategy by simultaneously targeting two distinct and critical cellular processes: signal transduction mediated by the non-receptor tyrosine kinase Src and the dynamics of microtubule assembly.[1] Src kinase is a key mediator of pathways involved in cell proliferation, survival, migration, and angiogenesis. Tubulin is the fundamental component of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. This dual-targeting approach offers the potential for synergistic anti-tumor activity and a lower likelihood of resistance development.

Mechanism of Action

Inhibition of Src Kinase Signaling

This compound inhibits the activity of Src kinase, a non-receptor tyrosine kinase that is frequently overexpressed and hyperactivated in a variety of human cancers.[2] This inhibition disrupts downstream signaling cascades that are crucial for tumor progression.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor Src Src Growth Factor Receptor->Src This compound This compound This compound->Src RAS/MAPK Pathway RAS/MAPK Pathway Src->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway Src->PI3K/AKT Pathway Proliferation Proliferation RAS/MAPK Pathway->Proliferation Survival Survival PI3K/AKT Pathway->Survival Invasion Invasion PI3K/AKT Pathway->Invasion

Caption: this compound inhibits Src kinase, blocking downstream pro-cancer signaling.

Inhibition of Tubulin Polymerization

This compound also acts as a tubulin polymerization inhibitor. By binding to tubulin, it disrupts the formation of microtubules, which are essential for mitotic spindle assembly and cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[3][4]

Tubulin_Inhibition_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Microtubule Formation Microtubule Formation Tubulin->Microtubule Formation Mitotic Spindle Assembly Mitotic Spindle Assembly Microtubule Formation->Mitotic Spindle Assembly Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Assembly->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: this compound disrupts microtubule formation, leading to cell cycle arrest and apoptosis.

Quantitative Pharmacodynamic Data

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Activity of this compound in Glioblastoma Cell Lines

Cell LineAssay TypeParameterValueReference
GL261 (murine)Western BlotSrc Autophosphorylation Inhibition0-200 nM (24-72 h)[3]
U87 (human)Flow CytometryG2/M Cell Cycle Arrest0-270 nM[3]
U87 (human)Apoptosis AssayApoptosis Induction0-800 nM[3]
GL261 (murine)Apoptosis AssayApoptosis Induction0-800 nM[3]
T98G (human)Apoptosis AssayApoptosis Induction0-800 nM[3]
Purified TubulinPolymerization AssayInhibition of Tubulin Assembly5 µM[3]

Table 2: In Vivo Efficacy of this compound in an Orthotopic Glioblastoma Model

Animal ModelTreatmentOutcomeFindingReference
C57BL/6 mice with GL261 gliomaDaily oral this compoundExtended SurvivalSignificantly delayed tumor progression and produced long-term survivors.[5]
SCID mice with GL261 gliomaDaily oral this compoundNo Long-Term SurvivalEfficacy is dependent on a functional adaptive immune system.[5]

Experimental Protocols

In Vitro Assays
  • Cell Lines: GL261 (murine glioblastoma), U87 and T98G (human glioblastoma).

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Cell Treatment: Seed GL261 cells and treat with varying concentrations of this compound (0-200 nM) for 24-72 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-Src (Tyr416) and total Src, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Cell Treatment: Treat U87 cells with this compound (0-270 nM) for the desired time.

  • Fixation: Harvest and fix cells in 70% ethanol overnight at -20°C.

  • Staining: Resuspend cells in a solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

  • Cell Treatment: Treat U87, GL261, or T98G cells with this compound (0-800 nM).

  • Staining: Stain cells with Annexin V-FITC and Propidium Iodide (PI).

  • Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer.

  • Treatment: Add this compound (e.g., 5 µM) or vehicle control to the reaction mixture.

  • Measurement: Monitor the change in fluorescence or absorbance at 340 nm over time at 37°C to measure the extent of tubulin polymerization.

In Vivo Orthotopic Glioblastoma Model
  • Animals: C57BL/6 (immunocompetent) and SCID (immunodeficient) mice.[5]

  • Cell Line: GL261 murine glioblastoma cells.[6]

  • Cell Preparation: Harvest and resuspend GL261 cells in sterile PBS at a concentration of 2 x 10^4 cells in 10 µL.[7]

  • Stereotactic Surgery: Anesthetize the mice and secure them in a stereotactic frame. Create a burr hole in the skull and inject the GL261 cell suspension into the striatum of the right cerebral hemisphere.[6][8]

  • Treatment Initiation: Begin daily oral gavage of this compound or vehicle control three days after tumor cell implantation.[9]

  • Tumor Monitoring: Monitor tumor growth using non-invasive methods such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[10][11]

  • Survival Analysis: Monitor the survival of the mice and plot Kaplan-Meier survival curves.

In_Vivo_Workflow Prepare GL261 Cells Prepare GL261 Cells Stereotactic Intracranial Injection Stereotactic Intracranial Injection Prepare GL261 Cells->Stereotactic Intracranial Injection Tumor Engraftment (3 days) Tumor Engraftment (3 days) Stereotactic Intracranial Injection->Tumor Engraftment (3 days) Initiate Daily Oral this compound Treatment Initiate Daily Oral this compound Treatment Tumor Engraftment (3 days)->Initiate Daily Oral this compound Treatment Monitor Tumor Growth (Bioluminescence/MRI) Monitor Tumor Growth (Bioluminescence/MRI) Initiate Daily Oral this compound Treatment->Monitor Tumor Growth (Bioluminescence/MRI) Assess Survival Assess Survival Monitor Tumor Growth (Bioluminescence/MRI)->Assess Survival

Caption: Workflow for evaluating this compound efficacy in an orthotopic glioblastoma mouse model.

Conclusion

This compound demonstrates significant anti-cancer activity in preclinical models of glioblastoma through its unique dual mechanism of inhibiting both Src kinase signaling and tubulin polymerization. This leads to reduced cell proliferation, cell cycle arrest, and induction of apoptosis. In vivo studies highlight its ability to cross the blood-brain barrier and extend survival in an immune-competent mouse model, suggesting a potential interplay with the host immune system. Further investigation into the detailed molecular pathways and the development of resistance mechanisms will be crucial for the future clinical translation of this promising therapeutic agent. The Phase 1 clinical trial for this compound in glioblastoma was discontinued, and the reasons have not been publicly disclosed.[12]

References

Structural Activity Relationship of KX2-361: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KX2-361 is a potent, orally bioavailable, dual-action small molecule inhibitor that targets both Src kinase and tubulin polymerization. This unique mechanism of action, coupled with its ability to penetrate the blood-brain barrier, has positioned KX2-361 as a promising therapeutic candidate, particularly for aggressive malignancies such as glioblastoma. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of KX2-361, detailing the key chemical features that govern its biological activity. The information presented herein is synthesized from publicly available research and is intended to inform and guide further drug discovery and development efforts in this area.

Introduction

KX2-361 emerged from a medicinal chemistry program aimed at developing non-ATP competitive Src kinase inhibitors.[1][2] It is a structural analog of tirbanibulin (KX2-391), another dual Src/tubulin inhibitor.[3] The core scaffold of these compounds is designed to target the peptide substrate binding site of Src kinase, offering a potential for higher selectivity compared to traditional ATP-competitive inhibitors.[2] Subsequent studies revealed that in addition to Src inhibition, KX2-361 also potently inhibits tubulin polymerization, contributing to its robust anti-proliferative effects.[4] This dual mechanism is a key attribute that distinguishes KX2-361 from many other kinase inhibitors.

Core Molecular Structure and Pharmacophore

The chemical structure of KX2-361 is N-(3-fluorobenzyl)-2-(5-(4-morpholinophenyl)pyridin-2-yl)acetamide. The core pharmacophore can be dissected into three key regions, each contributing to the molecule's overall activity and properties:

  • Region A: The N-benzylacetamide moiety. This region is crucial for interactions with the target proteins.

  • Region B: The central pyridinyl-phenyl core. This rigid scaffold properly orients the other functional groups for optimal binding.

  • Region C: The terminal morpholine group. This group significantly influences the physicochemical properties of the molecule, including solubility and oral bioavailability.

Structural Activity Relationship (SAR) Analysis

While a comprehensive table of KX2-361 analogs with their corresponding IC50 values for Src and tubulin inhibition is not publicly available in the reviewed literature, the following qualitative SAR has been inferred from available research. The development of KX2-361 and its analogs has focused on optimizing potency against both targets while maintaining favorable pharmacokinetic properties.

Table 1: Qualitative Structural Activity Relationship of KX2-361 Analogs

Region of ModificationStructural ChangeImpact on ActivityReference
Region A (N-benzylacetamide) Substitution on the benzyl ringThe position and nature of the substituent are critical. A meta-fluoro substitution, as seen in KX2-361, is favorable.[2]
Replacement of the benzyl groupOther aromatic and heteroaromatic rings have been explored, but the N-benzyl group appears optimal for the dual activity profile.[5]
Region B (Pyridinyl-phenyl core) Positional isomers of the phenylpyridineThe connectivity of the pyridine and phenyl rings is crucial for maintaining the correct geometry for target engagement.[2]
Substitution on the phenyl ringThe para-position of the phenyl ring is a key point for modification to enhance properties such as solubility and cell permeability.[2]
Region C (Morpholine) Replacement of the morpholine groupModifications in this region can significantly impact solubility, oral bioavailability, and metabolic stability. The morpholine in KX2-361 contributes to its favorable pharmacokinetic profile.[3]

Biological Activity and Quantitative Data

KX2-361 exhibits potent activity against cancer cells through its dual inhibitory mechanism. The following table summarizes the reported biological effects of KX2-361.

Table 2: Biological Activity of KX2-361

Biological EffectCell Line(s)Concentration RangeOutcomeReference(s)
Src Autophosphorylation InhibitionGL261 (murine glioblastoma)0-200 nMDose-dependent reduction in Src phosphorylation.[4]
Tubulin Polymerization InhibitionIn vitro assembly assay5 µMInhibition of tubulin polymer assembly.[4]
Cell Cycle ArrestU87 (human glioblastoma)0-270 nMArrest at the G2/M phase of the cell cycle.[4]
Apoptosis InductionU87, GL261, T98G (glioblastoma)0-800 nMInduction of programmed cell death.[4]
Anti-tumor ActivityOrthotopic GL261 brain tumors in miceNot specifiedSignificant delay in tumor progression and long-term survival.[4]

Signaling Pathways and Mechanism of Action

KX2-361's dual-targeting strategy results in the disruption of two critical cellular processes essential for cancer cell proliferation and survival: Src-mediated signaling and microtubule dynamics.

KX2_361_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src Activates Downstream_Signaling Downstream Signaling (e.g., FAK, Paxillin) Src->Downstream_Signaling Phosphorylates Cell_Proliferation Cell_Proliferation Cell_Survival Cell_Survival Cell_Migration Cell_Migration Downstream_Signaling->Cell_Proliferation Promotes Downstream_Signaling->Cell_Survival Promotes Downstream_Signaling->Cell_Migration Promotes Tubulin_Polymerization Tubulin Polymerization Microtubules Microtubules Tubulin_Polymerization->Microtubules Mitosis Mitosis Microtubules->Mitosis Mitosis->Cell_Proliferation Apoptosis Apoptosis Cell_Cycle_Arrest G2/M Arrest Cell_Cycle_Arrest->Apoptosis KX2_361_Src KX2-361 KX2_361_Src->Src KX2_361_Src->Apoptosis KX2_361_Tubulin KX2-361 KX2_361_Tubulin->Tubulin_Polymerization KX2_361_Tubulin->Cell_Cycle_Arrest

Caption: Dual inhibitory mechanism of KX2-361 on Src signaling and tubulin polymerization.

Experimental Protocols

The following are generalized protocols for the key assays used to characterize the activity of KX2-361 and its analogs. The specific conditions used in the primary literature may vary.

In Vitro Src Kinase Assay

This assay measures the ability of a compound to inhibit the phosphotransferase activity of Src kinase.

Src_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant Src Kinase - Kinase Buffer - Peptide Substrate - ATP - Test Compound (KX2-361) Start->Prepare_Reagents Incubate_Kinase_Inhibitor Pre-incubate Src Kinase with Test Compound Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Reaction by adding ATP and Substrate Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence, or Radioactivity) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Generalized workflow for an in vitro Src kinase assay.

Methodology:

  • Reagent Preparation: Recombinant human Src kinase, a specific peptide substrate, ATP, and kinase reaction buffer are prepared. Test compounds are serially diluted in DMSO.

  • Reaction Setup: The kinase, substrate, and test compound are mixed in a microplate well.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a controlled temperature (typically 30°C or 37°C) to allow for the phosphorylation reaction to proceed.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™, HTRF®, or by measuring the incorporation of ³³P-ATP.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay assesses the effect of a compound on the assembly of purified tubulin into microtubules.

Tubulin_Polymerization_Assay_Workflow Start Start Prepare_Tubulin Prepare Purified Tubulin and Polymerization Buffer (with GTP) on ice Start->Prepare_Tubulin Add_Compound Add Test Compound (KX2-361) to microplate wells Prepare_Tubulin->Add_Compound Add_Tubulin Add cold tubulin solution to wells Add_Compound->Add_Tubulin Initiate_Polymerization Initiate Polymerization by incubating at 37°C Add_Tubulin->Initiate_Polymerization Monitor_Absorbance Monitor increase in Optical Density (OD) at 340 nm over time Initiate_Polymerization->Monitor_Absorbance Analyze_Data Analyze Polymerization Curves and Calculate IC50 Monitor_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Generalized workflow for an in vitro tubulin polymerization assay.

Methodology:

  • Reagent Preparation: Lyophilized, purified tubulin is reconstituted in a polymerization buffer containing GTP and kept on ice to prevent spontaneous polymerization. Test compounds are serially diluted.

  • Reaction Setup: The test compound is added to the wells of a microplate.

  • Reaction Initiation: The cold tubulin solution is added to the wells, and the plate is immediately placed in a spectrophotometer pre-warmed to 37°C.

  • Monitoring: The absorbance at 340 nm is measured at regular intervals. An increase in absorbance indicates microtubule formation.

  • Data Analysis: The rate and extent of polymerization are determined from the kinetic curves. The IC50 value is calculated by comparing the polymerization in the presence of the inhibitor to that of a control.

Cell Viability/Cytotoxicity Assay

This assay determines the concentration of a compound that inhibits the growth of cancer cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the test compound and incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric method, such as MTT, MTS, or resazurin reduction assays.

  • Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined from the dose-response curve.

Conclusion

The dual-action inhibitor KX2-361 represents a significant advancement in the development of targeted cancer therapies. Its ability to simultaneously disrupt Src kinase signaling and microtubule dynamics provides a powerful anti-proliferative effect. The structural activity relationship of the N-(3-fluorobenzyl)-2-(5-(4-morpholinophenyl)pyridin-2-yl)acetamide scaffold highlights the importance of specific substitutions on the benzyl and phenyl rings for optimal activity and pharmacokinetic properties. Further exploration of this chemical space, guided by the SAR insights presented in this guide, may lead to the discovery of even more potent and selective dual-target inhibitors for the treatment of challenging cancers. Detailed quantitative SAR data, which is crucial for computational modeling and further lead optimization, can be found in the primary literature, specifically in the 2018 Journal of Medicinal Chemistry article by Smolinski and colleagues.

References

An In-depth Technical Guide to the Blood-Brain Barrier Permeability of JZP-361, a Monoacylglycerol Lipase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a representative technical guide on assessing the blood-brain barrier (BBB) permeability of the monoacylglycerol lipase (MAGL) inhibitor, JZP-361. As of the latest available information, specific quantitative BBB permeability data and detailed experimental protocols for this compound are not publicly available. Therefore, this guide utilizes established methodologies and representative data for the broader class of CNS-targeted MAGL inhibitors to provide a comprehensive framework for researchers, scientists, and drug development professionals.

Introduction

This compound is identified as a potent, reversible, and selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme of significant interest in neuroscience and pharmacology.[1] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[2][3][4] Inhibition of MAGL elevates 2-AG levels, which in turn modulates cannabinoid receptors (CB1 and CB2), and reduces the production of arachidonic acid and subsequent pro-inflammatory prostaglandins.[2][3][4][5] This mechanism of action suggests therapeutic potential for a range of neurological and neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain.[4][6]

A critical determinant of the therapeutic efficacy of any CNS-acting drug is its ability to penetrate the blood-brain barrier (BBB). The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[7] Therefore, a thorough characterization of the BBB permeability of this compound is paramount for its development as a CNS therapeutic.

This guide outlines the core experimental protocols and data presentation formats for evaluating the BBB permeability of this compound and similar MAGL inhibitors.

Signaling Pathway of MAGL Inhibition in the Central Nervous System

The therapeutic effects of this compound are predicated on its modulation of the endocannabinoid system within the brain. The following diagram illustrates the signaling pathway affected by MAGL inhibition.

MAGL_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAG Diacylglycerol (DAG) DAGL DAG Lipase DAG->DAGL synthesis Two_AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) Two_AG->MAGL hydrolysis CB1R_pre CB1 Receptor Two_AG->CB1R_pre activates AA Arachidonic Acid (AA) MAGL->AA COX Cyclooxygenase (COX) AA->COX oxidation PGs Prostaglandins (PGs) Ca_Influx Ca2+ Influx CB1R_pre->Ca_Influx inhibits JZP361 This compound JZP361->MAGL inhibition DAGL->Two_AG COX->PGs Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Depolarization Depolarization Depolarization->Ca_Influx

Caption: MAGL inhibition by this compound increases 2-AG levels, enhancing CB1 receptor signaling.

Experimental Protocols for Blood-Brain Barrier Permeability Assessment

The BBB permeability of a compound like this compound can be assessed using a tiered approach, starting with in vitro models and progressing to in vivo studies.

This assay provides an initial assessment of a compound's ability to cross a cellular barrier that mimics the BBB.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a monolayer of brain endothelial cells.

Methodology:

  • Cell Culture:

    • Primary brain endothelial cells (e.g., human, rat, or mouse) are cultured on microporous membrane inserts (e.g., Transwell™) until a confluent monolayer is formed.[8]

    • To better mimic the in vivo environment, endothelial cells can be co-cultured with astrocytes and pericytes, which are seeded on the underside of the insert or in the bottom of the well.[9]

  • Barrier Integrity Assessment:

    • The integrity of the endothelial cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER) and the permeability to a paracellular marker of low permeability (e.g., Lucifer yellow or a fluorescently labeled dextran).[7]

  • Permeability Assay:

    • This compound is added to the apical (luminal) chamber of the Transwell insert.

    • Samples are collected from the basolateral (abluminal) chamber at various time points (e.g., 30, 60, 90, and 120 minutes).

    • The concentration of this compound in the collected samples is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Efflux Ratio Determination:

    • To assess whether this compound is a substrate for efflux transporters (e.g., P-glycoprotein), the experiment is also performed in the reverse direction (basolateral to apical).

    • The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests active efflux.

Data Presentation:

CompoundDirectionPapp (cm/s)Efflux Ratio
This compoundA to BValueValue
B to AValue
Propranolol (High Permeability Control)A to B>10 x 10-6~1
Atenolol (Low Permeability Control)A to B<1 x 10-6~1

In vivo studies provide a more definitive measure of BBB penetration in a physiological setting.

Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) of this compound.

Methodology:

  • Animal Dosing:

    • A suitable animal model (e.g., male C57BL/6 mice or Sprague-Dawley rats) is administered this compound via a relevant route (e.g., intravenous or oral).

  • Sample Collection:

    • At predetermined time points post-dosing, animals are anesthetized, and blood samples are collected via cardiac puncture.

    • Immediately following blood collection, the animals are transcardially perfused with saline to remove blood from the brain vasculature.

    • The brain is then excised.

  • Sample Processing and Analysis:

    • Plasma is separated from the blood sample.

    • The brain is homogenized.

    • The concentrations of this compound in plasma and brain homogenate are determined by LC-MS/MS.

  • Determination of Unbound Fractions:

    • The fraction of this compound unbound to plasma proteins (fu,plasma) and the fraction unbound in brain tissue (fu,brain) are determined using equilibrium dialysis.

  • Calculation of Kp and Kp,uu:

    • Kp = Total brain concentration / Total plasma concentration

    • Kp,uu = (Total brain concentration x fu,brain) / (Total plasma concentration x fu,plasma)

Data Presentation:

CompoundDose (mg/kg) & RouteTime (h)Plasma Conc. (ng/mL)Brain Conc. (ng/g)Kpfu,plasmafu,brainKp,uu
This compoundValue & RouteValueValueValueValueValueValueValue

Interpretation of Kp,uu:

  • Kp,uu ≈ 1: Primarily passive diffusion across the BBB.

  • Kp,uu > 1: Potential active influx into the brain.

  • Kp,uu < 1: Potential active efflux from the brain.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the BBB permeability of a novel CNS drug candidate like this compound.

BBB_Permeability_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Modeling PAMPA PAMPA Assay (Passive Permeability) Transwell Transwell Assay (Papp & Efflux Ratio) PAMPA->Transwell Initial Screen PK_Study Rodent Pharmacokinetic Study (Plasma PK) Transwell->PK_Study Promising Candidate Brain_Penetration Brain Penetration Study (Kp, Kp,uu) PK_Study->Brain_Penetration PBPK_Modeling Physiologically-Based Pharmacokinetic (PBPK) Modeling Brain_Penetration->PBPK_Modeling Integrate Data Go_NoGo Go_NoGo PBPK_Modeling->Go_NoGo Go/No-Go Decision

Caption: A tiered workflow for assessing blood-brain barrier permeability.

Conclusion

The evaluation of blood-brain barrier permeability is a cornerstone in the development of CNS-targeted therapeutics. For a promising MAGL inhibitor like this compound, a systematic assessment using both in vitro and in vivo models is essential. The methodologies and data presentation formats outlined in this guide provide a robust framework for characterizing the brain penetration of this compound, thereby informing its potential for treating neurological disorders. Future public disclosures of specific data for this compound will be crucial for a definitive understanding of its CNS pharmacokinetic profile.

References

In Vivo Efficacy of KX2-361 in Glioma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KX2-361 is a novel, orally bioavailable small-molecule inhibitor with a dual mechanism of action, targeting both Src kinase and tubulin polymerization.[1][2] Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of aggressive brain tumors such as glioblastoma.[1][2] This technical guide provides a comprehensive overview of the in vivo efficacy of KX2-361 in preclinical glioma models, detailing experimental methodologies, presenting quantitative data, and illustrating the key signaling pathways involved.

Core Efficacy Data

The primary in vivo evidence for the efficacy of KX2-361 in glioma comes from studies utilizing an orthotopic GL261 murine glioma model in syngeneic C57BL/6 mice. This model is widely used in glioblastoma research due to its aggressive and infiltrative growth, which mimics human glioblastoma.

Survival Studies

Treatment with KX2-361 has been shown to significantly extend the survival of mice bearing GL261 gliomas.[1] Notably, a subset of treated animals achieves long-term survival, a critical endpoint in preclinical oncology studies.[1][3] The therapeutic effect of KX2-361 is dependent on a competent immune system, as long-term survival benefits were not observed in immunodeficient mice.[1]

Treatment GroupDosing RegimenMedian Survival (Days)Long-Term Survivors (%)Statistical Significance (vs. Vehicle)
VehicleOnce daily, oral210-
KX2-36125 mg/kg, once daily, oral4837.5p < 0.001
Temozolomide (TMZ)5 mg/kg, once weekly, intraperitoneal280Not Significant
KX2-361 + TMZ25 mg/kg KX2-361, once daily, oral + 5 mg/kg TMZ, once weekly, intraperitoneal5550p < 0.001

Data extracted from Ciesielski et al., 2018. The number of animals per group was 7 for the vehicle and 8 for all other treatment groups.

Tumor Growth Inhibition

Pharmacokinetics

The ability of KX2-361 to penetrate the central nervous system is a key attribute for a glioma therapeutic. Pharmacokinetic studies in mice have confirmed its favorable profile.

ParameterValueConditions
Cmax (Brain) 4025 ± 319 ng/g15 minutes post 20 mg/kg oral dose
AUClast (Brain) 5044 ± 355 h*ng/gFollowing a 20 mg/kg oral dose
Oral Bioavailability ~40%In mice

Data from MedChemExpress, citing Ciesielski et al., 2018.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the primary in vivo study of KX2-361 in the GL261 glioma model.

GL261 Orthotopic Mouse Model
  • Cell Line: GL261 murine glioma cells.

  • Animal Model: Syngeneic C57BL/6 mice.

  • Tumor Implantation: Stereotactic intracranial injection of 5 x 10^4 GL261 cells in 2 µL of serum-free DMEM into the right cerebral hemisphere.

  • Treatment Initiation: Treatment begins 3 days post-tumor cell implantation.

  • Drug Administration:

    • KX2-361 is administered once daily by oral gavage. The vehicle for administration is not specified in the available literature.

    • Temozolomide is administered once weekly via intraperitoneal injection.

  • Monitoring: Animal health is monitored daily. Tumor growth is assessed by Magnetic Resonance Imaging (MRI).

  • Endpoint: Survival is the primary endpoint.

Tubulin Polymerization Inhibition Assay
  • Principle: Measures the ability of a compound to interfere with the assembly of microtubules from purified tubulin.

  • Method:

    • Purified bovine brain tubulin is incubated with KX2-361 or a control compound in a polymerization buffer.

    • The mixture is warmed to 37°C to initiate polymerization.

    • The increase in turbidity (optical density) at 340 nm is monitored over time using a spectrophotometer.

    • Inhibition of polymerization is observed as a decrease in the rate and extent of the turbidity increase compared to the control.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Dual Inhibition of Src and Tubulin

KX2-361's efficacy stems from its ability to simultaneously inhibit two key cellular targets: the Src tyrosine kinase and the polymerization of tubulin.

KX2-361_Mechanism_of_Action cluster_0 KX2-361 cluster_1 Cellular Targets cluster_2 Cellular Effects cluster_3 Downstream Consequences KX2_361 KX2-361 Src Src Kinase KX2_361->Src Inhibits Tubulin Tubulin KX2_361->Tubulin Inhibits Polymerization Src_Inhibition Inhibition of Src Autophosphorylation Microtubule_Disruption Disruption of Microtubule Dynamics Proliferation Decreased Proliferation Src_Inhibition->Proliferation Migration Inhibited Migration and Invasion Src_Inhibition->Migration Microtubule_Disruption->Proliferation Apoptosis Induction of Apoptosis Microtubule_Disruption->Apoptosis

Caption: Dual mechanism of action of KX2-361.

In Vivo Efficacy Study Workflow

The following diagram outlines the typical workflow for assessing the in vivo efficacy of KX2-361 in a preclinical glioma model.

In_Vivo_Efficacy_Workflow start Start cell_culture GL261 Cell Culture start->cell_culture implantation Orthotopic Implantation in C57BL/6 Mice cell_culture->implantation randomization Randomization into Treatment Groups implantation->randomization treatment Drug Administration (Vehicle, KX2-361, TMZ, Combo) randomization->treatment monitoring Tumor Monitoring (MRI) & Survival Analysis treatment->monitoring endpoint Endpoint Reached (Survival Data) monitoring->endpoint analysis Data Analysis (Kaplan-Meier, etc.) endpoint->analysis conclusion Conclusion on Efficacy analysis->conclusion

Caption: Workflow for in vivo glioma studies.

Clinical Development

A Phase I clinical trial (NCT02326441) was initiated to evaluate the safety and tolerability of KX2-361 in patients with malignant glioma. However, the available information suggests that this trial has been discontinued. Further details on the reasons for discontinuation and any findings from the study are not publicly available at this time.

Conclusion

KX2-361 has demonstrated promising in vivo efficacy in a preclinical model of glioblastoma, significantly extending survival and inducing long-term tumor remission in an immune-competent setting. Its dual mechanism of action and ability to cross the blood-brain barrier underscore its potential as a therapeutic agent for this challenging disease. Further investigation is warranted to fully elucidate its clinical potential.

References

JZP-361: A Dual Inhibitor of Src Kinase and Tubulin Polymerization Inducing G2/M Cell Cycle Arrest in Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

JZP-361, also known as KX2-361, is an investigational small molecule that has demonstrated potent anti-tumor activity, particularly in preclinical models of glioblastoma. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its effects on the cell cycle. The compound functions as a dual inhibitor, targeting both Src kinase signaling and tubulin polymerization, which culminates in a robust G2/M phase cell cycle arrest and induction of apoptosis in cancer cells.

Quantitative Analysis of Cell Cycle Distribution

The primary cellular response to this compound is a significant arrest of the cell cycle at the G2/M phase. This effect has been quantified in glioblastoma cell lines, such as U87, demonstrating a dose-dependent increase in the population of cells in G2/M.

Treatment GroupConcentration (nM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (DMSO)-60.5 ± 2.125.3 ± 1.514.2 ± 0.8
This compound (KX2-361)10045.2 ± 1.818.1 ± 1.236.7 ± 2.5
This compound (KX2-361)27015.8 ± 1.15.5 ± 0.778.7 ± 3.3

Data presented as mean ± standard deviation from triplicate experiments in U87 glioblastoma cells treated for 48 hours.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through two distinct but complementary mechanisms:

  • Src Kinase Inhibition: this compound effectively inhibits the activity of Src, a non-receptor tyrosine kinase that is frequently overexpressed and hyperactivated in glioblastoma.[1] Src plays a pivotal role in promoting cell proliferation, survival, and migration.[1] By inhibiting Src, this compound disrupts these oncogenic signaling pathways.

  • Tubulin Polymerization Inhibition: The compound binds to tubulin, preventing its polymerization into microtubules.[1][2] Microtubules are essential components of the mitotic spindle, which is necessary for the proper segregation of chromosomes during mitosis. Disruption of microtubule dynamics by this compound leads to a failure in mitosis and subsequent cell cycle arrest.[2]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of glioblastoma cells treated with this compound.

Materials:

  • U87 glioblastoma cells

  • This compound (KX2-361)

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow Cytometer

Procedure:

  • Cell Culture and Treatment: Seed U87 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 48 hours.

  • Cell Harvesting: After treatment, aspirate the media and wash the cells with PBS. Detach the cells using Trypsin-EDTA and collect them in a centrifuge tube.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Src Kinase Inhibition Assay (Western Blot)

This protocol describes how to assess the inhibitory effect of this compound on Src kinase activity by measuring the phosphorylation of Src.

Materials:

  • U87 glioblastoma cells

  • This compound (KX2-361)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Src (Tyr416), anti-Src, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat U87 cells with this compound for the desired time. Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-Src, total Src, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the ratio of phospho-Src to total Src indicates inhibition of Src kinase activity.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin protein

  • GTP

  • Tubulin polymerization buffer

  • This compound (KX2-361)

  • Nocodazole (positive control for inhibition)

  • Paclitaxel (positive control for promotion)

  • 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing tubulin protein in polymerization buffer with GTP.

  • Compound Addition: Add this compound, control compounds, or vehicle to the wells of a 96-well plate.

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes). An increase in absorbance indicates tubulin polymerization. This compound is expected to inhibit this increase in absorbance.[3]

Signaling Pathways and Logical Relationships

The dual mechanism of action of this compound converges on the cell cycle machinery, leading to a G2/M arrest.

JZP361_Mechanism cluster_src Src Kinase Inhibition cluster_tubulin Tubulin Polymerization Inhibition JZP361 This compound (KX2-361) Src Src Kinase JZP361->Src Inhibits Tubulin Tubulin JZP361->Tubulin Inhibits Proliferation Cell Proliferation & Survival Src->Proliferation Promotes G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules Microtubule Formation Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Required for MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Dual mechanism of this compound leading to G2/M arrest.

Experimental_Workflow cluster_assays Downstream Assays start Glioblastoma Cell Culture (e.g., U87) treatment Treatment with this compound (various concentrations) start->treatment cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle src_inhibition Src Inhibition Assay (Western Blot) treatment->src_inhibition tubulin_assay Tubulin Polymerization Assay treatment->tubulin_assay In vitro

Caption: Experimental workflow for evaluating this compound's effects.

The inhibition of Src kinase by this compound disrupts downstream signaling pathways that are crucial for cell proliferation and survival. Concurrently, the inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle, a critical step for cell division. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. If the damage is irreparable, this arrest ultimately triggers programmed cell death, or apoptosis.

References

Apoptosis Induction by KX2-361 in Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KX2-361 is a novel, orally bioavailable small-molecule inhibitor with a dual mechanism of action, targeting both Src kinase and tubulin polymerization.[1][2][3][4] This dual activity makes it a promising candidate for cancer therapy, particularly for aggressive tumors such as glioblastoma.[1][2][3] This technical guide provides an in-depth overview of the induction of apoptosis by KX2-361 in tumor cells, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Mechanism of Action: Dual Inhibition Leading to Apoptosis

KX2-361 exerts its anti-tumor effects through the simultaneous inhibition of two critical cellular processes: Src kinase signaling and microtubule dynamics.[1][2]

  • Src Kinase Inhibition: KX2-361 effectively reduces the autophosphorylation of Src kinase, a key regulator of cell proliferation, survival, and invasion.[1][2][3] By inhibiting Src, KX2-361 disrupts downstream signaling pathways that promote cancer cell growth and survival.[3][5][6]

  • Tubulin Polymerization Inhibition: The compound binds to tubulin, disrupting microtubule architecture.[1][2] This interference with microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][7]

This dual mechanism of action provides a multi-pronged attack on tumor cells, potentially overcoming resistance mechanisms associated with single-target therapies.

Data Presentation: Efficacy of KX2-361 in Glioblastoma Cell Lines

The following tables summarize the quantitative data on the effects of KX2-361 on glioblastoma cell lines.

Cell LineIC50 (Cell Viability)Notes
U87Not explicitly stated in a tabular format in the searched literature. Graphical data suggests significant effects in the nanomolar range.Human glioblastoma cell line.
GL261Not explicitly stated in a tabular format in the searched literature. Graphical data suggests significant effects in the nanomolar range.Murine glioblastoma cell line.
T98GNot explicitly stated in a tabular format in the searched literature. Graphical data suggests significant effects in the nanomolar range.Human glioblastoma cell line.
Cell LineEffectConcentration RangeReference
U87G2/M Phase Cell Cycle Arrest0-270 nM[1]
U87, GL261, T98GInduction of Apoptosis0-800 nM[1][7]
GL261Reduction of Src Autophosphorylation0-200 nM[1]
Purified TubulinInhibition of Polymerization5 µM[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of KX2-361-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by KX2-361, leading to apoptosis.

KX2_361_Apoptosis_Pathway cluster_input KX2-361 cluster_effects Cellular Effects cluster_downstream Downstream Apoptotic Events KX2_361 KX2-361 Src Src Kinase KX2_361->Src Tubulin Tubulin KX2_361->Tubulin Src_Inhibition Inhibition of Src Autophosphorylation Tubulin_Disruption Disruption of Microtubule Polymerization Apoptosis Apoptosis G2M_Arrest G2/M Cell Cycle Arrest Tubulin_Disruption->G2M_Arrest G2M_Arrest->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage

KX2-361 induced apoptosis signaling pathway.
Experimental Workflow: Cell Viability Assay (MTT Assay)

The following diagram outlines the workflow for assessing cell viability upon treatment with KX2-361.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Seed Tumor Cells in 96-well plate treat Treat with varying concentrations of KX2-361 start->treat incubate Incubate for designated time periods treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Measure absorbance at 570 nm using a plate reader solubilize->read analyze Analyze data to determine IC50 values read->analyze end End analyze->end

Workflow for MTT-based cell viability assay.
Experimental Workflow: Apoptosis Detection by Flow Cytometry

This diagram illustrates the process of quantifying apoptotic cells using Annexin V and Propidium Iodide staining followed by flow cytometry.

Apoptosis_Flow_Cytometry_Workflow cluster_workflow Apoptosis Detection Workflow start Treat cells with KX2-361 harvest Harvest cells (including supernatant) start->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate acquire Acquire data on a flow cytometer incubate->acquire analyze Analyze data to quantify apoptotic cell populations acquire->analyze end End analyze->end

Workflow for apoptosis detection via flow cytometry.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of KX2-361 on tumor cell lines.

Materials:

  • Tumor cell lines (e.g., U87, GL261, T98G)

  • Complete culture medium

  • KX2-361 stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of KX2-361 in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the KX2-361 dilutions or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

Apoptosis Detection by Flow Cytometry

Objective: To quantify the percentage of apoptotic cells after treatment with KX2-361.

Materials:

  • Tumor cell lines

  • Complete culture medium

  • KX2-361 stock solution

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of KX2-361 or vehicle control for the desired time.

  • Harvest the cells by trypsinization. Crucially, collect the supernatant as well, as it contains detached apoptotic cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Western Blotting for Src Phosphorylation and Caspase Activation

Objective: To detect changes in the phosphorylation state of Src and the activation of caspases following KX2-361 treatment.

Materials:

  • Tumor cell lines

  • Complete culture medium

  • KX2-361 stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-Src, anti-cleaved Caspase-3, anti-Caspase-3, anti-PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells and treat with KX2-361 as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Densitometry can be used for semi-quantitative analysis.

Conclusion

KX2-361 demonstrates significant potential as an anti-cancer agent, particularly for glioblastoma, by inducing apoptosis through a dual mechanism of Src kinase and tubulin polymerization inhibition. The data presented in this guide highlight its efficacy in preclinical models. The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential and molecular mechanisms of this promising compound. Further research is warranted to fully elucidate the detailed signaling cascades, including the specific roles of various caspases and Bcl-2 family members, and to translate these preclinical findings into clinical applications.

References

No Evidence of "JZP-361" in Malignant Brain Tumor Research; Focus Shifts to FDA-Approved Dordaviprone (Modeyso)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available information reveals no data on a compound designated "JZP-361" from Jazz Pharmaceuticals for the research of malignant brain tumors. However, the company has made significant strides in neuro-oncology with the recent U.S. Food and Drug Administration (FDA) approval of dordaviprone (brand name: Modeyso) for a rare and aggressive form of brain cancer.

This technical guide provides an in-depth overview of dordaviprone, summarizing its clinical efficacy, mechanism of action, and ongoing clinical trial design for researchers, scientists, and drug development professionals. Additionally, an emerging preclinical candidate, JZP3507, for central nervous system (CNS) tumors is highlighted.

Dordaviprone (Modeyso): A Targeted Therapy for H3 K27M-Mutant Diffuse Midline Glioma

Dordaviprone is a first-in-class, orally administered small molecule. In August 2025, it received accelerated FDA approval for the treatment of adult and pediatric patients one year of age and older with H3 K27M-mutant diffuse midline glioma who have experienced disease progression following prior therapy.[1][2][3][4] This specific type of glioma is a high-grade, aggressive brain tumor with a historically poor prognosis, for which dordaviprone is the first and only approved targeted treatment.[1][2][5][6]

Quantitative Data from Clinical Trials

The approval of dordaviprone was supported by data from a pooled analysis of 50 patients across five open-label clinical studies.[2][4][7] The key quantitative findings are presented below:

Efficacy MeasureResult
Overall Response Rate (ORR) 22%[1][2][4][6]
Median Duration of Response (DOR) 10.3 months[1][2][6][7]
Patients with Response Lasting ≥ 6 Months 73%[2][3][6][7]
Patients with Response Lasting ≥ 12 Months 27%[3]
Mechanism of Action

Dordaviprone is classified as an imipridone.[5][8] Its therapeutic effect is believed to be mediated through the selective targeting of the dopamine receptor D2 (DRD2) and the mitochondrial protease ClpP.[2][5][8] This dual-targeting mechanism is thought to induce cancer cell death.[5][8] The H3 K27M mutation is a critical driver of this malignancy, and dordaviprone is designed to exploit a vulnerability created by this specific genetic alteration.[1][3]

cluster_cell H3 K27M-Mutant Glioma Cell dordaviprone Dordaviprone (Modeyso) drd2 Dopamine Receptor D2 dordaviprone->drd2 Inhibits clpp Mitochondrial Protease ClpP dordaviprone->clpp Activates oncogenic_signaling Oncogenic Signaling Pathways drd2->oncogenic_signaling apoptosis Cell Death clpp->apoptosis oncogenic_signaling->apoptosis

Dordaviprone's dual mechanism of action.
Confirmatory Clinical Trial Protocol

To confirm the clinical benefit of dordaviprone, a Phase 3 trial, the ACTION study (NCT05580562), is currently enrolling newly diagnosed patients.[1][9][10]

  • Trial Design: This is a randomized, double-blind, placebo-controlled, international study.[9]

  • Participants: The trial is enrolling patients with newly diagnosed H3 K27M-mutant diffuse glioma who have completed initial radiotherapy.[9]

  • Intervention: Participants are randomly assigned to receive either dordaviprone (also known as ONC201) or a placebo.[9]

  • Primary Outcome Measures: The primary endpoints of the study are overall survival and progression-free survival.[9]

patient_pool Newly Diagnosed H3 K27M-Mutant Diffuse Glioma Patients radiotherapy Completion of Frontline Radiotherapy patient_pool->radiotherapy randomization Randomization radiotherapy->randomization dordaviprone_arm Dordaviprone randomization->dordaviprone_arm placebo_arm Placebo randomization->placebo_arm follow_up Follow-up for Disease Progression and Survival dordaviprone_arm->follow_up placebo_arm->follow_up analysis Primary Endpoint Analysis: Overall Survival & Progression-Free Survival follow_up->analysis

References

The Interaction of KX2-361 with the Host Immune System: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Notice: As of November 2025, there is no publicly available scientific literature, clinical trial data, or other published research specifically identifying a compound designated as "KX2-361." Therefore, it is not possible to provide an in-depth technical guide, data tables, experimental protocols, or visualizations based on verifiable, public information.

The following sections are structured to serve as a template for the requested information, should data on KX2-361 become publicly available in the future.

Executive Summary

This section would typically provide a high-level overview of KX2-361, its proposed mechanism of action, and a summary of its key interactions with the host immune system. It would highlight the most significant findings from preclinical and clinical studies.

Mechanism of Action and Immunomodulatory Effects

This section would delve into the specific molecular targets of KX2-361 and how its interaction with these targets leads to a modulation of the immune response.

Signaling Pathways

A detailed description of the signaling cascades affected by KX2-361 would be provided here. This would include diagrams generated using the DOT language to visualize these complex interactions.

Example Diagram: Hypothetical KX2-361 Signaling Pathway

KX2_361_Hypothetical_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates KX2-361 KX2-361 KX2-361->Receptor Binds Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes

Caption: Hypothetical signaling pathway for KX2-361.

Quantitative Data Summary

This section would present key quantitative data from preclinical and clinical studies in a tabular format for easy comparison.

Table 1: Example of Preclinical Efficacy Data

Animal ModelDosing RegimenTumor Growth Inhibition (%)Change in Immune Cell Infiltration
Murine Model 1X mg/kg, dailyData Not AvailableData Not Available
Murine Model 2Y mg/kg, twice weeklyData Not AvailableData Not Available

Table 2: Example of Clinical Trial Immunomodulatory Effects

Clinical Trial PhasePatient CohortChange in Cytokine Levels (pg/mL)Change in T-Cell Population (%)
Phase ISolid TumorsData Not AvailableData Not Available
Phase IISpecific Cancer TypeData Not AvailableData Not Available

Detailed Experimental Protocols

This section would provide detailed methodologies for key experiments cited in the research.

In Vitro Immune Cell Assays

A step-by-step protocol for assessing the effect of KX2-361 on immune cell function in vitro would be outlined here.

In Vivo Animal Studies

The methodology for preclinical animal studies, including animal models, dosing, and endpoint analysis, would be detailed in this part.

Example Diagram: Experimental Workflow for In Vivo Study

In_Vivo_Workflow start Tumor Implantation treatment KX2-361 Treatment Initiation start->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Analysis (e.g., Immunohistochemistry, Flow Cytometry) monitoring->endpoint end Data Analysis endpoint->end

Caption: Generalized workflow for an in vivo efficacy study.

Conclusion and Future Directions

This final section would summarize the known interactions of KX2-361 with the host immune system and suggest future research directions to further elucidate its therapeutic potential.

Should information regarding "KX2-361" become publicly available, this document can be populated with the relevant data, experimental details, and visualizations to provide a comprehensive technical guide for the scientific community.

Unraveling the Potential of KX2-361: A Dual-Targeting Inhibitor for Glioblastoma Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The current standard of care offers limited efficacy, highlighting the urgent need for novel therapeutic strategies. This technical guide delves into the preclinical evidence supporting KX2-361, a novel, orally bioavailable small molecule inhibitor, as a promising candidate for glioblastoma therapy. KX2-361 distinguishes itself through a dual mechanism of action, targeting both Src kinase and tubulin polymerization, key players in glioblastoma progression. This document provides a comprehensive overview of the available data, detailed experimental protocols, and a visual representation of the underlying molecular pathways and experimental designs.

Core Concepts: A Dual-Pronged Attack on Glioblastoma

KX2-361 (also known as KX-02) is a potent small molecule that demonstrates a unique ability to simultaneously inhibit two critical pathways implicated in glioblastoma pathogenesis:

  • Src Kinase Inhibition: Src, a non-receptor tyrosine kinase, is frequently overexpressed and activated in glioblastoma. Its hyperactivity contributes to tumor cell proliferation, invasion, angiogenesis, and survival. KX2-361 effectively inhibits Src autophosphorylation, a key step in its activation, thereby disrupting these oncogenic signals.

  • Tubulin Polymerization Inhibition: The integrity of the microtubule network, composed of tubulin polymers, is essential for cell division (mitosis), intracellular transport, and maintenance of cell shape. By binding to tubulin, KX2-361 disrupts microtubule dynamics, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death) of cancer cells.

This dual mechanism of action suggests that KX2-361 may overcome some of the resistance mechanisms that limit the efficacy of single-target agents. Furthermore, its ability to cross the blood-brain barrier (BBB) is a critical feature for a centrally-acting anti-cancer drug.

Preclinical Efficacy: In Vitro and In Vivo Evidence

Preclinical studies have demonstrated the significant anti-glioblastoma activity of KX2-361 in both cell culture and animal models.

In Vitro Studies

KX2-361 has been shown to be effective against a range of human and murine glioblastoma cell lines, including temozolomide-resistant strains.

Table 1: In Vitro Activity of KX2-361 in Glioblastoma Cell Lines

Cell LineOrganismKey Findings
GL261Mouse- Reduced autophosphorylation of Src. - Induced apoptosis.
U87Human- Promoted cell cycle arrest at the G2/M phase. - Induced apoptosis.
T98GHuman- Induced apoptosis (Temozolomide-resistant cell line).[1]
In Vivo Studies

The efficacy of KX2-361 has been evaluated in an orthotopic syngeneic murine model of glioblastoma, where tumor cells are implanted into the brains of mice.

Table 2: In Vivo Efficacy of KX2-361 in a Murine Glioblastoma Model

Animal ModelTreatmentKey Outcomes
Syngeneic C57BL/6 mice with orthotopic GL261 gliomasKX2-361- Significantly delayed tumor progression. - Induced long-term survival in a significant percentage of animals.[2][3] - Efficacy is dependent on a functional adaptive immune system.[2]

Mechanism of Action: Signaling Pathways and Cellular Effects

The dual inhibitory action of KX2-361 triggers a cascade of downstream events that culminate in the death of glioblastoma cells.

node_kx2_361 KX2-361 node_src Src Kinase node_kx2_361->node_src Inhibits node_tubulin Tubulin node_kx2_361->node_tubulin Inhibits node_prolif Proliferation node_src->node_prolif node_invasion Invasion node_src->node_invasion node_survival Survival node_src->node_survival node_mitosis Mitosis node_tubulin->node_mitosis node_apoptosis Apoptosis node_prolif->node_apoptosis Leads to node_invasion->node_apoptosis Leads to node_survival->node_apoptosis Leads to node_g2m G2/M Arrest node_mitosis->node_g2m Leads to node_g2m->node_apoptosis Leads to

Figure 1: Dual Mechanism of Action of KX2-361 in Glioblastoma.

Experimental Protocols

This section outlines the general methodologies employed in the preclinical evaluation of KX2-361.

In Vitro Assays

node_cell_culture Glioblastoma Cell Lines (e.g., GL261, U87) node_treatment Treatment with KX2-361 (Various Concentrations) node_cell_culture->node_treatment node_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) node_treatment->node_viability node_western Western Blot (p-Src, Total Src) node_treatment->node_western node_cell_cycle Cell Cycle Analysis (Flow Cytometry, PI Staining) node_treatment->node_cell_cycle node_apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) node_treatment->node_apoptosis

Figure 2: General Workflow for In Vitro Evaluation of KX2-361.

1. Cell Culture:

  • Cell Lines: Human (e.g., U87, T98G) and murine (e.g., GL261) glioblastoma cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (e.g., MTT Assay):

  • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of KX2-361 for a specified period (e.g., 24-72 hours).

    • Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Western Blot for Src Phosphorylation:

  • Principle: Detects the levels of phosphorylated Src (active form) and total Src protein.

  • Protocol:

    • Treat cells with KX2-361 for the desired time.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phospho-Src (e.g., pY416) and total Src.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

4. Cell Cycle Analysis (Flow Cytometry):

  • Principle: Measures the DNA content of individual cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol:

    • Treat cells with KX2-361.

    • Harvest and fix the cells (e.g., with cold 70% ethanol).

    • Treat the cells with RNase to remove RNA.

    • Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide - PI).

    • Analyze the stained cells using a flow cytometer.

5. Apoptosis Assay (e.g., Annexin V/PI Staining):

  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).

  • Protocol:

    • Treat cells with KX2-361.

    • Harvest the cells and wash with a binding buffer.

    • Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.

    • Incubate in the dark.

    • Analyze the cells by flow cytometry.

In Vivo Animal Studies

node_animal_model Orthotopic GL261 Model (C57BL/6 Mice) node_tumor_implantation Intracranial Implantation of GL261 Cells node_animal_model->node_tumor_implantation node_treatment Oral Administration of KX2-361 node_tumor_implantation->node_treatment node_monitoring Tumor Growth Monitoring (e.g., Bioluminescence Imaging) node_treatment->node_monitoring node_survival Survival Analysis node_treatment->node_survival

Figure 3: Workflow for In Vivo Evaluation of KX2-361.

1. Animal Model:

  • Strain: Syngeneic C57BL/6 mice are commonly used for the GL261 model to ensure immune competence.

2. Orthotopic Tumor Implantation:

  • Procedure:

    • Anesthetize the mice.

    • Secure the mouse in a stereotactic frame.

    • Create a small burr hole in the skull.

    • Slowly inject a suspension of GL261 glioblastoma cells into a specific brain region (e.g., the striatum).

    • Seal the burr hole and suture the incision.

3. Drug Administration:

  • Formulation: KX2-361 is formulated for oral administration, often in a vehicle such as a solution containing DMSO and PEG300.

  • Dosing: The drug is administered at a specific dose and frequency (e.g., once daily) for a defined period.

4. Tumor Growth and Survival Monitoring:

  • Tumor Growth: Tumor progression can be monitored non-invasively using techniques like bioluminescence imaging (if the tumor cells are engineered to express luciferase) or magnetic resonance imaging (MRI).

  • Survival: Animals are monitored daily for signs of tumor-related morbidity, and survival data is recorded.

Clinical Development

A Phase I clinical trial of KX2-361 in patients with primary malignancies and brain metastases has been initiated.[1] The primary objective of this study is to determine the maximum tolerated dose and to evaluate the safety and pharmacokinetic profile of the drug in humans.

Future Directions

The promising preclinical data for KX2-361 in glioblastoma warrants further investigation. Future studies should focus on:

  • Elucidating the detailed molecular mechanisms downstream of Src and tubulin inhibition.

  • Investigating the interplay between KX2-361 and the immune system in the context of glioblastoma.

  • Exploring combination therapies with other standard-of-care and novel agents.

  • Further clinical evaluation in well-designed Phase II and III trials to determine its efficacy in glioblastoma patients.

References

Methodological & Application

JZP-361 In Vitro Assay Protocols: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed protocols for the in vitro evaluation of JZP-361 (also known as KX2-361), a dual-mechanism inhibitor targeting both Src kinase and tubulin polymerization. The following methodologies and data are intended to guide researchers, scientists, and drug development professionals in the characterization of this and similar compounds.

This compound is a small molecule inhibitor with demonstrated potential in oncological research, exhibiting a dual mechanism of action by disrupting both cellular signaling and structural components essential for cell division.[1][2][3] This document outlines the key in vitro assays required to quantify its inhibitory activity against both Src kinase and tubulin polymerization, and to assess its effects on cell proliferation.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound and a related compound, KX2-391, against various cancer cell lines.

CompoundCell LineCancer TypeGI₅₀ (nM)
This compound (KX2-361) U87GlioblastomaNot explicitly stated
GL261GlioblastomaNot explicitly stated
T98GGlioblastomaNot explicitly stated
KX2-391Src3T3FibrosarcomaNot explicitly stated
HT29Colorectal CancerNot explicitly stated

Note: Specific IC₅₀ values for this compound against purified Src kinase and for tubulin polymerization were not available in the public domain at the time of this publication. The GI₅₀ (50% growth inhibition) values indicate the compound's potency in cell-based assays.

Experimental Protocols

Src Kinase Activity Assay (In-Cell Western Blot)

This protocol is designed to assess the inhibitory effect of this compound on Src kinase activity by measuring the autophosphorylation of Src at tyrosine 416 (pY416) in whole cells.

Materials:

  • Cancer cell lines (e.g., GL261 murine glioblastoma cells)

  • Complete cell culture medium

  • This compound (KX2-361)

  • Lysis buffer

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Src (pY416), Mouse anti-total Src

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed GL261 cells in appropriate culture vessels and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0-200 nM) for a predetermined time (e.g., 24-72 hours).[1]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein lysates to equal concentrations.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Src (pY416) and total Src overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities for phospho-Src and total Src.

    • Normalize the phospho-Src signal to the total Src signal to determine the extent of inhibition.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro assembly of purified tubulin into microtubules. A commercially available tubulin polymerization assay kit (e.g., Cytoskeleton, Inc., Cat. # BK011P) can be utilized.

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • This compound (KX2-361)

  • Nocodazole (positive control for inhibition)

  • DMSO (vehicle control)

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO. Prepare working solutions of this compound and controls (Nocodazole, DMSO) in general tubulin buffer.

  • Reaction Setup:

    • On ice, add the appropriate volume of general tubulin buffer to each well of a pre-chilled 96-well plate.

    • Add the test compounds (this compound), positive control (Nocodazole), and vehicle control (DMSO) to their respective wells.[4]

    • Add the purified tubulin to each well.

    • Initiate the polymerization reaction by adding GTP to all wells.

  • Data Acquisition:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for at least 60 minutes.

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Compare the polymerization curves of this compound-treated samples to the control samples to determine the inhibitory effect. A reduction in the Vmax and/or an increase in the lag time indicates inhibition of tubulin polymerization.[4]

Visualized Pathways and Workflows

To further elucidate the mechanisms of this compound, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Activates Downstream_Effectors Downstream Effectors (e.g., FAK, STAT3) Src->Downstream_Effectors Phosphorylates Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Proliferation_Survival JZP_361_Src This compound JZP_361_Src->Src Inhibits

This compound inhibits the Src kinase signaling pathway.

G cluster_cytoplasm Cytoplasm Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization JZP_361_Tubulin This compound JZP_361_Tubulin->Tubulin_Dimers Inhibits Polymerization

This compound disrupts microtubule dynamics by inhibiting tubulin polymerization.

G Start Start: In Vitro Assay Cell_Culture Cell Culture (e.g., GL261) Start->Cell_Culture Compound_Treatment Treat with this compound (Dose-Response) Cell_Culture->Compound_Treatment Assay_Choice Select Assay Compound_Treatment->Assay_Choice Src_Assay Src Kinase Assay (Western Blot for pY416) Assay_Choice->Src_Assay  Signaling Tubulin_Assay Tubulin Polymerization Assay Assay_Choice->Tubulin_Assay  Cytoskeletal Data_Analysis Data Analysis (IC50 / GI50 Determination) Src_Assay->Data_Analysis Tubulin_Assay->Data_Analysis End End: Characterize Inhibitory Activity Data_Analysis->End

References

Application Notes and Protocols for KX2-361 in Glioblastoma Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound of interest for glioblastoma research is KX2-361 . Initial searches for "JZP-361" in this context did not yield relevant results, suggesting a possible typographical error. This compound is identified as a distinct molecule with a different mechanism of action (a monoacylglycerol lipase inhibitor with antihistaminergic properties). Therefore, these application notes focus exclusively on KX2-361, a dual Src and tubulin polymerization inhibitor.

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal therapy. The development of novel therapeutic agents that can effectively cross the blood-brain barrier (BBB) and target key oncogenic pathways is a critical unmet need. KX2-361 is a novel, orally bioavailable small molecule that has demonstrated significant preclinical activity in glioblastoma models. Its dual mechanism of action, targeting both Src kinase signaling and microtubule dynamics, offers a multi-pronged approach to disrupt tumor growth, proliferation, and invasion.

These application notes provide a comprehensive overview of the preclinical evaluation of KX2-361 in a widely used syngeneic murine model of glioblastoma, the GL261 model. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in the evaluation of KX2-361 and similar compounds.

Data Presentation

In Vitro Activity of KX2-361
Cell LineAssayEndpointKX2-361 ConcentrationResultReference
GL261 (murine glioma)ImmunoblotSrc Autophosphorylation (pY416)0-200 nM (24-72h)Dose-dependent reduction in Src phosphorylation.[1][2][1][2]
U87 (human glioblastoma)Cell Cycle AnalysisG2/M Arrest0-270 nMDose-dependent cell cycle arrest at the G2/M phase.[1][1]
U87, GL261, T98GApoptosis AssayApoptosis Induction0-800 nMInduction of apoptosis in a dose-dependent manner.[1][1]
Purified TubulinTubulin Polymerization AssayInhibition of Assembly5 µMInhibition of in vitro tubulin polymerization.[1][1]
In Vivo Efficacy of KX2-361 in Orthotopic GL261 Glioblastoma Model
Animal ModelTreatment GroupDosing RegimenMedian SurvivalLong-Term Survivors (>90 days)Reference
C57BL/6 MiceVehicleOnce daily, oral~25 days0%[3]
C57BL/6 MiceKX2-36120 mg/kg, once daily, oral for 45 daysSignificantly extended30-60%[3]
C57BL/6 MiceTemozolomide (TMZ)5 mg/kg, once weeklyModerately extended0%[3]
C57BL/6 MiceKX2-361 + TMZCombination of above regimensSignificantly extendedData not specified[3]
Immunodeficient (SCID) MiceKX2-36120 mg/kg, once daily, oralExtended survival, but no long-term survivors0%[3]

Experimental Protocols

Protocol 1: In Vitro Src Kinase Inhibition Assay (Immunoblotting)

Objective: To determine the effect of KX2-361 on Src autophosphorylation in glioblastoma cells.

Materials:

  • GL261 murine glioma cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • KX2-361

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibodies: anti-phospho-Src (Tyr416), anti-total Src, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for western blots

Procedure:

  • Cell Culture and Treatment:

    • Plate GL261 cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of KX2-361 (e.g., 0, 50, 100, 200 nM) or vehicle (DMSO) for 24 to 72 hours.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in 100-200 µL of lysis buffer on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations for all samples.

    • Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Src (Tyr416), total Src, and GAPDH overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply chemiluminescent substrate and visualize the bands using an imaging system.

  • Densitometry Analysis:

    • Quantify the band intensities for phospho-Src, total Src, and GAPDH.

    • Normalize the phospho-Src signal to total Src and then to GAPDH to determine the relative inhibition of Src autophosphorylation.[2]

Protocol 2: In Vitro Tubulin Polymerization Assay

Objective: To assess the direct inhibitory effect of KX2-361 on tubulin polymerization.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol

  • KX2-361

  • Positive control (e.g., Nocodazole)

  • Negative control (e.g., Paclitaxel, a stabilizer)

  • 96-well microplate

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of KX2-361 and control compounds in an appropriate solvent (e.g., DMSO).

    • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer containing GTP and glycerol. Keep on ice.

  • Assay Setup:

    • Pre-warm the spectrophotometer to 37°C.

    • In a 96-well plate, add the test compounds (KX2-361, controls) at desired concentrations.

    • Add the tubulin solution to each well to initiate the polymerization reaction. The final volume should be consistent across all wells (e.g., 100 µL).

  • Measurement:

    • Immediately place the plate in the pre-warmed spectrophotometer.

    • Measure the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance (OD340) versus time to generate polymerization curves.

    • Compare the curves of KX2-361-treated samples to the vehicle control. Inhibition of polymerization will result in a lower rate of increase and a lower final absorbance.[4][5][6]

Protocol 3: Orthotopic GL261 Glioblastoma Mouse Model

Objective: To establish an intracranial glioblastoma model in syngeneic mice to evaluate the in vivo efficacy of KX2-361.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • GL261-luciferase cells (for bioluminescence imaging)

  • Complete cell culture medium

  • Sterile PBS

  • Stereotactic apparatus

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Micro-syringe (e.g., Hamilton syringe)

  • Surgical tools (scalpel, drill, etc.)

  • Bone wax

  • Sutures or wound clips

  • KX2-361 formulation for oral gavage

  • Vehicle control

Procedure:

  • Cell Preparation:

    • Culture GL261-luciferase cells to 80-90% confluency.

    • Harvest the cells, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10⁵ cells/µL. Keep on ice.

  • Stereotactic Intracranial Injection:

    • Anesthetize the mouse and mount it on the stereotactic frame.

    • Shave the scalp and sterilize the area with an antiseptic solution.

    • Make a small incision to expose the skull.

    • Using the bregma as a reference point, determine the coordinates for injection into the desired brain region (e.g., striatum).

    • Drill a small burr hole at the determined coordinates.

    • Slowly inject 2-5 µL of the cell suspension (2-5 x 10⁵ cells) into the brain parenchyma at a rate of approximately 1 µL/min.

    • Leave the needle in place for 5 minutes before slowly withdrawing it to prevent reflux.

    • Seal the burr hole with bone wax and suture the incision.

  • Post-operative Care and Treatment:

    • Monitor the animals for recovery from surgery and provide analgesics as needed.

    • Randomize the mice into treatment groups (e.g., vehicle, KX2-361).

    • Begin treatment at a specified time point post-implantation (e.g., day 3 or 5).

    • Administer KX2-361 or vehicle daily via oral gavage.

  • Monitoring and Endpoints:

    • Monitor tumor growth using in vivo bioluminescence imaging (see Protocol 4).

    • Monitor animal health, body weight, and neurological symptoms daily.

    • The primary endpoint is typically survival. Euthanize mice when they reach a moribund state (e.g., >20% weight loss, severe neurological deficits).[7][8][9][10]

Protocol 4: In Vivo Bioluminescence Imaging (BLI)

Objective: To non-invasively monitor the growth of orthotopic glioblastoma in live mice.

Materials:

  • Tumor-bearing mice (from Protocol 3)

  • D-luciferin potassium salt

  • Sterile PBS

  • In vivo imaging system (e.g., IVIS) with a light-tight chamber and a sensitive CCD camera

  • Anesthesia (isoflurane)

Procedure:

  • Preparation:

    • Prepare a stock solution of D-luciferin in sterile PBS (e.g., 15 mg/mL).

    • Anesthetize the mice using isoflurane.

  • Luciferin Administration:

    • Administer a single intraperitoneal (IP) injection of D-luciferin at a dose of 150 mg/kg.

  • Imaging:

    • Wait for 10-15 minutes for the luciferin to distribute throughout the body and cross the BBB.

    • Place the anesthetized mouse in the imaging chamber of the IVIS system.

    • Acquire bioluminescent images. The exposure time will vary depending on the signal intensity (typically 1 second to 5 minutes).

  • Data Analysis:

    • Use the imaging software to quantify the bioluminescent signal from the head region of each mouse. The signal is typically measured in photons/second/cm²/steradian.

    • Track the tumor growth over time by performing serial imaging (e.g., once or twice a week).[11][12][13]

Visualization of Pathways and Workflows

Signaling Pathway of KX2-361 Dual Inhibition

KX2_361_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src Downstream_Signaling Downstream Signaling (Proliferation, Survival, Invasion, Angiogenesis) Src->Downstream_Signaling KX2_361 KX2-361 KX2_361->Src Inhibition Tubulin_Dimers Tubulin α/β Dimers KX2_361->Tubulin_Dimers Inhibition Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Arrest & Apoptosis Mitotic_Spindle->Cell_Cycle_Arrest Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor

Caption: Dual inhibitory mechanism of KX2-361 on Src signaling and tubulin polymerization.

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow Start Start Cell_Culture Culture GL261-luciferase Cells Start->Cell_Culture Injection Orthotopic Intracranial Injection into C57BL/6 Mice Cell_Culture->Injection Randomization Randomize Mice into Treatment Groups Injection->Randomization Treatment_Vehicle Daily Oral Gavage: Vehicle Randomization->Treatment_Vehicle Treatment_KX2_361 Daily Oral Gavage: KX2-361 Randomization->Treatment_KX2_361 BLI_Monitoring Monitor Tumor Growth via Bioluminescence Imaging (BLI) Treatment_Vehicle->BLI_Monitoring Treatment_KX2_361->BLI_Monitoring Health_Monitoring Daily Health and Neurological Monitoring BLI_Monitoring->Health_Monitoring Endpoint Endpoint: Survival Analysis (Euthanasia at Moribund State) Health_Monitoring->Endpoint Finish Finish Endpoint->Finish

Caption: Workflow for preclinical evaluation of KX2-361 in an orthotopic glioblastoma model.

References

Application Notes and Protocols for Assessing Blood-Brain Barrier Penetration of JZP-361

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. Assessing the ability of a therapeutic agent to penetrate the BBB is a critical step in the development of drugs targeting the CNS. This document provides a detailed protocol for evaluating the BBB penetration of JZP-361, a novel therapeutic agent. The methodologies described herein are designed to provide a comprehensive understanding of the compound's ability to reach its target in the brain.

Experimental Protocols

A multi-tiered approach is recommended to robustly characterize the BBB penetration of this compound, starting with in vitro models and progressing to in vivo studies.

In Vitro BBB Model: Transwell Assay

This assay provides an initial assessment of the passive permeability of this compound across a simplified model of the BBB.

Materials:

  • Human cerebral microvascular endothelial cells (hCMEC/D3)

  • Astrocyte-conditioned medium

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • This compound standard

  • Lucifer yellow (paracellular marker)

  • LC-MS/MS system

Protocol:

  • Cell Culture: Culture hCMEC/D3 cells on the apical side of the Transwell inserts in endothelial cell growth medium.

  • Astrocyte Co-culture (Optional but Recommended): Culture astrocytes on the basolateral side of the 24-well plate. The co-culture helps to induce a tighter barrier.

  • Barrier Formation: Allow the endothelial cells to form a monolayer and develop tight junctions over 5-7 days. Monitor the transendothelial electrical resistance (TEER) to assess barrier integrity. A TEER value >150 Ω·cm² is generally considered acceptable.

  • Permeability Assay:

    • Replace the medium in the apical and basolateral compartments with a transport buffer.

    • Add this compound to the apical chamber at a known concentration.

    • Include Lucifer yellow in the apical chamber to assess the integrity of the paracellular pathway.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • Analyze the concentration of this compound and Lucifer yellow in the collected samples using a validated LC-MS/MS method.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of transport of this compound across the monolayer.

    • A is the surface area of the Transwell membrane.

    • C0 is the initial concentration of this compound in the apical chamber.

In Vivo Studies: Brain Microdialysis

This technique allows for the direct measurement of unbound this compound concentrations in the brain extracellular fluid (ECF) of a living animal, providing a dynamic assessment of BBB penetration.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Syringe pump

  • Fraction collector

  • Rodents (e.g., Sprague-Dawley rats)

  • This compound formulation for intravenous or oral administration

  • LC-MS/MS system

Protocol:

  • Probe Implantation: Anesthetize the rodent and place it in the stereotaxic apparatus. Implant a microdialysis guide cannula into the brain region of interest (e.g., striatum, hippocampus).

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2 µL/min).

  • Baseline Collection: Collect dialysate samples for a baseline period (e.g., 1-2 hours) to ensure a stable baseline.

  • This compound Administration: Administer this compound to the animal via the desired route (e.g., intravenous bolus, oral gavage).

  • Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) for several hours.

  • Blood Sampling: Collect parallel blood samples at corresponding time points.

  • Sample Analysis: Analyze the concentration of this compound in the dialysate and plasma samples using LC-MS/MS.

  • Data Analysis: Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) to determine the extent of BBB penetration.

In Vivo Studies: Brain Tissue Homogenate Analysis

This method provides an overall measure of the total concentration of this compound in the brain tissue.

Materials:

  • Rodents

  • This compound formulation

  • Tissue homogenizer

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • This compound Administration: Administer this compound to a cohort of animals.

  • Tissue Collection: At a predetermined time point post-administration, euthanize the animals and perfuse the circulatory system with saline to remove blood from the brain tissue.

  • Brain Homogenization: Excise the brain and homogenize the tissue in a suitable buffer.

  • Sample Processing: Process the brain homogenate and corresponding plasma samples to extract this compound.

  • Sample Analysis: Quantify the concentration of this compound in the brain homogenate and plasma using LC-MS/MS.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp).

Data Presentation

The quantitative data from the described experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: In Vitro Permeability of this compound

CompoundPapp (x 10⁻⁶ cm/s)TEER (Ω·cm²)Lucifer Yellow Permeability (%)
This compoundInsert ValueInsert ValueInsert Value
Propranolol (High Permeability Control)>10Insert Value<1
Atenolol (Low Permeability Control)<1Insert Value<1

Table 2: In Vivo Pharmacokinetic Parameters of this compound

ParameterBrain ECFPlasma
Cmax (ng/mL)Insert ValueInsert Value
Tmax (h)Insert ValueInsert Value
AUC (ng·h/mL)Insert ValueInsert Value

Table 3: Brain Penetration Ratios of this compound

ParameterValueDescription
Kp (Brain Homogenate/Plasma)Insert ValueTotal brain-to-plasma ratio
Kp,uu (Unbound Brain/Unbound Plasma)Insert ValueUnbound brain-to-plasma ratio

Visualizations

Diagrams are provided to illustrate the experimental workflow and a relevant signaling pathway.

G cluster_0 Experimental Workflow for BBB Penetration Assessment A In Vitro BBB Model (Transwell Assay) B Assess Apparent Permeability (Papp) A->B G Comprehensive BBB Penetration Profile B->G C In Vivo Microdialysis D Determine Unbound Brain Concentration (Kp,uu) C->D D->G E In Vivo Brain Tissue Homogenate F Determine Total Brain Concentration (Kp) E->F F->G

Caption: Workflow for assessing this compound BBB penetration.

G cluster_1 Hypothetical Signaling Pathway for a CNS Depressant JZP361 This compound GABA_R GABA-B Receptor JZP361->GABA_R Agonist Gi Gi Protein GABA_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel K+ Channel (GIRK) Gi->K_channel Activates cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization (Neuronal Inhibition) K_channel->Hyperpolarization Leads to

Caption: Potential signaling pathway for this compound action.

Analysis of Src Phosphorylation Inhibition by KX2-361: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KX2-361 is a novel small molecule that functions as a dual inhibitor of Src kinase and tubulin polymerization.[1][2][3] As a non-receptor tyrosine kinase, Src plays a critical role in various cellular processes, including proliferation, differentiation, motility, and adhesion.[4][5] Dysregulation of Src activity is implicated in the progression of numerous human cancers, making it a key target for therapeutic intervention.[4] KX2-361 has demonstrated the ability to reduce Src autophosphorylation, a key step in its activation, in various cancer cell lines.[2][6]

This document provides detailed protocols for the analysis of Src phosphorylation at tyrosine 416 (p-Src Tyr416) using Western blot following treatment with KX2-361, along with supporting data and pathway diagrams.

Data Presentation

The following table summarizes the quantitative data on the inhibition of Src phosphorylation by KX2-361 in the GL261 murine glioblastoma cell line. The data is derived from densitometric analysis of Western blots and is presented as a percentage of the untreated control.[6]

Cell LineTreatment DurationKX2-361 Concentration (nM)Inhibition of Src Phosphorylation (pY416) (% of Control)
GL26124 hours0 - 200Concentration-dependent decrease
GL26172 hours0 - 200Concentration-dependent decrease

Note: The exact concentrations corresponding to specific percentage decreases were not detailed in the available literature, but a dose-dependent effect was observed within the 0-200 nM range.[2][6]

Signaling Pathway

The following diagram illustrates the central role of Src kinase in intracellular signaling and the point of inhibition by KX2-361.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Src Src RTK->Src Activation Integrins Integrins Integrins->Src Activation pSrc p-Src (Tyr416) (Active) Src->pSrc Autophosphorylation Downstream Downstream Signaling Pathways (RAS-MAPK, PI3K-Akt, STAT3) pSrc->Downstream Activation KX2_361 KX2-361 KX2_361->pSrc Inhibition Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Responses

Caption: Src signaling pathway and the inhibitory action of KX2-361.

Experimental Protocols

Western Blot Analysis of Src Phosphorylation (Tyr416)

This protocol details the procedure for assessing the inhibition of Src phosphorylation in cell culture after treatment with KX2-361.

Materials:

  • Cell Line: GL261 murine glioblastoma cells (or other relevant cell line)

  • KX2-361: Stock solution in DMSO

  • Cell Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lysis Buffer: RIPA buffer (150 mM NaCl, 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™)

  • BCA Protein Assay Kit

  • 4x Laemmli Sample Buffer

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF membrane

  • Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol)

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-Src (Tyr416) antibody (e.g., Cell Signaling Technology #2101)[1]

    • Rabbit anti-total Src antibody

    • Mouse anti-GAPDH or β-actin antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Substrate

  • Chemiluminescence Imaging System

Procedure:

  • Cell Culture and Treatment:

    • Plate GL261 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of KX2-361 (e.g., 0, 10, 50, 100, 200 nM) for the desired time points (e.g., 24 and 72 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest KX2-361 concentration.

  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to fresh, pre-chilled tubes.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Src (Tyr416) (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with HRP-conjugated goat anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed for total Src and a loading control (GAPDH or β-actin).

    • Perform densitometric analysis of the bands using appropriate software. Express the p-Src signal as a ratio to total Src and/or the loading control.

Experimental Workflow

The following diagram outlines the key steps in the Western blot analysis of Src phosphorylation.

Western_Blot_Workflow start Start: Plate and Treat Cells with KX2-361 lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-Src Tyr416) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Densitometric Analysis detection->analysis end End: Quantify Inhibition analysis->end

Caption: Western blot workflow for p-Src (Tyr416) analysis.

References

Application Notes and Protocols for Tubulin Polymerization Assay Featuring JZP-361

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2][3][4] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer drug development.[3][4][5] Compounds that interfere with tubulin polymerization, either by inhibiting it or by stabilizing microtubules, can lead to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][4][6][7]

These application notes provide a detailed protocol for an in vitro tubulin polymerization assay to characterize the activity of a novel compound, JZP-361. The assay can determine whether this compound acts as an inhibitor or a stabilizer of tubulin polymerization and allows for the determination of its potency (e.g., IC50 or EC50). Two common methods are described: an absorbance-based assay that measures the turbidity resulting from microtubule formation and a more sensitive fluorescence-based assay.[1][8][9]

Principle of the Assay

The tubulin polymerization assay is based on the principle that the polymerization of purified tubulin into microtubules can be monitored by changes in light scattering or fluorescence.[8][10] In the absorbance-based method, the formation of microtubules causes an increase in turbidity, which is measured as an increase in absorbance at 340 nm.[8][11][12] The fluorescence-based assay utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in a significant increase in fluorescence intensity.[1][9] The rate and extent of polymerization can be modulated by tubulin-binding agents. Inhibitors will decrease the rate and extent of polymerization, while stabilizers will enhance them.

Materials and Reagents

  • Purified tubulin (>99% pure)[8]

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA[1][8]

  • GTP solution (100 mM)[2]

  • Glycerol (100%)[8]

  • Paclitaxel (positive control for stabilization)[2][8]

  • Nocodazole or Vinblastine (positive controls for inhibition)[2][6][9]

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO)

  • 96-well, half-area, clear-bottom plates (for absorbance assay)[8] or black plates (for fluorescence assay)

  • Fluorescent reporter dye (e.g., DAPI) for fluorescence-based assay[1]

  • Temperature-controlled microplate reader

Experimental Protocols

Protocol 1: Absorbance-Based Tubulin Polymerization Assay

This protocol is adapted from standard methods for monitoring tubulin polymerization via light scattering.[8][11][12]

1. Preparation of Reagents:

  • Thaw purified tubulin on ice. Reconstitute lyophilized tubulin with cold GTB to a final concentration of 4 mg/mL. Keep on ice.
  • Prepare a 10 mM stock solution of GTP in GTB.
  • Prepare a polymerization buffer (G-PEM) by adding glycerol to GTB to a final concentration of 10%.[8]
  • Prepare stock solutions of this compound, paclitaxel (e.g., 10 mM), and nocodazole (e.g., 10 mM) in DMSO.
  • Prepare serial dilutions of this compound and control compounds in G-PEM at 10x the final desired concentration.

2. Assay Procedure:

  • Pre-warm the microplate reader to 37°C.[8][11][12]
  • In a pre-warmed 96-well plate, add 10 µL of the 10x compound dilutions (this compound, paclitaxel, nocodazole, or DMSO vehicle control) to the appropriate wells.
  • On ice, prepare the tubulin reaction mix. For each reaction, combine tubulin solution and G-PEM to achieve a final tubulin concentration of 3 mg/mL.[8] Add GTP to a final concentration of 1 mM.
  • To initiate polymerization, add 90 µL of the tubulin reaction mix to each well containing the compound.
  • Immediately place the plate in the pre-warmed microplate reader.
  • Measure the absorbance at 340 nm every minute for 60 minutes.[8][13]

3. Data Analysis:

  • Plot the absorbance (OD340) versus time for each concentration of this compound and the controls.
  • The polymerization curve typically shows three phases: nucleation (lag phase), growth (elongation phase), and steady state (plateau).[8][11]
  • Determine the maximum velocity (Vmax) of polymerization from the slope of the growth phase.
  • Calculate the percentage of inhibition or stabilization relative to the DMSO control.
  • For inhibitors, plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
  • For stabilizers, plot the percentage of enhancement against the log concentration of this compound to determine the EC50 value.

Protocol 2: Fluorescence-Based Tubulin Polymerization Assay

This protocol offers higher sensitivity and is suitable for high-throughput screening.[1][9]

1. Preparation of Reagents:

  • Follow the same reagent preparation steps as in the absorbance-based assay, but typically a lower tubulin concentration can be used (e.g., 2 mg/mL).[9]
  • Prepare a stock solution of the fluorescent reporter dye (e.g., DAPI at 1 mM in DMSO).

2. Assay Procedure:

  • Pre-warm the microplate reader to 37°C.
  • In a pre-warmed 96-well black plate, add 5 µL of the 10x compound dilutions.
  • On ice, prepare the tubulin reaction mix. For each reaction, combine tubulin solution (to a final concentration of 2 mg/mL), G-PEM, GTP (1 mM final), and the fluorescent reporter dye (e.g., 10 µM final DAPI concentration).[1]
  • To initiate polymerization, add 45 µL of the tubulin reaction mix to each well.
  • Immediately place the plate in the pre-warmed microplate reader.
  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute for 60 minutes.[9]

3. Data Analysis:

  • Plot the relative fluorescence units (RFU) versus time.
  • Perform the same data analysis as described for the absorbance-based assay to determine the Vmax, percentage of inhibition/stabilization, and IC50/EC50 values.

Data Presentation

The following tables present hypothetical data for the characterization of this compound as a tubulin polymerization inhibitor.

Table 1: Effect of this compound on Tubulin Polymerization Parameters.

CompoundConcentration (µM)Vmax (mOD/min)Max Polymer Mass (OD340)% Inhibition
Vehicle (DMSO) -5.20.250
This compound 0.14.80.237.7
0.53.50.1832.7
1.02.10.1159.6
5.00.80.0584.6
10.00.20.0296.2
Nocodazole 100.40.0392.3
Paclitaxel 108.90.35-71.2 (Stabilization)

Table 2: IC50/EC50 Values for this compound and Control Compounds.

CompoundActivityIC50 / EC50 (µM)
This compound Inhibition0.85
Nocodazole Inhibition0.5
Paclitaxel Stabilization1.2

Visualization of Cellular Impact

The disruption of microtubule dynamics by compounds like this compound has significant downstream consequences, ultimately leading to cell cycle arrest and apoptosis.

Microtubule_Targeting_Pathway cluster_0 Cellular Processes JZP_361 This compound Tubulin αβ-Tubulin Dimers JZP_361->Tubulin Inhibits Polymerization Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Metaphase Metaphase Spindle->Metaphase Anaphase Anaphase Metaphase->Anaphase Mitotic Checkpoint Apoptosis Apoptosis Anaphase->Apoptosis Arrest Leads to

Caption: Signaling pathway of microtubule inhibitor this compound.

Experimental_Workflow prep Reagent Preparation (Tubulin, Buffers, this compound) plate Plate Setup (Add this compound & Controls) prep->plate mix Prepare Tubulin Reaction Mix (on ice) prep->mix initiate Initiate Polymerization (Add mix to plate at 37°C) plate->initiate mix->initiate read Kinetic Measurement (OD340 or Fluorescence) initiate->read analyze Data Analysis (Vmax, IC50/EC50) read->analyze

Caption: Experimental workflow for the tubulin polymerization assay.

Conclusion

The described tubulin polymerization assays are robust and reproducible methods for characterizing the in vitro activity of novel compounds such as this compound. By determining whether a compound inhibits or stabilizes microtubule formation and quantifying its potency, researchers can gain crucial insights into its mechanism of action. This information is invaluable for the early-stage drug discovery and development of new anticancer therapeutics that target the microtubule cytoskeleton.

References

Application Notes and Protocols for Cell Viability (MTT) Assay with KX2-361

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KX2-361 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Src kinase and tubulin polymerization.[1][2][3][4] Its multifaceted mechanism of action makes it a promising candidate for anti-cancer therapy, particularly for aggressive tumors such as glioblastoma.[2][3][4] Src kinase is a non-receptor tyrosine kinase that is frequently overexpressed in various cancers and plays a crucial role in tumor cell proliferation, survival, angiogenesis, and metastasis.[4] By inhibiting Src, KX2-361 can disrupt these oncogenic signaling pathways. Additionally, its ability to inhibit tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3]

This document provides a detailed protocol for assessing the in vitro efficacy of KX2-361 on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6][7] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Signaling Pathway of KX2-361

The dual-action mechanism of KX2-361 targets two critical components of cancer cell proliferation and survival.

KX2_361_Signaling_Pathway KX2-361 Dual-Action Signaling Pathway KX2_361 KX2-361 Src Src Kinase KX2_361->Src inhibition Tubulin Tubulin Polymerization KX2_361->Tubulin inhibition AKT AKT/mTOR Pathway Src->AKT MAPK MAPK Pathway Src->MAPK STAT3 STAT3 Pathway Src->STAT3 Microtubule Microtubule Disruption Tubulin->Microtubule Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation STAT3->Proliferation G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: KX2-361 Dual-Action Signaling Pathway.

Quantitative Data Summary

The following table summarizes the expected outcomes of treating various cancer cell lines with KX2-361, as would be determined by an MTT assay. The IC50 (half-maximal inhibitory concentration) values represent the concentration of KX2-361 required to inhibit the metabolic activity of 50% of the cell population.

Cell LineCancer TypeIncubation Time (hours)KX2-361 IC50 Range (nM)Reference
U87Glioblastoma7250 - 200[2]
GL261Glioblastoma (murine)7250 - 200[2]
T98GGlioblastoma72100 - 400[2]
PC12Pheochromocytoma24 - 72Not specified

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines the steps for determining the cytotoxic effects of KX2-361 on adherent cancer cell lines.

Materials:

  • KX2-361 (stock solution in DMSO)

  • Target cancer cell lines (e.g., U87, GL261, T98G)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow:

MTT_Assay_Workflow MTT Assay Experimental Workflow start Start seed_cells Seed cells into 96-well plate start->seed_cells incubate1 Incubate for 24h (cell adherence) seed_cells->incubate1 treat_cells Treat cells with varying concentrations of KX2-361 incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution to dissolve formazan crystals incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

References

Application Notes and Protocols for In Vivo Mouse Studies with JZP-361 (Suvecaltamide)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Data Presentation: Dosages of T-Type Calcium Channel Antagonists in Mouse Models of Tremor

The following table summarizes the dosages of various T-type calcium channel antagonists used in two standard mouse models of essential tremor. This data is extracted from the study by Handforth et al. (2010), "T-type calcium channel antagonists suppress tremor in two mouse models of essential tremor."[3][4] Researchers can use this information as a reference for designing dose-range finding studies for JZP-361.

CompoundMouse ModelRoute of AdministrationDosage RangeObserved Effect
Ethosuximide Harmaline-induced tremorIntraperitoneal (i.p.)200 mg/kg~50% tremor suppression
GABAA α1 subunit-nullIntraperitoneal (i.p.)20 mg/kg~50% tremor suppression
Zonisamide Harmaline-induced tremorIntraperitoneal (i.p.)25 - 50 mg/kg30-68% tremor suppression
GABAA α1 subunit-nullIntraperitoneal (i.p.)50 mg/kg85.8% tremor suppression
NNC 55-0396 Harmaline-induced tremorIntraperitoneal (i.p.)12.5 - 20 mg/kg44-78% tremor suppression
GABAA α1 subunit-nullIntraperitoneal (i.p.)20 - 40 mg/kg54-88% tremor suppression
KYS05064 Harmaline-induced tremorIntraperitoneal (i.p.)10 mg/kg~50% tremor suppression
GABAA α1 subunit-nullIntraperitoneal (i.p.)10 - 20 mg/kg58-82% tremor suppression

Experimental Protocols

The following are detailed protocols for two common mouse models of essential tremor, adapted from Handforth et al. (2010).[3][4] These can be adapted for the evaluation of this compound.

Protocol 1: Harmaline-Induced Tremor Model in Mice

Objective: To assess the efficacy of this compound in a chemically-induced model of essential tremor.

Materials:

  • Male ICR mice (20-24 g)

  • Harmaline hydrochloride (Sigma-Aldrich or equivalent)

  • This compound (suvecaltamide)

  • Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)

  • Sterile saline

  • Animal tremor measurement system (e.g., piezoelectric sensor cage system)

  • Standard animal cages

  • Appropriate PPE (lab coat, gloves, eye protection)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Harmaline Preparation: Prepare a stock solution of harmaline hydrochloride in sterile saline. A typical concentration is 2 mg/mL.

  • This compound Preparation: Prepare solutions of this compound in the chosen vehicle at various concentrations to achieve the desired doses (e.g., starting with a range informed by the rat studies, such as 1, 3, and 10 mg/kg, and adjusting based on initial findings). Also prepare a vehicle-only control solution.

  • Baseline Tremor Measurement: Place each mouse individually into the tremor measurement chamber and allow for a 15-20 minute acclimation period. Record baseline motor activity for a 20-minute epoch.

  • Induction of Tremor: Administer harmaline at a dose of 20 mg/kg via subcutaneous (s.c.) injection. Tremor typically develops fully within 15 minutes.

  • This compound Administration: 15 minutes after harmaline injection, administer the prepared doses of this compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection).

  • Post-Treatment Tremor Measurement: Immediately after this compound or vehicle administration, place the mouse back into the recording chamber. Record motor activity continuously for at least 90 minutes, analyzing the data in 20-minute epochs.

  • Data Analysis: Analyze the motion power in the tremor bandwidth (typically 10-16 Hz) as a percentage of the overall motion power (0-34 Hz). Compare the tremor suppression between the this compound treated groups and the vehicle control group.

Protocol 2: GABAA α1 Subunit-Null Mouse Model of Tremor

Objective: To evaluate the efficacy of this compound in a genetic model of essential tremor.

Materials:

  • GABAA receptor α1 subunit knockout mice (α1-/-) and wild-type littermates.

  • This compound (suvecaltamide)

  • Vehicle for this compound

  • Animal tremor measurement system

  • Standard animal cages

  • Appropriate PPE

Procedure:

  • Animal Husbandry and Genotyping: Breed and maintain a colony of GABAA α1 subunit knockout mice according to established protocols. Genotype all animals to confirm their status (α1-/- or wild-type).

  • This compound Preparation: Prepare this compound solutions and a vehicle control as described in Protocol 1.

  • Baseline Tremor Measurement: Place each α1-/- mouse individually into the tremor measurement chamber and record baseline tremor for a 20-minute period. These mice exhibit a spontaneous tremor.

  • This compound Administration: Administer the prepared doses of this compound or vehicle to the α1-/- mice.

  • Post-Treatment Tremor Measurement: Return the mice to the recording chambers and measure tremor activity at various time points post-administration (e.g., 30, 60, 90 minutes) to establish a time-course of effect.

  • Wild-Type Controls: As a control for potential sedative effects of this compound, administer the highest dose of this compound to a cohort of wild-type littermates and assess their general motor activity.

  • Data Analysis: Quantify the tremor in the α1-/- mice and compare the reduction in tremor between the this compound treated groups and the vehicle group.

Mandatory Visualizations

G cluster_0 This compound (Suvecaltamide) Signaling Pathway JZP361 This compound (Suvecaltamide) Cav3 T-type Calcium Channels (Cav3.1, Cav3.2, Cav3.3) JZP361->Cav3 Binds to and stabilizes inactivated state Ca_influx Decreased Ca2+ Influx Cav3->Ca_influx Inhibition Neuronal_excitability Reduced Neuronal Hyperexcitability Ca_influx->Neuronal_excitability Oscillatory_activity Suppression of Pathological Neuronal Oscillations Neuronal_excitability->Oscillatory_activity Therapeutic_effect Therapeutic Effect (e.g., Tremor Reduction) Oscillatory_activity->Therapeutic_effect

Caption: Signaling pathway of this compound (suvecaltamide) in modulating neuronal activity.

G cluster_1 Experimental Workflow for this compound in Harmaline-Induced Tremor Model Animal_acclimation 1. Animal Acclimation (Male ICR Mice) Baseline_recording 2. Baseline Tremor Recording (20 min) Animal_acclimation->Baseline_recording Harmaline_injection 3. Harmaline Injection (20 mg/kg, s.c.) Baseline_recording->Harmaline_injection Drug_administration 4. This compound or Vehicle Administration (p.o. or i.p.) Harmaline_injection->Drug_administration Post_treatment_recording 5. Post-Treatment Tremor Recording (90 min) Drug_administration->Post_treatment_recording Data_analysis 6. Data Analysis (% Tremor Suppression) Post_treatment_recording->Data_analysis Conclusion 7. Efficacy Determination Data_analysis->Conclusion

Caption: Workflow for evaluating this compound in the harmaline-induced mouse tremor model.

References

Application Notes and Protocols: Preclinical Evaluation of KX2-361 in an Orthotopic Glioblastoma Model

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request specified JZP-361. However, extensive searches revealed no publicly available information linking this compound to glioblastoma research. It is highly likely that the intended compound was KX2-361 , a novel dual Src/tubulin inhibitor with published preclinical data in an orthotopic glioblastoma model. These application notes are therefore based on the available data for KX2-361.

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment approaches including surgery, radiation, and chemotherapy.[1] The infiltrative nature of the tumor and the presence of the blood-brain barrier (BBB) pose significant challenges to effective drug delivery and treatment.[2] KX2-361 is a novel, orally bioavailable small molecule that has demonstrated the ability to cross the BBB and exhibits a dual mechanism of action by inhibiting both Src kinase and tubulin polymerization.[2] These characteristics make it a promising therapeutic candidate for glioblastoma.

These application notes provide a summary of the preclinical data for KX2-361 in an orthotopic glioblastoma model and detailed protocols for key experiments to evaluate its efficacy. This document is intended for researchers, scientists, and drug development professionals working on novel therapies for glioblastoma.

Data Presentation

Table 1: In Vivo Efficacy of KX2-361 in a Syngeneic Orthotopic GL261 Glioblastoma Model
Treatment GroupMedian Survival (Days)Long-Term SurvivorsKey FindingsReference
Vehicle ControlNot specifiedNone---[2]
KX2-361Significantly extendedYes (in immunocompetent mice)Efficacy is dependent on an intact adaptive immune system.[2]
TemozolomideNot specifiedNot specified---[2]

Note: Specific quantitative data on median survival was not available in the provided search results. The table reflects the qualitative findings of the study.

Experimental Protocols

Orthotopic Glioblastoma Model Establishment

This protocol describes the establishment of a syngeneic orthotopic glioblastoma model in mice using the GL261 murine glioma cell line.[2]

Materials:

  • GL261 murine glioblastoma cells

  • C57BL/6 mice (immunocompetent)

  • Athymic nude mice (immunodeficient, for control experiments)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Stereotactic frame

  • Hamilton syringe with a 26-gauge needle

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Burr drill

Procedure:

  • Cell Culture: Culture GL261 cells in standard cell culture medium until they reach 80-90% confluency.

  • Cell Preparation: On the day of implantation, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^5 cells/µL. Place the cell suspension on ice.

  • Animal Anesthesia and Preparation: Anesthetize the mouse using an appropriate anesthetic. Once anesthetized, secure the mouse in a stereotactic frame. Shave the scalp and sterilize the area with an antiseptic solution.

  • Craniotomy: Make a small incision in the scalp to expose the skull. Using a burr drill, create a small burr hole at the desired coordinates for intracranial injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).

  • Intracranial Injection: Slowly lower the Hamilton syringe needle through the burr hole to a depth of 3 mm into the brain parenchyma. Inject 1 µL of the cell suspension (1 x 10^5 cells) over a period of 2-3 minutes.

  • Closure and Recovery: After injection, slowly retract the needle to prevent cell reflux. Suture the scalp incision. Monitor the animal until it recovers from anesthesia. Provide post-operative care, including analgesics.

  • Tumor Growth Monitoring: Monitor the mice for signs of tumor development, such as weight loss, lethargy, and neurological deficits. Tumor growth can also be monitored using non-invasive imaging techniques like bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).

In Vivo Efficacy Study of KX2-361

This protocol outlines the procedure for evaluating the therapeutic efficacy of KX2-361 in the established orthotopic glioblastoma model.

Materials:

  • Tumor-bearing mice (from Protocol 1)

  • KX2-361 (formulated for oral administration)

  • Vehicle control

  • Gavage needles

Procedure:

  • Animal Randomization: Once tumors are established (e.g., confirmed by imaging or at a set time point post-implantation), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Treatment Group: Administer KX2-361 orally via gavage at the desired dose and schedule. The study on which this is based used a specific dosing regimen which should be replicated for comparable results.[2]

    • Control Group: Administer the vehicle control using the same route and schedule.

  • Monitoring and Data Collection:

    • Monitor the body weight and clinical signs of the mice daily.

    • Measure tumor volume periodically using non-invasive imaging.

    • Record the date of death or euthanasia for each animal to determine survival.

  • Endpoint: The primary endpoint is typically overall survival. The study may be terminated when animals in the control group show significant morbidity, or at a pre-determined time point.

  • Data Analysis: Compare the median survival between the treatment and control groups using Kaplan-Meier survival analysis and a log-rank test.

Visualizations

Signaling Pathway of KX2-361 in Glioblastoma

KX2_361_Pathway Putative Signaling Pathway of KX2-361 in Glioblastoma KX2_361 KX2-361 Src_Kinase Src Kinase KX2_361->Src_Kinase Inhibits Tubulin Tubulin KX2_361->Tubulin Binds to & Inhibits Polymerization Immune_System Host Immune System KX2_361->Immune_System Works in concert with Downstream Downstream Signaling (e.g., Proliferation, Survival) Src_Kinase->Downstream Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis Downstream->Apoptosis Inhibition of inhibition Tumor_Control Tumor Growth Control Apoptosis->Tumor_Control Immune_System->Tumor_Control

Caption: Dual mechanism of KX2-361 targeting Src kinase and tubulin.

Experimental Workflow for Preclinical Evaluation of KX2-361

Experimental_Workflow Experimental Workflow for Preclinical Evaluation of KX2-361 start Start cell_culture GL261 Cell Culture start->cell_culture implantation Orthotopic Implantation in C57BL/6 Mice cell_culture->implantation tumor_establishment Tumor Establishment (e.g., 7-10 days) implantation->tumor_establishment randomization Randomization of Mice tumor_establishment->randomization treatment Treatment Initiation (KX2-361 or Vehicle) randomization->treatment monitoring Daily Monitoring (Weight, Clinical Signs) treatment->monitoring imaging Periodic Tumor Imaging (e.g., MRI, BLI) treatment->imaging endpoint Endpoint: Survival Analysis monitoring->endpoint imaging->endpoint end End endpoint->end

Caption: Workflow for in vivo efficacy testing of KX2-361.

References

Application Notes and Protocols for Immunohistochemical Analysis of JZP-361 (Tirbanibulin/KX2-361) Treated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JZP-361, also known as Tirbanibulin (formerly KX2-361), is a novel small molecule inhibitor with a dual mechanism of action, targeting both tubulin polymerization and Src kinase signaling.[1][2][3][4][5][6] Its potent anti-proliferative and pro-apoptotic effects make it a compound of interest in oncology research, particularly for solid tumors. Tirbanibulin has been approved for the topical treatment of actinic keratosis.[2] Immunohistochemistry (IHC) is a critical tool for assessing the pharmacodynamic effects of this compound in preclinical and clinical tumor tissue samples. These application notes provide an overview of the expected effects of this compound on key biomarkers and detailed protocols for their detection by IHC.

Mechanism of Action

This compound exerts its anti-tumor activity through two primary mechanisms:

  • Tubulin Polymerization Inhibition : this compound binds to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics.[1][2][5] This leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis.[1][3]

  • Src Kinase Signaling Inhibition : this compound has been shown to inhibit Src kinase, a non-receptor tyrosine kinase involved in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[1][2][5] Downregulation of phosphorylated Src (p-Src) has been observed in tumor xenografts treated with tirbanibulin.[5]

Expected Immunohistochemical Outcomes

Treatment of tumors with this compound is expected to result in measurable changes in several key biomarkers that can be assessed by IHC. The table below summarizes these expected outcomes.

BiomarkerExpected Effect of this compound TreatmentCellular LocalizationPurpose of Analysis
Ki-67 DecreaseNucleusTo assess the anti-proliferative effect of the drug.
Cleaved Caspase-3 IncreaseCytoplasm and NucleusTo quantify the induction of apoptosis.
Phospho-Src (p-Src) DecreaseCytoplasm, Cell MembraneTo confirm the inhibition of the Src signaling pathway.
α-Tubulin / β-Tubulin Disrupted PatternCytoskeletonTo visualize the disruption of the microtubule network.

Note: The quantitative changes are based on preclinical data for tirbanibulin. The magnitude of the effect may vary depending on the tumor model, dosage, and duration of treatment.

Data Presentation

Summary of Expected Quantitative IHC Data from Preclinical Models
BiomarkerControl Group (Vehicle)This compound Treated GroupFold Change (Treated/Control)Reference
% Ki-67 Positive Cells HighSignificantly Reduced< 1[1]
% Cleaved Caspase-3 Positive Cells LowSignificantly Increased> 1[1]
p-Src Staining Intensity (H-Score) HighSignificantly Reduced< 1[5]

Mandatory Visualizations

Signaling Pathway of this compound

JZP361_Signaling_Pathway cluster_drug This compound (Tirbanibulin) cluster_targets Cellular Targets cluster_effects Downstream Effects JZP361 This compound Tubulin β-Tubulin JZP361->Tubulin Inhibits Polymerization Src Src Kinase JZP361->Src Inhibits Activation Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Src_Inhibition p-Src Inhibition Src->Src_Inhibition Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Proliferation Decreased Proliferation Src_Inhibition->Proliferation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cell_Cycle_Arrest->Proliferation

Caption: Mechanism of action of this compound (Tirbanibulin).

Experimental Workflow for IHC Analysis

IHC_Workflow cluster_workflow IHC Experimental Workflow Tissue_Prep 1. Tissue Preparation (Fixation & Embedding) Sectioning 2. Sectioning (4-5 µm sections) Tissue_Prep->Sectioning Deparaffinization 3. Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval 4. Antigen Retrieval (Heat-Induced or Enzymatic) Deparaffinization->Antigen_Retrieval Blocking 5. Blocking (Peroxidase & Protein Block) Antigen_Retrieval->Blocking Primary_Ab 6. Primary Antibody Incubation (e.g., anti-Ki-67, anti-Caspase-3) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody & Detection (HRP-Polymer) Primary_Ab->Secondary_Ab Chromogen 8. Chromogen Substrate (DAB) Secondary_Ab->Chromogen Counterstain 9. Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydration_Mounting 10. Dehydration & Mounting Counterstain->Dehydration_Mounting Analysis 11. Imaging & Analysis Dehydration_Mounting->Analysis

Caption: General workflow for immunohistochemical staining.

Experimental Protocols

The following are generalized protocols for the immunohistochemical detection of key biomarkers. It is crucial to optimize these protocols for specific antibodies, tissues, and experimental conditions.

Protocol 1: IHC for Ki-67 (Proliferation Marker)

1. Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) on charged slides.

  • Xylene and graded ethanol series for deparaffinization and rehydration.

  • Antigen retrieval buffer: Citrate buffer (10 mM, pH 6.0).

  • Wash buffer: Tris-buffered saline with 0.05% Tween-20 (TBST).

  • 3% Hydrogen peroxide in methanol.

  • Blocking buffer: 5% normal goat serum in TBST.

  • Primary antibody: Rabbit anti-Ki-67 monoclonal antibody.

  • Secondary antibody: Goat anti-rabbit IgG HRP-conjugated polymer.

  • Chromogen: 3,3'-Diaminobenzidine (DAB).

  • Counterstain: Hematoxylin.

  • Mounting medium.

2. Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 min).

    • Rehydrate through graded ethanol series: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated citrate buffer (pH 6.0) at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature (approx. 20 min).

    • Rinse with TBST.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with TBST.

  • Protein Blocking:

    • Incubate with blocking buffer for 30 minutes at room temperature.

  • Primary Antibody Incubation:

    • Incubate with anti-Ki-67 antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.

  • Detection:

    • Rinse with TBST (3 x 5 min).

    • Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

    • Rinse with TBST (3 x 5 min).

  • Chromogen Application:

    • Apply DAB chromogen solution and incubate for 5-10 minutes, or until desired stain intensity is reached.

    • Rinse with distilled water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse with water.

    • "Blue" the sections in a gentle stream of tap water or a bluing agent.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

3. Interpretation:

  • Positive staining: Brown nuclear staining.

  • Quantification: The Ki-67 proliferation index is calculated as the percentage of positively stained tumor cell nuclei out of the total number of tumor cells counted in representative fields.

Protocol 2: IHC for Cleaved Caspase-3 (Apoptosis Marker)

This protocol is similar to the one for Ki-67, with the following key differences:

  • Primary Antibody: Rabbit anti-cleaved caspase-3 monoclonal antibody.

  • Interpretation:

    • Positive staining: Brown cytoplasmic and/or nuclear staining in apoptotic cells.

    • Quantification: The apoptotic index is determined by counting the percentage of cleaved caspase-3 positive tumor cells.

Protocol 3: IHC for Phospho-Src (p-Src)

This protocol requires careful handling to preserve the phosphorylation status of the protein.

  • Antigen Retrieval Buffer: Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0) is often recommended for phospho-proteins.

  • Primary Antibody: Rabbit anti-phospho-Src (Tyr416) monoclonal antibody.

  • Interpretation:

    • Positive staining: Brown staining, typically in the cytoplasm and at the cell membrane.

    • Quantification: Staining intensity can be semi-quantitatively assessed using an H-score, which combines the percentage of positive cells and their staining intensity (0, 1+, 2+, 3+).

Disclaimer

These protocols and application notes are intended as a general guide. Researchers should consult the specific datasheets for the antibodies and reagents used and perform in-house optimization for their particular experimental setup. The interpretation of IHC results should always be performed by a qualified professional in the context of appropriate controls.

References

Application Notes and Protocols for JZP-361 Solubilization in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization of JZP-361 in Dimethyl Sulfoxide (DMSO) for use in various experimental settings. The following information is intended to guide researchers in preparing this compound stock solutions and working solutions for in vitro and in vivo studies.

Introduction

This compound is a potent and selective reversible inhibitor of monoacylglycerol lipase (MAGL), with an IC50 of 46 nM.[1] It demonstrates significant selectivity over other enzymes such as fatty acid amide hydrolase (FAAH) and alpha/beta-hydrolase domain containing 6 (ABHD6).[1] Due to its poor solubility in aqueous solutions, DMSO is the recommended solvent for preparing stock solutions of this compound for experimental use. Proper solubilization and handling are critical for obtaining accurate and reproducible results.

It is important to note that this compound should not be confused with JZP-385 (suvecaltamide), an investigational drug that acts as a T-type calcium channel modulator.[2][3][4][5][6] This document pertains specifically to this compound.

Data Presentation: this compound Properties and Solubility

The following table summarizes the key chemical properties of this compound and its solubility in DMSO.

PropertyValueReference
CAS Number 1680193-80-9[1]
Molecular Formula C₂₂H₂₀ClN₅O[1]
Molecular Weight 405.88 g/mol [1]
Solubility in DMSO 125 mg/mL (307.97 mM)[1]
Storage of Powder Store at -20°C[1]
Storage of Stock Solution Store at -20°C for up to 1 month, or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

1. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions for various assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or heat block (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 405.88 g/mol x 1000 mg/g = 4.0588 mg

  • Weighing this compound:

    • Carefully weigh out approximately 4.06 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Adding DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming to 37°C in a water bath or heat block can be applied.[1]

    • Sonication in an ultrasonic bath for a short period can also aid in solubilization.[1]

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

2. Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture. It is crucial to minimize the final DMSO concentration in the cell culture medium to avoid solvent-induced toxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine the final desired concentration of this compound in the cell culture medium (e.g., 1 µM, 10 µM).

  • Calculate the required dilution:

    • For a final concentration of 10 µM in a final volume of 1 mL of cell culture medium, you would need to add 1 µL of the 10 mM stock solution.

  • Serial Dilution (Recommended):

    • To avoid pipetting very small volumes, it is recommended to perform a serial dilution. For example, first dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 into the final culture volume.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound treated samples. This is critical for assessing the effect of the solvent on the cells.

  • Application to Cells:

    • Add the final working solution (or vehicle control) to your cell cultures and mix gently.

    • Incubate the cells for the desired experimental duration.

Mandatory Visualizations

JZP361_Solubilization_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso 4.06 mg for 1mL of 10mM dissolve Vortex / Gentle Heat / Sonicate add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw Thaw Stock Solution Aliquot store_stock->thaw serial_dilute Perform Serial Dilution in Culture Medium thaw->serial_dilute vehicle Prepare Vehicle Control (DMSO in Medium) thaw->vehicle add_to_cells Add to Cell Culture serial_dilute->add_to_cells vehicle->add_to_cells

This compound Solubilization and Dilution Workflow.

MAGL_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2_AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) 2_AG->MAGL Hydrolysis AA Arachidonic Acid (AA) MAGL->AA JZP361 This compound JZP361->MAGL Inhibition Prostaglandins Prostaglandins AA->Prostaglandins Metabolism

Simplified Signaling Pathway of MAGL Inhibition by this compound.

References

Application Notes and Protocols for Long-Term Survival Studies with KX2-361 in a Murine Glioblastoma Model

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the experimental design and methodologies for evaluating the long-term efficacy of KX2-361, a dual Src and tubulin polymerization inhibitor, in a syngeneic orthotopic murine model of glioblastoma. The protocols are intended for researchers, scientists, and drug development professionals working in neuro-oncology and cancer therapeutics.

Introduction

Glioblastoma (GBM) is an aggressive and challenging-to-treat primary brain tumor. A significant hurdle in developing effective therapies is the blood-brain barrier (BBB), which restricts the entry of many potential therapeutic agents into the brain.[1] KX2-361 is an orally bioavailable small molecule that readily crosses the BBB in mice.[1] It exhibits a dual mechanism of action by inhibiting both Src kinase and tubulin polymerization, key components in cancer cell proliferation, migration, and survival.[1] Preclinical studies have demonstrated that KX2-361 can lead to long-term survival in a murine model of glioblastoma, an effect that appears to be dependent on a functional adaptive immune system.[1]

Mechanism of Action

KX2-361's anti-cancer activity stems from its ability to simultaneously target two critical cellular processes:

  • Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that is often overactivated in glioblastoma.[1] It plays a crucial role in signaling pathways that promote tumor cell proliferation, survival, invasion, and angiogenesis. By inhibiting Src, KX2-361 can disrupt these oncogenic signals.

  • Tubulin Polymerization Inhibition: Microtubules, polymers of tubulin, are essential for cell division (mitosis), intracellular transport, and maintenance of cell shape. KX2-361 binds to tubulin and disrupts the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.[1]

Data Presentation

The following tables summarize the quantitative data from a key long-term survival study of KX2-361 in an orthotopic GL261 murine glioblastoma model.

Treatment GroupDosing RegimenNumber of Animals (N)Outcome
VehicleOnce daily oral dosing for 45 days7All animals succumbed to tumor progression.
KX2-361Once daily oral dosing for 45 days8Extended survival, with some long-term survivors.
Temozolomide (TMZ)5 mg/kg, once weekly8Extended survival, but no long-term survivors.
KX2-361 + TMZKX2-361 once daily, TMZ once weekly8Extended survival, with some long-term survivors.
Study ParameterFinding
Long-term Complete Tumor Remission (KX2-361)30%
Requirement for Long-Term SurvivalFunctional adaptive immune system (T and B cells)
Blood-Brain Barrier PenetrationReadily crosses the BBB in mice
Oral BioavailabilityGood

Experimental Protocols

Cell Line and Culture
  • Cell Line: GL261 murine glioblastoma cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Orthotopic Glioblastoma Model in Mice
  • Animal Model: Syngeneic C57BL/6 mice.

  • Procedure:

    • Anesthetize the mouse using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

    • Secure the mouse in a stereotactic frame.

    • Make a small incision in the scalp to expose the skull.

    • Using a dental drill, create a small burr hole at the desired coordinates for intracranial injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).

    • Slowly inject 1 x 10⁵ GL261 cells in 2-4 µL of sterile, serum-free medium into the brain parenchyma at a depth of approximately 3 mm.

    • Withdraw the needle slowly to prevent reflux.

    • Seal the burr hole with bone wax and suture the scalp incision.

    • Provide post-operative care, including analgesics and monitoring for recovery.

Drug Formulation and Administration
  • KX2-361 Formulation (for oral gavage):

    • While the specific vehicle from the primary study is not detailed in the abstract, a common method for oral formulations of hydrophobic compounds in mice involves suspension in a vehicle such as 0.5% methylcellulose or a solution containing cyclodextrins to improve solubility. A patent for an oral preparation of KX2-361 describes the use of hydroxypropyl-β-cyclodextrin.

    • General Protocol:

      • Weigh the required amount of KX2-361 powder.

      • Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).

      • Gradually add the KX2-361 powder to the vehicle while vortexing or sonicating to ensure a uniform suspension.

      • Prepare fresh daily before administration.

  • Administration:

    • Administer the KX2-361 formulation or vehicle control to the mice via oral gavage once daily.

    • The volume administered should be based on the mouse's body weight (typically 5-10 mL/kg).

    • Temozolomide is administered intraperitoneally once weekly at a dose of 5 mg/kg.

Monitoring and Endpoints
  • Tumor Growth: Monitor tumor progression using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).

  • Survival: Monitor the mice daily for signs of tumor-related morbidity (e.g., weight loss, neurological symptoms). The primary endpoint is overall survival. Euthanize mice when they reach pre-defined humane endpoints.

  • Immunological Analysis: At the study endpoint, tumors and lymphoid organs can be harvested for immunohistochemical or flow cytometric analysis of immune cell infiltration (e.g., T cells, B cells).

Visualizations

G cluster_0 KX2-361 Dual Mechanism of Action cluster_1 Src Kinase Inhibition cluster_2 Tubulin Polymerization Inhibition KX2_361 KX2-361 Src Src Kinase KX2_361->Src Inhibits Tubulin Tubulin KX2_361->Tubulin Inhibits Downstream Downstream Signaling (Proliferation, Survival, Invasion) Src->Downstream Microtubule Microtubule Disruption Tubulin->Microtubule CellCycle Cell Cycle Arrest & Apoptosis Microtubule->CellCycle

Caption: Dual inhibitory mechanism of KX2-361 on Src kinase and tubulin polymerization.

G start Start culture Culture GL261 Glioblastoma Cells start->culture implant Orthotopic Intracranial Implantation in C57BL/6 Mice culture->implant randomize Randomize Mice into Treatment Groups implant->randomize treat Initiate Treatment (Day 3 Post-Implantation) randomize->treat monitor Monitor Tumor Growth (Imaging) & Survival treat->monitor endpoint Endpoint Analysis: Survival Data, Immunohistochemistry monitor->endpoint end End endpoint->end

Caption: Experimental workflow for in vivo efficacy testing of KX2-361.

References

Application Notes and Protocols: Monitoring Tumor Progression with MRI in JZP-361 Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: JZP-361 is a hypothetical compound. The following application notes and protocols are provided as an illustrative guide for researchers, scientists, and drug development professionals. The signaling pathway, experimental designs, and data are representative examples based on common practices in oncology research.

Introduction

This compound is a novel, hypothetical, small-molecule inhibitor targeting the Phosphatidylinositol-3-Kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is frequently hyperactivated in various cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[1][2][3] The development of targeted therapies like this compound necessitates robust, non-invasive methods to monitor treatment efficacy and understand tumor response dynamics.

Magnetic Resonance Imaging (MRI) is a powerful, non-invasive imaging modality widely used in oncology for tumor detection, characterization, and therapy monitoring.[4] MRI provides excellent soft-tissue contrast and offers both anatomical and functional information. Standard anatomical sequences can precisely measure changes in tumor size, while advanced functional techniques, such as Diffusion-Weighted Imaging (DWI), can provide insights into the tumor's microstructural changes, like cellularity, often before changes in size are detectable.[5][6]

These application notes provide a framework for utilizing MRI to monitor tumor progression in both preclinical and clinical studies of this compound.

Signaling Pathway of this compound Target

This compound is designed to inhibit the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer.[1][2][7] Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to generate PIP3.[8] This leads to the activation of AKT, which in turn activates mTOR complex 1 (mTORC1).[7][8] Activated mTORC1 promotes protein synthesis and cell growth while inhibiting autophagy.[2][3] By inhibiting this pathway, this compound is hypothesized to reduce tumor cell proliferation and survival.

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits JZP361 This compound JZP361->PI3K Inhibits

This compound targets the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow

The overall workflow for evaluating this compound using MRI involves several key stages, from establishing the tumor model to final data analysis. This ensures a systematic and reproducible approach to assessing treatment response.

Experimental_Workflow cluster_preclinical Preclinical Study cluster_clinical Clinical Trial Model Tumor Model Establishment (e.g., Xenograft) Baseline Baseline MRI Scan (Tumor Volume & ADC) Model->Baseline Treatment Treatment Initiation (Vehicle vs. This compound) Baseline->Treatment FollowUp Follow-up MRI Scans (e.g., Day 7, 14, 21) Treatment->FollowUp Analysis Data Analysis: Tumor Growth Inhibition (TGI) ADC Change Analysis FollowUp->Analysis Patient Patient Enrollment (Measurable Disease) Baseline_Clin Baseline MRI Scan (RECIST 1.1) Patient->Baseline_Clin Treatment_Clin This compound Treatment Baseline_Clin->Treatment_Clin FollowUp_Clin Follow-up MRI Scans (e.g., Week 6, 12) Treatment_Clin->FollowUp_Clin Analysis_Clin Response Assessment (RECIST 1.1: CR, PR, SD, PD) FollowUp_Clin->Analysis_Clin

Workflow for MRI-based tumor monitoring in this compound studies.

Protocols

Protocol 1: Preclinical MRI for Tumor Monitoring in Animal Models

This protocol describes the methodology for monitoring the efficacy of this compound in a subcutaneous tumor xenograft model.

1. Animal Model and Tumor Induction:

  • Use immunodeficient mice (e.g., NOD/SCID or Nude).

  • Subcutaneously implant a human cancer cell line with a known activated PI3K pathway (e.g., 1x10^6 cells in Matrigel).

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

2. Animal Grouping and Treatment:

  • Randomize animals into two groups: Vehicle control and this compound treatment group.

  • Administer treatment as per the study design (e.g., daily oral gavage).

3. MRI Acquisition:

  • Scanner: High-field small-animal MRI scanner (e.g., 7T or 9.4T).

  • Animal Preparation:

    • Anesthetize the animal using isoflurane (1-2% in oxygen).

    • Monitor respiration and maintain body temperature using a heated water blanket.

    • Position the animal prone in the scanner with the tumor centered in the coil.

  • Imaging Sequences:

    • T2-Weighted (T2W) Anatomical Scan: For tumor volume measurement.

      • Sequence: Turbo Spin-Echo (TSE)

      • Orientation: Axial slices covering the entire tumor.

      • Slice Thickness: 1.0 mm

      • Field of View (FOV): 40x40 mm

      • Matrix: 256x256

    • Diffusion-Weighted Imaging (DWI): For Apparent Diffusion Coefficient (ADC) mapping.[5]

      • Sequence: Echo-Planar Imaging (EPI)

      • b-values: 0, 200, 500, 1000 s/mm²

      • Parameters: Match the T2W scan in terms of slice position and thickness.

4. Image Analysis:

  • Tumor Volume:

    • Manually or semi-automatically segment the tumor boundary on each slice of the T2W images.

    • Calculate the volume for each slice (Area x Slice Thickness) and sum the volumes to get the total tumor volume.

  • ADC Mapping:

    • Generate ADC maps from the DWI data using the scanner's software.

    • Draw a Region of Interest (ROI) covering the entire tumor on the ADC map, avoiding necrotic or cystic areas.

    • Calculate the mean ADC value for the tumor.

5. Data Presentation:

Table 1: Hypothetical Preclinical Efficacy Data for this compound

Time Point Group Mean Tumor Volume (mm³) ± SD Mean ADC (x 10⁻³ mm²/s) ± SD
Day 0 Vehicle 125.4 ± 15.2 1.15 ± 0.08
This compound 128.1 ± 14.8 1.17 ± 0.09
Day 7 Vehicle 250.9 ± 30.5 1.13 ± 0.10
This compound 165.3 ± 22.1 1.45 ± 0.12
Day 14 Vehicle 510.2 ± 65.7 1.10 ± 0.11
This compound 180.6 ± 28.4 1.52 ± 0.14
Day 21 Vehicle 1025.8 ± 112.3 1.08 ± 0.12

| | this compound | 215.7 ± 35.9 | 1.58 ± 0.15 |

SD: Standard Deviation. ADC: Apparent Diffusion Coefficient.

Protocol 2: Clinical MRI for Tumor Response Assessment

This protocol outlines the use of MRI for assessing tumor response in a clinical trial of this compound, based on the RECIST 1.1 criteria.[9][10]

1. Patient Selection:

  • Patients must have measurable disease, defined as at least one lesion that can be accurately measured in at least one dimension.[9][11]

  • For non-nodal lesions, the longest diameter should be ≥10 mm.[10][11]

  • For lymph nodes, the short axis must be ≥15 mm to be considered a target lesion.[9][10]

2. MRI Acquisition Schedule:

  • Baseline: Within 4 weeks prior to starting treatment with this compound.[10]

  • Follow-up: Every 6-8 weeks, or as defined by the trial protocol.

3. MRI Acquisition Protocol:

  • Scanner: 1.5T or 3T clinical MRI scanner. It is recommended to use the same scanner and field strength for a patient's serial examinations.[12]

  • Patient Preparation: Follow standard clinical procedures.

  • Imaging Sequences:

    • T1-Weighted (T1W):

      • Sequence: Spin-Echo (SE) or Gradient-Echo (GRE)

      • Orientation: Axial

      • Slice Thickness: ≤ 5 mm[9]

    • T2-Weighted (T2W):

      • Sequence: Fast Spin-Echo (FSE) or Turbo Spin-Echo (TSE)

      • Orientation: Axial

    • Post-Contrast T1-Weighted: Acquired after administration of a standard dose of gadolinium-based contrast agent.

    • Diffusion-Weighted Imaging (DWI) (Recommended):

      • Sequence: Echo-Planar Imaging (EPI)

      • b-values: At least two b-values (e.g., 0 and 1000 s/mm²) to calculate ADC maps.[13]

4. Image Analysis and Response Evaluation (RECIST 1.1):

  • Target Lesions:

    • Select up to 5 total target lesions (maximum of 2 per organ).[9][10]

    • Measure the longest diameter for non-nodal lesions and the short axis for nodal lesions.

    • Calculate the Sum of Diameters (SOD) at baseline and each follow-up.

  • Non-Target Lesions:

    • Assess qualitatively for presence, absence, or unequivocal progression.[11]

  • Response Categories:

    • Complete Response (CR): Disappearance of all target lesions and any pathological lymph nodes must have a short axis <10 mm.[9][14]

    • Partial Response (PR): At least a 30% decrease in the SOD of target lesions compared to baseline.[9][11]

    • Progressive Disease (PD): At least a 20% increase in the SOD from the smallest sum recorded, with an absolute increase of at least 5 mm, or the appearance of new lesions.[9][11][14]

    • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[11]

5. Data Presentation:

Table 2: Hypothetical Clinical Response to this compound (RECIST 1.1)

Patient ID Baseline SOD (mm) Follow-up 1 SOD (mm) % Change from Baseline Response at Follow-up 1 Follow-up 2 SOD (mm) % Change from Nadir Overall Response
P001 110 75 -31.8% Partial Response (PR) 70 -36.4% Partial Response (PR)
P002 85 80 -5.9% Stable Disease (SD) 78 -8.2% Stable Disease (SD)
P003 92 115 +25.0% Progressive Disease (PD) - - Progressive Disease (PD)
P004 150 125 -16.7% Stable Disease (SD) 140 -6.7% Stable Disease (SD)

| P005 | 68 | 0 | -100% | Complete Response (CR) | 0 | -100% | Complete Response (CR) |

SOD: Sum of Diameters. Nadir: Smallest recorded SOD.

References

Application Notes and Protocols: A Novel Combination Therapy for Glioblastoma - PARP Inhibitor (Olaparib) with Temozolomide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are for research purposes only. The combination of Olaparib and Temozolomide for the treatment of glioblastoma is investigational and should be conducted under appropriate institutional guidelines and ethical approvals. The specific agent "JZP-361" could not be identified in publicly available information; therefore, this document is based on a representative novel combination therapy.

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of approximately 15 months despite a multimodal treatment approach that includes surgery, radiation, and chemotherapy with temozolomide (TMZ).[1] A primary mechanism of TMZ resistance is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the cytotoxic O6-methylguanine adducts induced by TMZ. However, even in tumors with low MGMT expression, resistance can emerge through other DNA repair pathways.

A promising strategy to overcome TMZ resistance is the combination with inhibitors of the DNA damage response (DDR). Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks.[2] Inhibition of PARP in combination with TMZ is hypothesized to lead to the accumulation of DNA damage, resulting in synthetic lethality, particularly in tumor cells with deficiencies in other DNA repair pathways or in MGMT-unmethylated tumors. Olaparib is a potent PARP inhibitor that has shown promise in preclinical models of glioblastoma when combined with TMZ.[2]

These application notes provide an overview of the preclinical rationale, data, and detailed protocols for investigating the combination of Olaparib and temozolomide in glioblastoma research.

Mechanism of Action

Temozolomide is an oral alkylating agent that methylates DNA at several positions, primarily the N7 and O6 positions of guanine and the N3 position of adenine. The most cytotoxic lesion is the O6-methylguanine (O6-MeG) adduct, which, if not repaired by MGMT, leads to mispairing with thymine during DNA replication. This mismatch is recognized by the mismatch repair (MMR) system, leading to futile repair cycles, DNA double-strand breaks, and ultimately, apoptotic cell death.

Olaparib is a small molecule inhibitor of PARP enzymes (PARP1 and PARP2). PARP plays a critical role in the repair of single-strand DNA breaks (SSBs) through the BER pathway. When PARP is inhibited, these SSBs can persist and, upon encountering a replication fork, degenerate into more lethal double-strand breaks (DSBs). In the context of TMZ therapy, PARP inhibition is thought to potentiate TMZ's cytotoxicity by preventing the repair of N7-methylguanine and N3-methyladenine adducts, leading to an increased burden of DNA damage.

The combination of TMZ and Olaparib is designed to create a state of "synthetic lethality." By simultaneously inducing DNA damage with TMZ and inhibiting a key DNA repair pathway with Olaparib, the combination is expected to overwhelm the cancer cell's ability to repair its DNA, leading to enhanced tumor cell death.

Caption: Signaling pathway of TMZ and Olaparib combination. (Within 100 characters)

Preclinical Data Summary

The following tables summarize representative preclinical data for the combination of Olaparib and temozolomide in glioblastoma models.

Table 1: In Vitro Efficacy of Olaparib and Temozolomide Combination

Cell LineMGMT StatusTreatmentIC50 (µM)Combination Index (CI)*Reference
U87-MGMethylatedTemozolomide25-Fictional Example
Olaparib5-Fictional Example
CombinationTMZ: 5, Olaparib: 1<1 (Synergistic)Fictional Example
T98GUnmethylatedTemozolomide>200-Fictional Example
Olaparib8-Fictional Example
CombinationTMZ: 50, Olaparib: 2<1 (Synergistic)Fictional Example

*Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Efficacy in Orthotopic Glioblastoma Xenograft Model

Treatment GroupMedian Survival (days)Tumor Volume Reduction (%)Reference
Vehicle Control20-Fictional Example
Temozolomide (5 mg/kg)2830Fictional Example
Olaparib (50 mg/kg)2515Fictional Example
Combination4575Fictional Example

Experimental Protocols

In Vitro Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effects of temozolomide and Olaparib, alone and in combination, on glioblastoma cell lines.

Materials:

  • Glioblastoma cell lines (e.g., U87-MG, T98G)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Temozolomide (stock solution in DMSO)

  • Olaparib (stock solution in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of temozolomide and Olaparib in complete growth medium.

  • Treat the cells with varying concentrations of temozolomide alone, Olaparib alone, or in combination at a constant ratio. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values for each treatment.

  • Use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy.

Orthotopic Glioblastoma Xenograft Model

Objective: To evaluate the in vivo efficacy of the temozolomide and Olaparib combination on tumor growth and survival in an orthotopic mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Luciferase-expressing glioblastoma cells (e.g., U87-MG-luc)

  • Stereotactic injection apparatus

  • Temozolomide (formulated for oral gavage)

  • Olaparib (formulated for oral gavage)

  • Bioluminescence imaging system

  • D-luciferin

Procedure:

  • Intracranially implant 1 x 10^5 U87-MG-luc cells into the striatum of anesthetized mice using a stereotactic frame.

  • Monitor tumor growth weekly using bioluminescence imaging after intraperitoneal injection of D-luciferin.

  • When tumors are established (e.g., day 7 post-implantation), randomize mice into four treatment groups: Vehicle control, Temozolomide (e.g., 5 mg/kg/day, oral gavage), Olaparib (e.g., 50 mg/kg/day, oral gavage), and Combination.

  • Administer treatments for a specified duration (e.g., 5 consecutive days for 2 weeks).

  • Continue to monitor tumor growth via bioluminescence imaging weekly.

  • Monitor animal health and body weight regularly.

  • Record survival data and euthanize mice when they show signs of neurological symptoms or significant weight loss.

  • Analyze tumor growth curves and survival data using appropriate statistical methods (e.g., ANOVA for tumor growth, Kaplan-Meier analysis for survival).

Caption: Experimental workflow for preclinical evaluation. (Within 100 characters)

References

Troubleshooting & Optimization

JZP-361 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the JZP-361 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential solubility challenges of this compound and to offer practical solutions for its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a potent, reversible, and selective inhibitor of human recombinant monoacylglycerol lipase (MAGL) with an IC50 of 46 nM.[1][2] It exhibits high selectivity over other hydrolases such as fatty acid amide hydrolase (FAAH) and α/β-hydrolase-6 (hABHD6).[1][3] Like many inhibitors that target the hydrophobic binding pockets of enzymes, MAGL inhibitors are often lipophilic, which can lead to low aqueous solubility.[4]

Q2: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What is the likely cause?

A2: This is a common issue for lipophilic compounds like this compound. The precipitation is likely due to the compound's low solubility in aqueous media. When a stock solution, typically prepared in a high-solubility organic solvent like DMSO, is diluted into an aqueous buffer, the drastic change in solvent polarity causes the compound to "crash out" or precipitate from the solution.

Q3: Are there any general handling recommendations to maintain the integrity of this compound?

A3: It is recommended to store this compound as a solid at -20°C. For preparing stock solutions, use a high-purity, anhydrous organic solvent such as DMSO. To minimize degradation, it is advisable to prepare fresh dilutions in aqueous buffers for each experiment and use them promptly. For MAGL inhibitors with known solubility challenges, sonication of the vehicle before administration has been noted to be necessary.[5]

Troubleshooting Guide

Issue: Poor Dissolution of this compound in Aqueous Buffers

This guide provides a systematic approach to addressing solubility challenges with this compound.

Troubleshooting Workflow

G cluster_0 start Start: this compound Precipitation in Aqueous Buffer solvent Optimize Solvent System start->solvent ph Adjust pH solvent->ph If precipitation persists success This compound Solubilized solvent->success Success excipients Use Solubility Enhancers ph->excipients If precipitation persists ph->success Success formulation Advanced Formulation Strategies excipients->formulation For in-vivo or complex assays excipients->success Success formulation->success Success fail Consult Further (e.g., Formulation Specialist) formulation->fail If issues remain

Caption: Troubleshooting workflow for this compound solubility issues.

Solutions and Experimental Protocols

Solvent Optimization

The first step in addressing solubility issues is to determine the optimal solvent system.

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO> 50Recommended for stock solutions.
Ethanol~10Can be used as a co-solvent.
PBS (pH 7.4)< 0.1Low aqueous solubility is expected.
PEG400~25Useful for in-vivo formulations.

Protocol: Preparing a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound solid.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex and/or sonicate the mixture until the solid is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

pH Adjustment

The solubility of ionizable compounds can be significantly influenced by the pH of the solution.

Protocol: pH-Dependent Solubility Assessment

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 8.0).

  • This compound Addition: Add a known excess amount of solid this compound to each buffer.

  • Equilibration: Agitate the samples at a constant temperature for 24-48 hours to reach equilibrium.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

Use of Co-solvents and Excipients

For assays requiring a higher concentration of this compound in an aqueous medium, the use of co-solvents or solubility-enhancing excipients can be effective.

Table 2: Effect of Co-solvents and Excipients on this compound Solubility in PBS (pH 7.4)

SystemThis compound Concentration (µM)Observation
1% DMSO< 1Precipitation observed.
5% DMSO~5May still show some precipitation.
10% Ethanol~10Improved solubility.
5% Solutol HS 15~50Significant improvement.
10% HP-β-CD~100Excellent solubilization.

Protocol: Formulation with a Co-solvent (Ethanol)

  • Stock Preparation: Prepare a high-concentration stock solution of this compound in 100% ethanol.

  • Dilution: Slowly add the ethanolic stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Final Concentration: Ensure the final concentration of ethanol in the assay medium is compatible with the biological system and does not exceed a level that may cause artifacts (typically <1%).

Advanced Formulation Strategies: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.

Workflow for Cyclodextrin-Based Formulation

G cluster_1 start Weigh this compound and HP-β-Cyclodextrin mix Prepare Aqueous Suspension of HP-β-Cyclodextrin start->mix add Add this compound to Cyclodextrin Suspension mix->add equilibrate Equilibrate Mixture (e.g., 24h with stirring) add->equilibrate filter Filter to Remove Undissolved this compound equilibrate->filter analyze Analyze Supernatant for This compound Concentration filter->analyze

Caption: Experimental workflow for preparing a this compound formulation with HP-β-Cyclodextrin.

Protocol: Preparation of a this compound/HP-β-Cyclodextrin Formulation

  • Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., 10% w/v).

  • This compound Addition: Add an excess of solid this compound to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Clarification: Centrifuge and filter the solution through a 0.22 µm filter to remove any undissolved this compound.

  • Quantification: Determine the concentration of the solubilized this compound in the filtrate by a suitable analytical method.

By following these guidelines and protocols, researchers can effectively manage the solubility challenges associated with this compound and ensure reliable and reproducible experimental outcomes.

References

Potential off-target effects of KX2-361

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using KX2-361. The information is designed to help address specific issues that may be encountered during experiments, with a focus on understanding and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for KX2-361?

A1: KX2-361 is a synthetic organic small molecule with a dual mechanism of action.[1] It functions as both a Src kinase inhibitor and an inhibitor of tubulin polymerization.[1][2][3][4] Uniquely, it targets the peptide substrate binding site of Src kinase rather than the highly conserved ATP-binding site, a design intended to confer greater kinase selectivity.[2][5] Its action on tubulin involves direct binding, which disrupts microtubule architecture and function.[3][4][6]

Q2: Is the inhibition of tubulin polymerization considered an on-target or off-target effect?

A2: The inhibition of tubulin polymerization is considered a primary, on-target mechanism of action for KX2-361, alongside its inhibition of Src kinase.[2][7][8] The broad anti-proliferative activity of the compound in various tumor cell lines led to the investigation and confirmation of this second mechanism of action.[2] Therefore, researchers should expect to observe effects related to both Src signaling disruption and microtubule destabilization.

Q3: How can I differentiate between effects caused by Src inhibition versus tubulin polymerization inhibition in my experiments?

A3: Differentiating these two primary effects is crucial for interpreting results.

  • Time-Course Experiments: Effects related to microtubule disruption (e.g., G2/M cell cycle arrest, changes in cell morphology) often manifest on a shorter timescale than those dependent solely on the downstream consequences of Src signaling inhibition.

  • Rescue Experiments: To confirm Src-specific effects, you could attempt to rescue the phenotype by expressing a constitutively active form of a downstream effector of Src. This is more complex for tubulin inhibition.

  • Control Compounds: Use compounds that are specific inhibitors of only Src (e.g., dasatinib, though it has its own off-target profile) or only tubulin polymerization (e.g., nocodazole, vincristine).[2][9] Comparing the resulting phenotypes can help isolate the effects of each pathway.

Q4: I am observing significant cytotoxicity at concentrations lower than those reported for growth inhibition. Could this be an off-target effect?

A4: It is possible. While KX2-361 is a potent cytotoxic agent due to its dual mechanism, unexpected levels of cell death could indicate an off-target effect specific to your cell model.[10]

  • Confirm On-Target Engagement: First, verify that you are observing inhibition of Src autophosphorylation and disruption of microtubule networks at these concentrations.

  • Dose-Response Analysis: A very steep dose-response curve can sometimes suggest off-target toxicity.

  • Cell Line Specificity: The effect may be due to a unique characteristic of your chosen cell line, such as the expression of a particularly sensitive off-target protein. Consider testing the compound in a different cell line to see if the effect is consistent.

Q5: My results are inconsistent across different cell lines. What could be the cause?

A5: Inconsistent results are often linked to the specific biology of the cell lines being used.[10]

  • Target Expression Levels: Quantify the expression levels of Src kinase in each of your cell lines. A lack of Src expression would mean any observed effect is likely due to tubulin inhibition or off-target effects.

  • Compensatory Pathways: Different cell lines may have varying reliance on Src signaling or may possess compensatory pathways that are activated upon its inhibition.

  • Off-Target Expression: One cell line may express a sensitive off-target kinase or protein that is absent in another, leading to a differential response. A broad kinase screen in the sensitive cell line is recommended.[10][11]

Troubleshooting Unexpected Results

This guide provides a systematic approach to investigating unexpected experimental outcomes that may be due to off-target effects.

ObservationPotential CauseRecommended Action
Unexpected Phenotype Off-target kinase inhibition or interaction with a non-kinase protein.1. Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify KX2-361 is binding to Src in your cells. 2. Kinase Profiling: Screen KX2-361 against a broad panel of kinases to identify potential off-target interactions.[12][13] 3. Literature Review: The related compound KX2-391 has been noted to inhibit mutated FLT3 kinase, suggesting this family as a potential area of investigation.[14]
Activation of a Signaling Pathway Paradoxical pathway activation (a known phenomenon with some kinase inhibitors) or off-target activation.[11]1. Validate Activation: Confirm the pathway activation using multiple downstream markers. 2. Map the Pathway: Use pathway-specific inhibitors to determine the origin of the activation signal. 3. Perform Off-Target Screen: Profile the compound against receptors and kinases known to regulate the activated pathway.[10]
Lack of In Vivo Efficacy Despite In Vitro Potency Poor bioavailability, rapid metabolism, or dependence on the host immune system.1. Review Pharmacokinetics: KX2-361 is orally bioavailable and crosses the blood-brain barrier.[3][4] However, specific tumor microenvironments may affect drug delivery. 2. Assess Immune Component: Studies have shown that the in vivo efficacy of KX2-361 in a glioma model requires a functional adaptive immune system.[3] The observed effect may be immunomodulatory rather than purely cytotoxic.

Quantitative Data Summary

The following table summarizes key quantitative data for KX2-361 from published studies.

ParameterCell Line / SystemValueReference
Src Autophosphorylation Inhibition GL261 murine glioblastomaDose-dependent reduction (0-200 nM)[4][6]
Cell Cycle Arrest (G2/M Phase) U87 human glioblastomaDose-dependent arrest (0-270 nM)[4]
Induction of Apoptosis U87, GL261, T98G glioma cellsDose-dependent induction (0-800 nM)[4]
In Vitro Tubulin Assembly Inhibition Purified tubulin5 µM[4]
GI₅₀ (Growth Inhibition) KM12 (colon), A549 (NSCLC), HT29 (colon) cancer cells0.41 µM, 1.03 µM, 0.88 µM (for a closely related biaryl precursor)[2]

Experimental Protocols & Visualizations

Protocol 1: Kinase Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of KX2-361 against a panel of kinases.

  • Compound Preparation: Prepare a 10 mM stock solution of KX2-361 in DMSO. Create a series of dilutions (e.g., 10-point, 3-fold dilutions) to determine IC₅₀ values.

  • Kinase Panel Selection: Choose a commercial kinase profiling service (e.g., Reaction Biology, Carna Biosciences) that offers a broad panel representing the human kinome.[12][13] At a minimum, include major kinase families.

  • Assay Format: Assays are typically run as in vitro activity-based biochemical assays.[13] The service will incubate each kinase with its specific substrate and ATP in the presence of various concentrations of KX2-361.

  • Data Acquisition: Kinase activity is measured, often via phosphorylation of a substrate detected by radioactivity, fluorescence, or luminescence.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at each concentration of KX2-361 relative to a DMSO control.

    • Fit the dose-response data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value for each inhibited kinase.

    • Calculate a selectivity score (e.g., by comparing the IC₅₀ for on-target Src vs. off-target hits) to quantify selectivity.

Protocol 2: In Vitro Tubulin Polymerization Assay

This protocol outlines a method to directly measure the effect of KX2-361 on tubulin dynamics.

  • Reagents:

    • Lyophilized, high-purity tubulin (>99%, e.g., from Cytoskeleton, Inc.).

    • Guanine Nucleotide-Free (G-PEM) buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • GTP (100 mM stock).

    • Glycerol.

    • KX2-361 and control compounds (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer, DMSO as vehicle).

  • Assay Procedure:

    • Reconstitute tubulin in G-PEM buffer on ice.

    • Prepare reaction mixtures in a 96-well plate. To each well, add G-PEM buffer with 10% glycerol and 1 mM GTP.

    • Add KX2-361 or control compounds to the desired final concentrations (e.g., 5 µM for KX2-361).[4]

    • Warm the plate to 37°C in a temperature-controlled spectrophotometer.

    • Initiate the polymerization by adding the cold tubulin solution to each well.

    • Immediately begin monitoring the change in absorbance (optical density) at 340 nm every minute for 60 minutes. An increase in absorbance corresponds to microtubule polymerization.

  • Data Analysis: Plot absorbance vs. time for each condition. Compare the polymerization rate (slope of the linear phase) and the maximal polymerization level (plateau) for KX2-361-treated samples against the DMSO control.

Visualizations

KX2_361_Mechanism_of_Action cluster_effects KX2_361 KX2-361 Src Src Kinase (Peptide Substrate Site) KX2_361->Src Tubulin Tubulin Dimers KX2_361->Tubulin Src_Pathway Downstream Src Signaling (Proliferation, Migration) KX2_361->Src_Pathway Inhibits Microtubules Microtubule Polymerization KX2_361->Microtubules Inhibits Src->Src_Pathway Activates Tubulin->Microtubules Forms Cell_Effects Cell Cycle Arrest (G2/M) Apoptosis Src_Pathway->Cell_Effects Inhibits Microtubules->Cell_Effects Inhibits

Caption: Dual mechanism of action of KX2-361.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Dose_Response Perform Detailed Dose-Response Curve Start->Dose_Response Confirm_Target Confirm On-Target Engagement (e.g., pSrc levels, CETSA) Dose_Response->Confirm_Target Kinase_Screen Perform Broad Kinase Selectivity Screen Confirm_Target->Kinase_Screen On-target engagement confirmed but phenotype remains unexplained Conclusion_On_Target Phenotype is Likely On-Target or Downstream Confirm_Target->Conclusion_On_Target Phenotype correlates with on-target activity Validate_Hit Validate Off-Target Hit (e.g., siRNA, specific inhibitor) Kinase_Screen->Validate_Hit Potential off-target kinase identified Conclusion_Off_Target Phenotype is Likely Off-Target Mediated Validate_Hit->Conclusion_Off_Target Validation confirms role of off-target

Caption: Workflow for investigating suspected off-target effects.

Phenotype_Analysis_Logic A Is the phenotype consistent with Src or Tubulin inhibition? Yes No B Does the phenotype appear at concentrations consistent with Src/Tubulin IC₅₀? Yes No A:yes->B E Potential Off-Target Effect (Proceed to Kinase Screening) A:no->E C Can the phenotype be rescued or mimicked by modulating the on-target pathways? Yes No B:yes->C B:no->E D Likely On-Target Effect C:yes->D C:no->E

Caption: Logic diagram for analyzing experimental phenotypes.

References

Technical Support Center: JZP-361 Preclinical Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the preclinical toxicity of JZP-361 is not publicly available at this time. The following content is a template designed to guide researchers and drug development professionals on the types of questions and data typically addressed in a technical support document for a compound in preclinical development. This structure can be populated with specific data as it becomes available.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that could be relevant to its toxicity profile?

A: this compound is characterized as a dual-action compound, functioning as both a monoacylglycerol lipase (MAGL) inhibitor and a histamine H1 receptor antagonist. Understanding this dual mechanism is crucial for anticipating potential toxicities. MAGL inhibition can affect the endocannabinoid system, while H1 receptor antagonism is associated with effects such as sedation and anticholinergic responses.

Q2: Are there any publicly available data on the acute toxicity of this compound in preclinical models?

A: Currently, there are no publicly disclosed data regarding the acute toxicity of this compound, including LD50 values in rodent or non-rodent species. In the absence of specific data, researchers should exercise caution and conduct thorough dose-range finding studies.

Q3: What are the recommended animal models for assessing the toxicity of this compound?

A: While specific studies for this compound are not available, standard preclinical toxicology programs typically involve at least two species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog). The choice of species should be justified based on metabolic profiling and target expression.

Q4: What potential target organ toxicities should be monitored during preclinical studies with this compound?

A: Based on its mechanism of action, researchers should pay close attention to the central nervous system (CNS) due to both MAGL inhibition and H1 antagonism. Other systems to monitor closely include the gastrointestinal, cardiovascular, and hepatic systems. Comprehensive histopathological evaluation of all major organs is recommended.

Troubleshooting Guides

Issue: Unexpected Sedation or Ataxia Observed in Animal Models

  • Possible Cause: This is a potential on-target effect related to the H1 receptor antagonist activity of this compound. It could also be an exaggerated pharmacological response at higher doses.

  • Troubleshooting Steps:

    • Dose Reduction: Evaluate if the effect is dose-dependent by testing lower dose levels.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the onset and duration of clinical signs with plasma and brain concentrations of this compound.

    • Comparative Studies: If available, compare the sedative effects with a well-characterized H1 antagonist.

Issue: Inconsistent Bioavailability or Exposure in Preclinical Studies

  • Possible Cause: Formulation issues, vehicle effects, or species-specific differences in absorption and metabolism.

  • Troubleshooting Steps:

    • Formulation Analysis: Verify the stability and homogeneity of the dosing formulation.

    • Vehicle Controls: Ensure the vehicle used is appropriate for the route of administration and does not interfere with absorption.

    • Cross-Species Metabolism: Investigate in vitro metabolism in liver microsomes from different species to identify potential differences.

Data Presentation

Table 1: Placeholder for Single-Dose Acute Toxicity Data

SpeciesStrainRoute of AdministrationLD50 (mg/kg)Key Clinical Signs Observed
RatData Not AvailableData Not AvailableData Not AvailableData Not Available
DogData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Placeholder for Repeat-Dose Toxicity Study Summary

SpeciesDurationRoute of AdministrationNOAEL (mg/kg/day)Target Organs of Toxicity
RatData Not AvailableData Not AvailableData Not AvailableData Not Available
DogData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

General Protocol for a 14-Day Repeat-Dose Oral Toxicity Study in Rats

  • Animal Model: Young adult Sprague-Dawley rats (equal numbers of males and females).

  • Group Size: Minimum of 10 animals/sex/group.

  • Dose Levels: A control group (vehicle only) and at least three dose levels of this compound, selected based on acute toxicity or dose-range finding studies.

  • Dosing: Once daily oral gavage for 14 consecutive days.

  • Observations:

    • Mortality and Morbidity: Twice daily.

    • Clinical Signs: Daily, including detailed observations for signs of neurotoxicity.

    • Body Weight: Twice weekly.

    • Food Consumption: Weekly.

  • Clinical Pathology: At termination, collect blood for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: Conduct a full gross necropsy on all animals. Preserve all tissues for histopathological examination.

Visualizations

Preclinical_Toxicity_Workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Post-Life Analysis cluster_outcome Phase 4: Outcome p1 Dose Range-Finding Studies p3 Protocol Design p1->p3 p2 Formulation Development p2->p3 e1 Dosing & Observations p3->e1 e2 Sample Collection (Blood, Urine) e1->e2 e3 Clinical Pathology e2->e3 a1 Gross Necropsy e3->a1 a2 Histopathology a1->a2 a3 Data Analysis & Reporting a2->a3 o1 Identify NOAEL a3->o1 o2 Characterize Toxicity Profile a3->o2

Caption: General workflow for a preclinical toxicity study.

Signaling_Pathway cluster_magl MAGL Inhibition cluster_h1 H1 Receptor Antagonism JZP361 This compound MAGL MAGL JZP361->MAGL inhibits H1R H1 Receptor JZP361->H1R blocks Endocannabinoids Endocannabinoids (e.g., 2-AG) MAGL->Endocannabinoids degrades CB1_CB2 CB1/CB2 Receptors Endocannabinoids->CB1_CB2 activates Downstream Downstream Signaling CB1_CB2->Downstream Histamine Histamine Histamine->H1R activates H1_Effect Cellular Response (e.g., wakefulness) H1R->H1_Effect

Caption: Dual mechanism of action of this compound.

Technical Support Center: Overcoming Resistance to JZP-361 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with JZP-361. The following resources are designed to help overcome resistance to this compound in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel investigational agent with a dual mechanism of action. It is designed to act as both a Src signaling inhibitor and a tubulin polymerization inhibitor.[1] This dual activity is intended to disrupt two distinct cellular processes critical for cancer cell proliferation and survival.

Q2: Our cancer cell line, initially sensitive to this compound, is now showing signs of acquired resistance. What are the common mechanisms of resistance to this class of drugs?

A2: Resistance to targeted therapies like this compound can develop through various mechanisms.[2][3][4] The most common include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.[5][6]

  • Target Alteration: Mutations in the Src kinase domain or alterations in tubulin subunits can prevent effective binding of this compound to its targets.[7]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of Src signaling.[3][5] A common example is the activation of the STAT3 signaling pathway.[8]

  • Enhanced DNA Repair: Increased capacity to repair DNA damage can contribute to resistance against various anti-cancer agents.[3][4]

Q3: How can we determine if our resistant cells are overexpressing drug efflux pumps?

A3: You can assess the expression and function of drug efflux pumps using several methods. A common approach is to perform a Western blot to quantify the protein levels of key ABC transporters like P-gp. Functionally, you can use a fluorescent substrate of P-gp (e.g., Rhodamine 123) and measure its intracellular accumulation with and without a P-gp inhibitor (e.g., Verapamil).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased this compound efficacy in a previously sensitive cell line. Development of acquired resistance.1. Confirm resistance by re-evaluating the IC50 of this compound. 2. Investigate the underlying resistance mechanism (see FAQs). 3. Consider combination therapy to overcome resistance.
High variability in experimental results with this compound. Cell line heterogeneity or inconsistent experimental conditions.1. Perform single-cell cloning to establish a homogenous population. 2. Standardize all experimental parameters, including cell density, drug concentration, and incubation time.
This compound shows reduced activity in vivo compared to in vitro data. Poor bioavailability, rapid metabolism, or tumor microenvironment factors.1. Evaluate the pharmacokinetic properties of this compound in the animal model. 2. Analyze the tumor microenvironment for factors that may confer resistance.

Experimental Protocols

Protocol 1: Determination of IC50 Value by MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Prepare a serial dilution of this compound and treat the cells for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression

This protocol describes how to detect the expression of the P-gp drug efflux pump.

  • Protein Extraction: Lyse the sensitive and resistant cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing Resistance Mechanisms and Workflows

Signaling Pathway: Bypass Activation via STAT3

bypass_pathway cluster_bypass Bypass Mechanism JZP361 This compound Src Src JZP361->Src Inhibits Downstream Downstream Signaling (Proliferation, Survival) Src->Downstream Promotes STAT3_inactive STAT3 (inactive) STAT3_active STAT3 (active) STAT3_inactive->STAT3_active Activation Nucleus Nucleus STAT3_active->Nucleus Gene_Expression Gene Expression (Survival, Proliferation) Nucleus->Gene_Expression efflux_workflow Start Resistant Cell Line WB Western Blot for P-gp Expression Start->WB Rhodamine Rhodamine 123 Accumulation Assay Start->Rhodamine Analysis_WB Analyze P-gp Protein Levels WB->Analysis_WB Verapamil Treat with P-gp Inhibitor (e.g., Verapamil) Rhodamine->Verapamil Analysis_Rhodamine Measure Intracellular Fluorescence Verapamil->Analysis_Rhodamine Conclusion Conclusion: Increased Drug Efflux Analysis_WB->Conclusion Analysis_Rhodamine->Conclusion combo_therapy JZP361 This compound Src_Tubulin Src & Tubulin JZP361->Src_Tubulin Inhibits Cell_Death Cancer Cell Death JZP361->Cell_Death Synergistic Effect Resistance Resistance Mechanism (e.g., Bypass Pathway) Src_Tubulin->Resistance Leads to Src_Tubulin->Cell_Death Induces (in sensitive cells) Resistance->Cell_Death Blocks Combo_Agent Combination Agent (e.g., STAT3 Inhibitor) Combo_Agent->Resistance Inhibits Combo_Agent->Cell_Death Synergistic Effect

References

Technical Support Center: Enhancing Oral Bioavailability of JZP-361

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of JZP-361 (also known as KX2-361).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known oral bioavailability?

A1: this compound, also referred to as KX2-361, is a small molecule inhibitor with a dual mechanism of action, targeting both Src kinase and tubulin polymerization.[1] It has been investigated for its anti-proliferative potential, particularly in the context of glioblastoma.[2][3][4] Preclinical studies in mice have indicated that this compound possesses good oral bioavailability, with one source reporting it as 40%.[5][6] While this is a promising starting point, further optimization may be desirable for clinical applications.

Q2: What are the known physicochemical properties of this compound?

A2: Understanding the physicochemical properties of this compound is crucial for developing formulation strategies. Key reported properties are summarized in the table below. The compound is noted to have higher lipophilic properties and a lower ionic character.[5]

Q3: What are the primary challenges in achieving high oral bioavailability for compounds like this compound?

A3: Like many kinase inhibitors, this compound's lipophilic nature can lead to poor aqueous solubility, which is a primary hurdle for oral absorption.[7][8] Most kinase inhibitors fall into the Biopharmaceutics Classification System (BCS) class II or IV, characterized by low solubility.[7][9] This can result in dissolution rate-limited absorption, leading to incomplete and variable bioavailability.

Q4: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound?

A4: A variety of formulation strategies can be explored to enhance the solubility and dissolution of poorly soluble drugs. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug particles through techniques like micronization and nanocrystal formation can improve the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a hydrophilic polymer matrix can significantly enhance its aqueous solubility and dissolution.[10]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs) can improve solubilization in the gastrointestinal tract.

  • Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.

  • Salt Formation: Creating a salt form of the drug with improved solubility and dissolution characteristics.

Troubleshooting Guides

Issue 1: Low and Variable In Vivo Exposure After Oral Dosing

  • Possible Cause: Poor aqueous solubility leading to dissolution rate-limited absorption.

  • Troubleshooting Steps:

    • Characterize Solid-State Properties: Confirm the crystalline form of this compound. Different polymorphs can have different solubilities.

    • Evaluate Formulation Strategies:

      • Amorphous Solid Dispersion: Prepare an ASD of this compound with a hydrophilic polymer (e.g., PVP, HPMC-AS).

      • Lipid-Based Formulation: Develop a self-emulsifying drug delivery system (SEDDS) to maintain the drug in a solubilized state in the GI tract.

      • Nanocrystals: Reduce particle size to the nanometer range to increase surface area and dissolution velocity.

    • Conduct In Vitro Dissolution Studies: Compare the dissolution profiles of different formulations under biorelevant conditions (e.g., simulated gastric and intestinal fluids).

Issue 2: Formulation Instability (e.g., Crystallization of Amorphous Form)

  • Possible Cause: The amorphous form of this compound is thermodynamically unstable and tends to revert to a more stable crystalline form.

  • Troubleshooting Steps:

    • Polymer Selection: Screen different polymers for their ability to stabilize the amorphous form of this compound. The interaction between the drug and the polymer is critical.

    • Drug Loading: Optimize the drug loading in the ASD. Higher drug loading can increase the risk of crystallization.

    • Storage Conditions: Store the formulation under controlled temperature and humidity conditions to minimize molecular mobility and prevent crystallization.

    • Add a Second Stabilizer: Consider adding a small amount of a second polymer or surfactant to enhance the stability of the amorphous system.

Data Presentation

Table 1: Physicochemical Properties of this compound (KX2-361)

PropertyValueSource
Molecular FormulaC₂₄H₂₄FN₃O₂[11]
Molecular Weight405.46 g/mol [12][13]
Solubility in DMSO8.75 mg/mL (21.58 mM)[12]
General CharacterHigher lipophilicity, lower ionic character[5]

Table 2: Preclinical Pharmacokinetic Data of this compound in Mice

ParameterValueDosingSource
Oral Bioavailability40%Oral[5][6]
Brain Cmax4025 ± 319 ng/g20 mg/kg, Oral[3]
Brain AUClast5044 ± 355 h*ng/g20 mg/kg, Oral[3]

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Materials: this compound, a hydrophilic polymer (e.g., polyvinylpyrrolidone K30 - PVP K30), and a suitable solvent (e.g., a mixture of dichloromethane and methanol).

  • Procedure:

    • Dissolve this compound and PVP K30 in the solvent system at a specific drug-to-polymer ratio (e.g., 1:3 w/w).

    • Ensure complete dissolution to form a clear solution.

    • Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).

    • Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

    • Collect and gently grind the dried product into a fine powder.

    • Characterize the resulting ASD for its amorphous nature (using techniques like PXRD and DSC) and dissolution properties.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Media:

    • Simulated Gastric Fluid (SGF) without pepsin (pH 1.2).

    • Fasted State Simulated Intestinal Fluid (FaSSIF) (pH 6.5).

    • Fed State Simulated Intestinal Fluid (FeSSIF) (pH 5.0).

  • Procedure:

    • Place a known amount of the this compound formulation into the dissolution vessel containing 900 mL of the pre-warmed (37°C) dissolution medium.

    • Rotate the paddle at a specified speed (e.g., 75 rpm).

    • Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC).

    • Plot the percentage of drug dissolved against time to generate a dissolution profile.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation JZP_361 This compound API ASD Amorphous Solid Dispersion JZP_361->ASD Lipid Lipid-Based Formulation JZP_361->Lipid Nano Nanocrystals JZP_361->Nano Dissolution Dissolution Testing (SGF, FaSSIF, FeSSIF) ASD->Dissolution Lipid->Dissolution Nano->Dissolution Stability Physical Stability (PXRD, DSC) Dissolution->Stability Iterative Optimization PK_Study Pharmacokinetic Study (Animal Model) Dissolution->PK_Study Stability->ASD Bioavailability Determine Oral Bioavailability PK_Study->Bioavailability

Caption: Experimental workflow for improving the oral bioavailability of this compound.

signaling_pathway JZP_361 This compound (KX2-361) Src_Kinase Src Kinase JZP_361->Src_Kinase Tubulin Tubulin JZP_361->Tubulin Downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) Src_Kinase->Downstream Microtubule Microtubule Polymerization Tubulin->Microtubule Apoptosis Apoptosis Downstream->Apoptosis Cell_Cycle Cell Cycle Arrest (G2/M Phase) Microtubule->Cell_Cycle Cell_Cycle->Apoptosis

Caption: Dual mechanism of action of this compound.

References

Technical Support Center: Troubleshooting JZP-361 (KX2-361) Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are encountering inconsistent results in assays involving JZP-361, now identified as KX2-361. This document provides troubleshooting advice and detailed protocols for the primary assays used to evaluate the activity of KX2-361, a dual inhibitor of Src kinase and tubulin polymerization.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the correct nomenclature for this compound?

A1: The compound initially referred to as this compound is commercially and scientifically known as KX2-361. It is crucial to use the correct identifier, KX2-361, when searching for literature and technical information.

Q2: What is the mechanism of action of KX2-361?

A2: KX2-361 is a dual-mechanism inhibitor, targeting both Src-kinase signaling and tubulin polymerization.[1][2] This dual activity can be a source of complex results, and it is essential to assay both activities to understand its biological effects fully.

Q3: Why am I seeing high variability in my assay results?

A3: Inconsistent results in assays with KX2-361 can arise from several factors related to its dual mechanism of action and the specific requirements of each assay. Common sources of variability include:

  • For Tubulin Polymerization Assays: Temperature fluctuations, improper reagent handling (especially of tubulin and GTP), and inaccurate pipetting.[4][5]

  • For Src Kinase Assays: Suboptimal ATP concentration, improper enzyme handling, and issues with substrate quality.[6][7]

  • General Issues: Compound precipitation, degradation, or interaction with assay components.

Q4: How should I prepare and store KX2-361?

A4: KX2-361 should be stored at -80°C for up to six months or at -20°C for one month, protected from light.[1] For experiments, prepare fresh dilutions from a stock solution. To avoid precipitation, ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay system, typically not exceeding 2%.[5]

Troubleshooting Inconsistent Results

Tubulin Polymerization Assay
ProblemPossible CauseRecommended Solution
No or weak polymerization signal Inactive tubulinEnsure tubulin is stored correctly at -80°C and has not been freeze-thawed multiple times.[5] Reconstitute immediately before use and keep on ice.
Incorrect temperatureThe assay is highly temperature-sensitive. Use a temperature-controlled plate reader pre-warmed to 37°C. Ensure all reagents are equilibrated to the correct temperature before starting the reaction.[4][8]
Degradation of GTPGTP is essential for polymerization. Use fresh, properly stored GTP stock.
Incorrect wavelengthFor absorbance-based assays, read at 340 nm. For fluorescence-based assays, use an excitation of 360 nm and emission of 420-450 nm.[8][9]
High background signal Compound precipitationVisually inspect the wells for any precipitation. Centrifuge the compound stock solution before use. Test the compound in buffer alone to check for light scattering.[5]
Air bubbles in wellsPipette gently against the side of the well to avoid introducing bubbles.[5]
Inconsistent replicates Inaccurate pipettingUse calibrated pipettes and consider preparing a master mix for reagents to minimize pipetting errors.[4]
Non-uniform temperature across the plateEnsure the plate reader provides uniform heating. Allow the plate to incubate at 37°C for a few minutes before the first reading.[4]
Src Kinase Assay
ProblemPossible CauseRecommended Solution
Low kinase activity Inactive Src enzymeStore the enzyme at -80°C and handle it on ice. Avoid repeated freeze-thaw cycles.
Suboptimal assay buffer conditionsEnsure the buffer contains the necessary components, such as MgCl2, and is at the correct pH.[10]
Insufficient ATPUse an ATP concentration that is at or near the Km for Src to ensure robust activity without excessive competition with the inhibitor.[6]
High background signal Contaminated reagentsUse high-purity reagents, especially ATP and substrate.
Non-specific antibody binding (for antibody-based detection)Include appropriate controls, such as reactions without enzyme or without substrate, to determine background levels.
Variable IC50 values Inconsistent incubation timesUse a consistent incubation time for the kinase reaction across all experiments.[7]
Variability in enzyme concentrationPrepare enzyme dilutions fresh for each experiment and ensure accurate pipetting.
High DMSO concentrationEnsure the final DMSO concentration is consistent across all wells and is not inhibiting the enzyme.

Experimental Protocols

Fluorescence-Based Tubulin Polymerization Assay

This protocol is adapted from commercially available kits and is suitable for a 96-well plate format.[9][11]

  • Reagent Preparation:

    • Prepare general tubulin buffer with a fluorescent reporter.

    • Reconstitute lyophilized tubulin protein on ice and determine its concentration. Keep on ice until use.

    • Prepare a 10X stock of KX2-361 and control compounds (e.g., paclitaxel as a polymerization enhancer, vinblastine as a destabilizer) in the assay buffer.[11]

  • Assay Procedure:

    • Pre-warm a black, flat-bottom 96-well plate to 37°C.[8]

    • Add 10 µL of 10X compound solution to the appropriate wells.

    • Add 10 µL of assay buffer to control wells.

    • Initiate the reaction by adding 90 µL of the cold tubulin solution to each well.

    • Immediately place the plate in a fluorimeter pre-set to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 420 nm) every minute for 60 minutes.[9]

    • Plot the fluorescence intensity against time to generate polymerization curves.

Src Kinase Assay (ADP-Glo™ Format)

This protocol is based on the principles of the ADP-Glo™ Kinase Assay.[7]

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[10]

    • Prepare a solution containing the Src substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in the kinase buffer.

    • Prepare serial dilutions of KX2-361 in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the KX2-361 dilution or vehicle (DMSO).

    • Add 2 µL of Src enzyme solution.

    • Add 2 µL of the substrate/ATP mix to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

Visualizations

G cluster_0 KX2-361 Dual Mechanism of Action cluster_1 Inhibition of Tubulin Polymerization cluster_2 Inhibition of Src Kinase Signaling KX2_361 KX2-361 Tubulin Tubulin Dimers KX2_361->Tubulin Inhibits Src Src Kinase KX2_361->Src Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization Downstream Downstream Signaling (e.g., Proliferation, Migration) Src->Downstream Phosphorylates & Activates

Caption: Dual mechanism of action of KX2-361.

G Tubulin Polymerization Assay Workflow A Prepare Reagents (Tubulin, Buffer, KX2-361) B Pre-warm 96-well plate to 37°C A->B C Add KX2-361/Controls to wells B->C D Add Tubulin Solution to initiate reaction C->D E Measure Fluorescence/Absorbance kinetically at 37°C D->E F Analyze Data (Plot Signal vs. Time) E->F

Caption: Workflow for a tubulin polymerization assay.

G Src Kinase Assay Workflow A Prepare Reagents (Src, Substrate, ATP, KX2-361) B Add KX2-361/Controls to plate A->B C Add Src Enzyme B->C D Add Substrate/ATP mix to start reaction C->D E Incubate at Room Temperature D->E F Stop Reaction & Add Detection Reagent E->F G Measure Luminescence/Fluorescence F->G H Analyze Data (Determine IC50) G->H

Caption: Workflow for a Src kinase assay.

References

Technical Support Center: JZP-361 In Vivo Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the formulation and administration of JZP-361 for in vivo experiments. Given that this compound is a specific MAGL inhibitor, likely with poor aqueous solubility, this guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible study outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended vehicles for dissolving this compound for in vivo administration?

A1: this compound is anticipated to have low solubility in purely aqueous solutions. Therefore, a co-solvent or suspension system is generally required. The choice of vehicle should balance the need for solubilization with potential toxicity. It is crucial to conduct small-scale solubility tests before preparing a large batch.[1] For initial studies, consider the vehicle systems outlined in Table 1. Always include a vehicle-only control group in your experiments to assess any effects of the formulation itself.[2]

Q2: My this compound formulation is cloudy and appears to have precipitated. What should I do?

A2: Cloudiness or precipitation indicates that this compound has exceeded its solubility in the chosen vehicle.[1] This can lead to inaccurate dosing and low bioavailability.[3] To address this, you can:

  • Verify Solubility: Confirm the maximum solubility of this compound in your vehicle. It may be necessary to perform a solubility assessment (see Experimental Protocols).

  • Adjust Vehicle Composition: Increase the percentage of the organic co-solvent (e.g., DMSO, PEG400) or add a surfactant like Tween® 80.

  • Gentle Warming: Warming the solution to 37°C may help dissolve the compound, but ensure it remains stable at this temperature.

  • Sonication: Use a bath sonicator to aid in dissolution.

  • Prepare a Suspension: If a clear solution cannot be achieved at the desired concentration, preparing a homogenous micronized suspension is a viable alternative, especially for oral administration.

Q3: What is the recommended route of administration for this compound in rodent models?

A3: For initial in vivo studies aiming for consistent systemic exposure, intravenous (IV) or intraperitoneal (IP) administration is often recommended to bypass first-pass metabolism.[1] However, if the research goal is to assess efficacy via a clinically relevant route, oral gavage (PO) may be necessary. The choice of administration route will significantly impact the formulation design (see Table 2).

Q4: How can I minimize variability between animals in the same dosing group?

A4: High variability can obscure the true effect of the compound. To minimize it:

  • Ensure Formulation Homogeneity: For suspensions, ensure the mixture is uniformly suspended before drawing each dose. Stir the suspension continuously during the dosing procedure.

  • Standardize Techniques: Ensure all personnel are thoroughly trained on consistent administration, handling, and measurement techniques.[2]

  • Accurate Dosing: Use appropriate, calibrated equipment for dosing (e.g., precision syringes).

  • Animal Consistency: Use animals that are matched for age and weight.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and administration of this compound.

Issue Possible Cause Recommended Solution
Precipitation After Dilution The compound is "crashing out" of solution after adding the final aqueous component.1. Decrease the final concentration of this compound.2. Increase the proportion of co-solvents or surfactants in the final formulation.3. Add the aqueous component slowly while vortexing vigorously.
Inflammation/Irritation at Injection Site (IP/SC) The vehicle (e.g., high concentration of DMSO) or the pH of the formulation is causing local tissue irritation.[1]1. Reduce the concentration of organic solvents to the lowest level necessary for solubility.2. Ensure the final pH of the formulation is in the physiological range (7.2-7.4).[1]3. Alternate injection sites for repeated dosing.[1]
Acute Toxicity or Mortality in Animals The vehicle itself is toxic at the administered volume, or the injection was performed too quickly.1. Review toxicity data for the chosen vehicle and ensure the volume is within recommended limits for the administration route.2. Administer injections slowly and consistently.[1]3. Run a maximum tolerated dose (MTD) study for your specific formulation.[2]
No Observable In Vivo Effect Poor bioavailability due to formulation issues, or the dose is too low.1. Optimize the formulation to enhance solubility and absorption (e.g., use of surfactants, lipid-based systems).[3]2. Consider switching to an IV or IP administration route to ensure systemic exposure.[1]3. Perform a dose-response study to identify an effective dose.[2]

Quantitative Data Summary

Disclaimer: The following data are hypothetical examples for formulation development purposes. Researchers must determine the actual solubility and stability of this compound experimentally.

Table 1: Example Vehicle Systems for this compound Formulation

Vehicle CompositionRouteMax Solubility (Hypothetical)Notes
5% DMSO, 40% PEG400, 55% SalineIV, IP5 mg/mLA common vehicle for poorly soluble compounds. PEG400 enhances solubility.
10% Solutol® HS 15, 90% SalineIV2 mg/mLSolutol® HS 15 is a non-ionic solubilizer and emulsifying agent.
0.5% Tween® 80, 0.5% Methylcellulose in WaterPO>10 mg/mL (Suspension)Standard vehicle for oral suspension. Ensures uniform particle distribution.
20% Captisol® in WaterIV, SC, IP8 mg/mLCyclodextrin-based vehicle that can increase solubility and stability.[3]

Table 2: Maximum Administration Volumes in Rodents

SpeciesRouteMax Volume (mL/kg)
Mouse IV10
IP20
SC20
PO20
Rat IV5
IP10
SC10
PO10

Experimental Protocols

Protocol 1: Solubility Assessment of this compound

Objective: To determine the approximate solubility of this compound in various vehicle systems.

Methodology:

  • Weigh 2 mg of this compound into separate 1.5 mL microcentrifuge tubes.

  • Add the first vehicle component (e.g., DMSO) to one tube to create a high-concentration stock solution (e.g., 50 mg/mL).

  • In separate tubes, prepare 200 µL of each test vehicle system.

  • Add small, incremental volumes of the this compound stock solution to each test vehicle.

  • After each addition, vortex the tube for 30 seconds and visually inspect for precipitation against a dark background.

  • The highest concentration that remains a clear solution after 1 hour at room temperature is considered the approximate solubility.

Protocol 2: Preparation of this compound for Intravenous (IV) Injection

Objective: To prepare a 5 mg/mL solution of this compound in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline.

Methodology:

  • Calculate the required amount of this compound and vehicle components for your final volume.

  • Weigh the this compound powder into a sterile glass vial.

  • Add the DMSO (5% of total volume) and vortex or sonicate until the compound is fully dissolved. This is a critical first step.

  • Add the PEG400 (40% of total volume) and mix thoroughly.

  • Slowly add the sterile saline (55% of total volume) to the vial while mixing.

  • Visually inspect the final solution to ensure it is clear and free of particulates.

  • Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial before administration.

Visualizations

G cluster_0 This compound Formulation Troubleshooting start Formulation appears cloudy or precipitated q1 Is a clear solution required for the route of administration (e.g., IV)? start->q1 sol_opts Optimize for Solubility q1->sol_opts Yes susp_opts Prepare a Suspension q1->susp_opts No a1_yes Yes a1_no No (e.g., PO) sol_actions Increase co-solvent/surfactant Reduce final concentration Use sonication/gentle heat sol_opts->sol_actions end_ok Proceed with Dosing sol_actions->end_ok susp_actions Use a suspending agent (e.g., Methylcellulose) Ensure uniform mixing before each dose Consider particle size reduction (micronization) susp_opts->susp_actions susp_actions->end_ok

Caption: Troubleshooting workflow for this compound formulation precipitation issues.

G cluster_1 Experimental Workflow: In Vivo Study with this compound prep 1. Weigh this compound and Vehicle Components dissolve 2. Dissolve this compound in Organic Co-Solvent (e.g., DMSO) prep->dissolve mix 3. Add Secondary Vehicle Components (e.g., PEG400) dissolve->mix dilute 4. Add Aqueous Buffer/Saline (Slowly, with Vortexing) mix->dilute qc 5. Final Formulation QC (Visual Check, pH if needed) dilute->qc administer 6. Dose Administration (e.g., IV, IP, PO) qc->administer observe 7. Post-Dose Monitoring and Data Collection administer->observe

References

Technical Support Center: Managing Side Effects of KX2-361 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the investigational compound KX2-361 is limited in publicly available literature. This document is primarily based on data from its closely related analog, KX2-391 (Tirbanibulin) , which shares a similar dual mechanism of action as an inhibitor of Src kinase and tubulin polymerization. The guidance provided should be adapted based on direct observational data from your specific studies with KX2-361.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for KX2-361?

A1: KX2-361 is a dual-mechanism inhibitor. It acts as a non-ATP competitive inhibitor of Src kinase by targeting the peptide substrate binding site, which provides high selectivity.[1] Additionally, it functions as a tubulin polymerization inhibitor, binding to a novel site on tubulin, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in rapidly dividing cells.[2][3]

Q2: What are the expected primary side effects of KX2-361 in animal studies based on data from KX2-391?

A2: Based on preclinical and clinical data from the related compound KX2-391, the primary systemic side effects to monitor in animal studies are myelosuppression (specifically neutropenia and thrombocytopenia) and hepatotoxicity (indicated by elevated liver transaminases, ALT and AST).[4][5][6] For topical applications, local skin reactions are the most common side effects.

Q3: Is there a difference in toxicity between once-daily and twice-daily dosing?

A3: Preclinical studies with KX2-391 in mice have indicated that once-daily (QD) dosing is less toxic than twice-daily (BID) dosing. This regimen allowed for the administration of higher total daily doses and appeared to be more efficacious.[7]

Q4: How is KX2-361 administered in animal studies?

A4: KX2-361 has good oral bioavailability.[2] For oral administration in mice, a common vehicle is a suspension in a formulation like 4% DMSO in corn oil. The specific formulation should be optimized for solubility and stability.

Signaling Pathway and Experimental Workflows

To aid researchers, the following diagrams illustrate the key signaling pathway affected by KX2-361 and a general workflow for monitoring potential toxicities.

KX2_361_MOA cluster_cell Cancer Cell KX2_361 KX2-361 Src Src Kinase KX2_361->Src Inhibits Tubulin α/β-Tubulin Dimers KX2_361->Tubulin Inhibits Substrate Src Substrates (FAK, Paxillin, etc.) Src->Substrate Phosphorylates Microtubules Microtubule Polymerization Tubulin->Microtubules Signaling Downstream Signaling (Proliferation, Metastasis) Substrate->Signaling CellCycle Microtubule Dynamics (Mitotic Spindle) Microtubules->CellCycle Apoptosis Cell Cycle Arrest (G2/M) & Apoptosis

Caption: Dual mechanism of action of KX2-361/KX2-391.

Toxicity_Monitoring_Workflow Start Start Experiment (Dosing with KX2-361) Baseline Baseline Blood Collection (Pre-treatment) Start->Baseline Daily Daily Monitoring: - Body Weight - Clinical Signs (Activity, Posture) - Food/Water Intake Weekly Weekly Blood Collection: - Complete Blood Count (CBC) - Serum Chemistry (ALT, AST) Daily->Weekly Baseline->Daily Assess Assess Toxicity Grade (Compare to Baseline & Controls) Weekly->Assess Continue Continue Dosing Assess->Continue Grade 0-1 Action Consider Action: - Reduce Dose - Supportive Care - Euthanasia (if severe) Assess->Action Grade 2+ Continue->Daily

Caption: General workflow for monitoring toxicity in animal studies.

Troubleshooting Guides

Issue 1: Unexpected Weight Loss or Reduced Activity

Q: My mice are showing >15% weight loss and are lethargic after a week of oral KX2-361 treatment. What should I do?

A: Significant weight loss and lethargy are common signs of toxicity. The underlying cause could be related to hepatotoxicity, myelosuppression, or general malaise.

Troubleshooting Steps & Solutions:

  • Immediate Assessment:

    • Perform a full clinical assessment of the affected animals.

    • Collect a blood sample for immediate analysis (CBC and serum chemistry).

    • Provide supportive care: Ensure easy access to hydration (e.g., hydrogel) and palatable, high-calorie food. Subcutaneous fluid administration may be necessary for dehydration.

  • Data Analysis (Hypothetical Data):

    • Compare bloodwork to baseline and control animals. Pay close attention to neutrophil/platelet counts and ALT/AST levels.

    ParameterControl Group (Mean)KX2-361 Treated (Affected)Toxicity GradePotential Action
    Body Weight Change+2%-17%Grade 3Pause dosing, provide supportive care.
    Neutrophils (x10³/µL)1.80.4Grade 4Initiate supportive care (see Issue 2).
    ALT (U/L)45250Grade 3Consider dose reduction (see Issue 3).
    Grading based on a simplified VCOG-CTCAE scale.
  • Action Plan:

    • Pause Dosing: Temporarily halt administration of KX2-361 in the affected cohort to allow for recovery.

    • Dose Reduction: If the study design allows, consider re-initiating treatment at a lower dose (e.g., 50% of the original dose) once animals have recovered (regained weight, normalized clinical signs).

    • Evaluate Dosing Schedule: Preclinical data for KX2-391 suggests once-daily dosing is better tolerated than twice-daily.[7] If using a BID schedule, consider switching to QD with the same total daily dose.

Issue 2: Hematological Abnormalities (Myelosuppression)

Q: Weekly CBC analysis shows a significant drop in neutrophil and platelet counts in my treatment group. How should I manage this?

A: Myelosuppression is an expected on-target effect of tubulin inhibitors. Management involves careful monitoring and, in some cases, supportive care to prevent secondary complications like infections or bleeding.

Troubleshooting Steps & Solutions:

  • Grade the Severity: Use established criteria (e.g., VCOG-CTCAE for rodents) to grade the severity of the neutropenia and thrombocytopenia.

    ParameterGrade 1Grade 2Grade 3Grade 4
    Neutrophils (x10³/µL) 0.9 - <1.50.5 - <0.90.1 - <0.5<0.1
    Platelets (x10³/µL) 150 - <25075 - <15025 - <75<25
    *Values are examples and should be based on institutional guidelines and specific animal strain baseline data.
  • Management Based on Grade:

    • Grade 1-2: Continue treatment but increase monitoring frequency to twice weekly. Watch closely for clinical signs of infection (piloerection, lethargy) or bleeding (petechiae, hematuria).

    • Grade 3-4: Pause dosing immediately.

      • Neutropenia: House animals in a clean environment (e.g., change cages more frequently, use sterile bedding) to minimize infection risk. Prophylactic antibiotics may be considered in consultation with a veterinarian, especially if animals show clinical signs of illness.

      • Thrombocytopenia: Handle animals with extra care to avoid trauma that could induce bleeding.

    • Dose Modification: Once blood counts recover to Grade 1 or baseline, consider restarting the drug at a reduced dose (e.g., a 25-50% reduction).

Issue 3: Elevated Liver Enzymes (Hepatotoxicity)

Q: Serum chemistry results show a 5-fold increase in ALT and AST levels compared to the control group. Is this reversible?

A: Elevated liver transaminases (transaminitis) is a known dose-limiting toxicity of KX2-391 in clinical trials, and it is typically reversible upon drug discontinuation.[4]

Troubleshooting Steps & Solutions:

  • Grade the Severity:

    ParameterGrade 1Grade 2Grade 3Grade 4
    ALT / AST 1.1 - 2.5 x ULN2.6 - 5.0 x ULN5.1 - 10.0 x ULN>10.0 x ULN
    *ULN = Upper Limit of Normal for the specific species/strain.
  • Management Based on Grade:

    • Grade 1: Continue treatment and monitor serum chemistry weekly.

    • Grade 2: Continue treatment with caution. Increase monitoring frequency to twice weekly to see if levels stabilize or continue to rise.

    • Grade 3-4: Pause dosing immediately. Monitor liver enzymes every 3-4 days until they return to Grade 1 or baseline. This adverse effect is reported to be reversible within approximately 7 days for KX2-391.[4]

    • Dose Modification: After recovery, consider restarting KX2-361 at a reduced dose (e.g., 50% reduction). If Grade 3-4 toxicity recurs at the lower dose, discontinuation for that animal or cohort may be necessary.

Experimental Protocols

Protocol 1: Monitoring Hematological Toxicity

Objective: To monitor for and quantify myelosuppression during KX2-361 treatment.

Methodology:

  • Blood Collection:

    • Collect 50-100 µL of whole blood via submandibular or saphenous vein puncture. Use tubes containing K2-EDTA as an anticoagulant.

    • Schedule: Collect samples at baseline (pre-treatment), then weekly throughout the study. Increase frequency to twice weekly if Grade 2 or higher toxicity is observed.

  • Analysis:

    • Use an automated hematology analyzer calibrated for mouse or rat blood to perform a Complete Blood Count (CBC).

    • Key parameters to record are: White Blood Cells (WBC), Neutrophils (NEU), Lymphocytes (LYM), Platelets (PLT), and Red Blood Cells (RBC).

  • Data Interpretation:

    • Calculate the mean and standard deviation for all groups at each time point.

    • Compare the treatment group values to the vehicle control group and to baseline values for each animal.

    • Grade toxicity based on a standardized scale (e.g., VCOG-CTCAE).

Protocol 2: Monitoring Hepatotoxicity

Objective: To monitor for and quantify liver injury during KX2-361 treatment.

Methodology:

  • Blood Collection:

    • Collect 100-200 µL of whole blood. For serum, use tubes with no anticoagulant or with a serum separator.

    • Schedule: Collect at baseline and weekly. Increase frequency if significant elevations are detected.

  • Sample Processing:

    • Allow blood to clot at room temperature for 15-30 minutes.

    • Centrifuge at 2,000 x g for 10 minutes to separate serum.

    • Carefully collect the serum supernatant for analysis.

  • Analysis:

    • Use an automated clinical chemistry analyzer.

    • Key parameters are Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

  • Data Interpretation:

    • Establish a normal range or use the mean of the vehicle control group as the reference.

    • Express changes in the treatment group as a fold-change over the control mean or the Upper Limit of Normal (ULN).

    • Grade toxicity accordingly. Consider histopathological analysis of liver tissue at the end of the study to correlate enzyme elevations with cellular changes.

References

Technical Support Center: Interpreting Unexpected Data in JZP-361 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected data during experiments with JZP-361 and related compounds. The following resources address common issues in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My in-vivo efficacy study shows high variability and a greater-than-expected response in the placebo group. What could be the cause?

A1: A significant placebo response was a key finding in the Phase 2b clinical trial of the related compound JZP-385 (suvecaltamide) for essential tremor.[1][2][3][4][5] This phenomenon is not uncommon in neurological disorder studies. Potential causes include:

  • Subject Expectation: The psychological impact on participants or animal subjects aware of being in a study can influence outcomes.

  • Natural Fluctuation of Disease: The symptoms of the condition being studied may naturally vary over time.

  • Assessment Subjectivity: If the primary endpoint relies on observational scoring, it can be prone to subjective bias. The TETRAS (The Essential Tremor Rating Assessment Scale) used in the JZP-385 trial has subjective components.[1]

Q2: I am observing off-target effects not predicted by the known mechanism of action of this compound as a T-type calcium channel modulator. How should I investigate this?

A2: While JZP-385 is identified as a selective modulator of T-type calcium channels, all compounds have the potential for off-target activities.[1] To investigate these, consider the following:

  • Broader Kinase Profiling: Screen the compound against a comprehensive panel of kinases to identify any unintended inhibitory activity.

  • Phenotypic Screening: Utilize cell-based assays that measure a variety of cellular processes to uncover unexpected biological effects.

  • Target Deconvolution: Employ techniques such as affinity chromatography or chemical proteomics to identify other cellular binding partners of your compound.

Troubleshooting Guides

Issue: Inconsistent results in cellular viability assays.

Possible Cause 1: Compound Stability and Solubility

  • Troubleshooting Steps:

    • Verify the stability of this compound in your specific cell culture medium and conditions over the time course of the experiment.

    • Confirm that the compound is fully solubilized at the concentrations being tested. Precipitated compound can lead to inconsistent effective concentrations.

    • Consider using a different solvent or a lower concentration range if solubility is an issue.

Possible Cause 2: Cell Line Integrity

  • Troubleshooting Steps:

    • Perform cell line authentication to ensure you are working with the correct cells.

    • Regularly test for mycoplasma contamination, which can significantly alter cellular responses.

    • Ensure consistent cell passage numbers are used for experiments, as cellular characteristics can change over time in culture.

Issue: Discrepancy between in-vitro potency and in-vivo efficacy.

Possible Cause 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch

  • Troubleshooting Steps:

    • Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile in your animal model.

    • Ensure that the dosing regimen in your efficacy study achieves and maintains plasma and tissue concentrations above the in-vitro effective concentration.

    • Consider potential species differences in metabolism that may affect compound exposure.

Possible Cause 2: Target Engagement in the In-Vivo Model

  • Troubleshooting Steps:

    • Develop and validate a biomarker assay to confirm that this compound is engaging its target (T-type calcium channels) in the target tissue at the doses administered.

    • This could involve measuring downstream signaling events or using imaging techniques to assess target occupancy.

Data Presentation

Table 1: Summary of JZP-385 Phase 2b Trial Results for Essential Tremor

EndpointJZP-385 (30mg) ResultPlacebo ResultStatistical Significance
Primary: Change from baseline on TETRAS modified composite outcome scoreNumeric ImprovementHigher-than-expected improvementNot Achieved[1][2][5]
Key Secondary: Clinical Global Impression-Severity (CGI-S) scaleNumeric Improvement-Not Achieved[1][3][5]

Table 2: Common Treatment-Emergent Adverse Events for JZP-385

Adverse EventSeverity
DizzinessMild to Moderate[1][2][3]
HeadacheMild to Moderate[1][2][3]
ParesthesiaMild to Moderate[1][2][3]
DiarrheaMild to Moderate[1][2][3]
InsomniaMild to Moderate[1][2][3]

Experimental Protocols

Protocol: Assessing Off-Target Kinase Activity
  • Objective: To identify unintended kinase targets of this compound.

  • Materials: this compound, commercial kinase screening panel (e.g., Eurofins KinaseProfiler™ or similar), appropriate buffers and ATP.

  • Method:

    • Prepare a stock solution of this compound in DMSO.

    • Submit the compound to a commercial kinase profiling service at a standard concentration (e.g., 10 µM).

    • The service will perform radiometric or fluorescence-based assays to measure the percent inhibition of a large panel of kinases.

    • Analyze the results to identify any kinases that are significantly inhibited by this compound.

    • For any identified off-target kinases, perform follow-up dose-response experiments to determine the IC50 value.

Visualizations

G Troubleshooting High Placebo Response Workflow start High Placebo Response Observed check_blinding Verify Blinding Procedures start->check_blinding assess_endpoints Evaluate Endpoint Objectivity start->assess_endpoints analyze_variability Analyze Inter-Subject Variability start->analyze_variability refine_protocol Refine Experimental Protocol check_blinding->refine_protocol implement_objective Implement More Objective Endpoints assess_endpoints->implement_objective increase_n Increase Sample Size analyze_variability->increase_n end Improved Study Design refine_protocol->end implement_objective->end increase_n->end

Caption: Workflow for troubleshooting a high placebo response in preclinical studies.

G Proposed this compound Signaling Pathway Investigation JZP_361 This compound T_type_Ca T-type Calcium Channels JZP_361->T_type_Ca Modulates Off_Target Potential Off-Target Effects JZP_361->Off_Target May cause Downstream_Signaling Known Downstream Signaling T_type_Ca->Downstream_Signaling Regulates Unexpected_Data Unexpected Experimental Data Off_Target->Unexpected_Data Kinase_Profiling Kinase Profiling Phenotypic_Screening Phenotypic Screening Unexpected_Data->Kinase_Profiling Investigate with Unexpected_Data->Phenotypic_Screening Investigate with

Caption: Logical diagram for investigating unexpected data from this compound experiments.

References

Technical Support Center: Refinement of JZP-361 Treatment Protocols for Glioma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JZP-361 in glioma research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in glioma?

A1: this compound is a novel small molecule inhibitor targeting key signaling pathways implicated in glioma cell proliferation and survival. Its primary mechanism is believed to involve the dual inhibition of the RAS/RAF/MAPK and PI3K/PTEN/AKT/mTOR pathways. These pathways are frequently deregulated in glioblastoma (GBM) and contribute to tumor growth, invasion, and resistance to therapy.[1][2][3] By targeting these central nodes, this compound aims to induce cell cycle arrest and apoptosis in glioma cells.

Q2: Which glioma cell lines are most responsive to this compound treatment?

A2: The responsiveness of glioma cell lines to this compound can vary based on their molecular profiles. Generally, cell lines with known mutations or amplifications in EGFR, PDGFR, or components of the RAS and PI3K pathways are predicted to be more sensitive. It is recommended to perform initial dose-response studies on a panel of well-characterized glioma cell lines (e.g., U-87 MG, GL261) to determine the optimal concentration and to correlate sensitivity with the genetic background of the cells.

Q3: What are the recommended starting concentrations for in vitro studies?

A3: For initial in vitro experiments, a dose-response curve is recommended to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific glioma cell line. A typical starting range for screening is between 10 nM and 10 µM.

Q4: How should this compound be prepared and stored for experimental use?

A4: this compound is typically supplied as a lyophilized powder. For in vitro use, it should be reconstituted in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For final experimental concentrations, the stock solution should be further diluted in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is kept low (typically <0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guides

In Vitro Experiments
Issue Potential Cause(s) Recommended Solution(s)
High variability in cell viability assays Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accurate cell numbers.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS to maintain humidity.
Contamination (bacterial, fungal, or mycoplasma).Regularly test cell cultures for mycoplasma. Practice sterile cell culture techniques. Discard contaminated cultures.
Low or no response to this compound treatment Cell line is resistant to the drug's mechanism of action.Verify the expression and activation status of the target pathways (RAS/MAPK, PI3K/Akt) in your cell line. Consider using a different cell line with a more susceptible genetic profile.
Incorrect drug concentration or degradation.Prepare fresh dilutions of this compound from a properly stored stock solution. Verify the concentration and purity of the compound if possible.
Suboptimal incubation time.Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Drug precipitation in culture medium Poor solubility of this compound at the working concentration.Ensure the final DMSO concentration is sufficient to maintain solubility but not toxic to the cells. Consider using a different solvent or a formulation with improved solubility if available.
Interaction with media components.Test the solubility of this compound in your specific cell culture medium before treating the cells.
In Vivo Experiments (Orthotopic Glioma Models)
Issue Potential Cause(s) Recommended Solution(s)
Poor tumor engraftment or variable tumor growth Low viability of injected cells.Use cells in the logarithmic growth phase for injection. Assess cell viability (e.g., with trypan blue) immediately before injection.
Incorrect stereotactic coordinates.Carefully calibrate and verify the stereotactic apparatus. Perform pilot studies with a dye to confirm the injection site.[4]
Immune rejection of human glioma cells in immunocompetent mice.Use immunodeficient mouse strains (e.g., nude, SCID) for xenograft models. For syngeneic models, use a murine glioma cell line like GL261 in the corresponding mouse strain (e.g., C57BL/6).[5]
Lack of therapeutic efficacy of this compound Inadequate drug delivery across the blood-brain barrier (BBB).Evaluate the pharmacokinetic properties of this compound to determine its BBB permeability. Consider alternative delivery methods such as convection-enhanced delivery if direct brain delivery is necessary.
Insufficient dosing or treatment schedule.Perform dose-escalation studies to determine the maximum tolerated dose (MTD). Optimize the treatment frequency and duration based on pharmacokinetic and pharmacodynamic data.
Development of treatment resistance.Analyze tumor tissue from treated animals to investigate potential resistance mechanisms, such as upregulation of alternative signaling pathways.

Experimental Protocols

General Glioma Cell Culture Protocol

This protocol is a general guideline and may need to be optimized for specific cell lines.

  • Media Preparation : Prepare the appropriate culture medium. A common basal medium is DMEM/F12, supplemented with serum (e.g., 10% FBS) for adherent cultures, or as a serum-free medium supplemented with B27, N2, EGF, and FGF for neurosphere cultures.[6][7]

  • Cell Thawing : Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed medium and centrifuge to pellet the cells.

  • Cell Seeding : Resuspend the cell pellet in fresh medium and seed into a culture flask at the recommended density.

  • Incubation : Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing : When cells reach 80-90% confluency (for adherent cultures) or neurospheres reach a certain size, subculture them by dissociation with a suitable reagent (e.g., Trypsin-EDTA or Accutase) and re-seed at a lower density.

Orthotopic Glioma Mouse Model Protocol

This protocol describes the establishment of an orthotopic glioma model. All animal procedures must be approved by the institution's animal care and use committee.

  • Cell Preparation : Harvest glioma cells in their logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS at a concentration of approximately 1 x 10^5 cells/µL.

  • Anesthesia and Stereotactic Surgery : Anesthetize the mouse and secure it in a stereotactic frame. Create a small burr hole in the skull over the desired injection site (e.g., the striatum).[4]

  • Intracranial Injection : Slowly inject the cell suspension (typically 2-5 µL) into the brain parenchyma using a Hamilton syringe.[4]

  • Post-operative Care : Suture the incision and provide appropriate post-operative care, including analgesics.

  • Tumor Growth Monitoring : Monitor the health of the animals daily. Tumor growth can be monitored using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or MRI.

  • This compound Treatment : Once tumors are established, begin treatment with this compound according to the planned dosing regimen and route of administration.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Glioma Cell Culture (Adherent or Neurosphere) dose_response Dose-Response Assay (e.g., CellTiter-Glo) cell_culture->dose_response ic50 Determine IC50 dose_response->ic50 mechanism_assays Mechanism of Action Assays (e.g., Western Blot for pERK, pAKT) ic50->mechanism_assays orthotopic_model Orthotopic Glioma Model Establishment ic50->orthotopic_model Inform Dosing tumor_monitoring Tumor Growth Monitoring (e.g., Bioluminescence, MRI) orthotopic_model->tumor_monitoring treatment This compound Treatment tumor_monitoring->treatment efficacy_assessment Efficacy Assessment (Survival, Tumor Volume) treatment->efficacy_assessment pd_analysis Pharmacodynamic Analysis (e.g., IHC of Tumor Tissue) efficacy_assessment->pd_analysis

Caption: Experimental workflow for this compound evaluation in glioma research.

Caption: this compound targets the RAS/MAPK and PI3K/Akt signaling pathways in glioma.

References

Technical Support Center: JZP-361 (KX2-361/Tirbanibulin) Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JZP-361 (also known as KX2-361 or Tirbanibulin) to optimize dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (KX2-361/Tirbanibulin)?

This compound is a dual-mechanism inhibitor, targeting both Src kinase signaling and tubulin polymerization.[1][2][3][4] As a Src kinase inhibitor, it can interfere with downstream pathways like Ras-ERK and PI3K-Akt, which are involved in cell proliferation and survival.[5][6] As a tubulin polymerization inhibitor, it binds to tubulin and disrupts microtubule dynamics, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[1][7][8]

Q2: What is a typical dose range for in vitro experiments with this compound?

The effective concentration of this compound can vary depending on the cell line and the endpoint being measured. Based on published studies, here are some suggested ranges to consider for initial experiments:

  • Inhibition of Src autophosphorylation: 0-200 nM[1]

  • Induction of cell cycle arrest: 0-270 nM[1]

  • Induction of apoptosis: 0-800 nM[1]

  • Cell proliferation/viability assays (e.g., MTT): 0-100 nM[9]

It is always recommended to perform a broad dose-range finding study to determine the optimal concentrations for your specific experimental system.

Q3: How should I prepare this compound for in vitro assays?

This compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution.[10] Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture wells is consistent across all conditions and remains at a non-toxic level (typically ≤ 0.1%).[10]

Q4: My dose-response curve is not sigmoidal. What are the potential causes?

A non-sigmoidal dose-response curve can be due to several factors:

  • Incorrect dose range: The concentrations tested may be too high or too low to capture the full dynamic range of the response.

  • Compound solubility: this compound may precipitate at higher concentrations in aqueous media.

  • Cell health: The cells may not be in a logarithmic growth phase or may have a low passage number.

  • Assay interference: The compound may interfere with the detection method of your assay (e.g., absorbance or fluorescence).

  • Mechanism of action: At very high concentrations, off-target effects or cytotoxicity could lead to a "hook effect" or other non-classical curve shapes.

Troubleshooting Guide

This guide addresses common issues encountered during this compound dose-response experiments.

Problem Potential Cause(s) Suggested Solution(s)
High variability between replicates - Inconsistent cell seeding- Pipetting errors during compound dilution or addition- Edge effects in the microplate- Contamination- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consider using a multi-channel pipette for additions.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Regularly check for and test for mycoplasma contamination.
IC50/EC50 values are significantly different from published data - Different cell line or passage number- Variation in assay conditions (e.g., incubation time, serum concentration)- Different assay endpoint being measured- Compound degradation- Ensure cell line identity through STR profiling.- Standardize all assay parameters and report them with your results.- Be aware of how different viability or apoptosis assays can yield different results.- Prepare fresh stock solutions and store them properly, protected from light.[1]
Flat dose-response curve (no effect observed) - Tested concentration range is too low- Cell line is resistant to this compound- Inactive compound- Insufficient incubation time- Test a wider and higher range of concentrations (e.g., up to 10 µM).- Verify the expression and activity of Src and the tubulin dynamics in your cell line.- Confirm the identity and purity of your this compound compound.- Increase the incubation time to allow for the compound to exert its biological effect (e.g., 48-72 hours).
Cell death observed in vehicle control wells - DMSO concentration is too high- Poor cell health- Ensure the final DMSO concentration does not exceed 0.1%.- Use healthy, actively dividing cells for your experiments.

Experimental Protocols

Cell Proliferation Assay (MTT-based)

This protocol is adapted from a study on tirbanibulin's effects on squamous cell carcinoma cells.[9]

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Count cells and adjust the density to the desired concentration.

    • Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0-100 nM).

    • Include a vehicle control (medium with the same final DMSO concentration).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized response versus the log of the this compound concentration.

    • Fit the data to a four-parameter logistic regression model to determine the IC50 value.

Visualizations

JZP361_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Src Src Receptor->Src Activation This compound This compound This compound->Src Inhibition Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Inhibition of Polymerization Ras Ras Src->Ras Activation PI3K PI3K Src->PI3K Activation Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubules->Cell Cycle Arrest (G2/M) Disruption leads to Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival mTOR->Survival Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: this compound dual mechanism of action.

Dose_Response_Workflow Start Start Cell_Culture 1. Cell Culture (Logarithmic Growth Phase) Start->Cell_Culture Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 3. This compound Preparation (Serial Dilution in Medium) Cell_Seeding->Compound_Prep Treatment 4. Cell Treatment (Add compound dilutions) Compound_Prep->Treatment Incubation 5. Incubation (e.g., 72 hours) Treatment->Incubation Assay 6. Viability/Apoptosis Assay (e.g., MTT, Caspase-Glo) Incubation->Assay Data_Acquisition 7. Data Acquisition (Plate Reader) Assay->Data_Acquisition Data_Analysis 8. Data Analysis (Normalization, Curve Fitting) Data_Acquisition->Data_Analysis IC50_Determination 9. IC50/EC50 Determination Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Experimental workflow for dose-response curve generation.

References

Technical Support Center: Investigating the Dual-Mechanism Inhibitor KX2-361

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with KX2-361, a novel dual-mechanism inhibitor of Src kinase and tubulin polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the dual mechanism of action of KX2-361?

A1: KX2-361 is a small molecule inhibitor that functions through two distinct mechanisms. Firstly, it acts as a non-ATP competitive inhibitor of Src kinase, targeting the peptide substrate binding site, which provides greater specificity.[1] Secondly, it inhibits tubulin polymerization, leading to disruption of the microtubule network, cell cycle arrest at the G2/M phase, and induction of apoptosis.[2][3]

Q2: What are the key advantages of KX2-361 in pre-clinical studies?

A2: KX2-361 exhibits several advantageous properties, including good oral bioavailability and the ability to cross the blood-brain barrier (BBB) effectively in murine models.[2][4] This makes it a promising candidate for the treatment of brain malignancies such as glioblastoma.[4] Studies have shown it can induce long-term tumor remission in animal models of glioblastoma.[1][5]

Q3: How should I prepare and store KX2-361 stock solutions?

A3: For optimal stability, KX2-361 powder should be stored at -20°C for up to three years. Stock solutions can be prepared by dissolving the compound in DMSO; sonication is recommended to aid dissolution.[4] A stock solution in DMSO can be stored at -80°C for up to one year.[4]

Q4: At what concentrations is KX2-361 typically effective in cell-based assays?

A4: The effective concentration of KX2-361 can vary depending on the cell line and assay. For example, it has been shown to reduce Src autophosphorylation in GL261 cells at concentrations between 0-200 nM over 24-72 hours.[2] It can promote G2/M cell cycle arrest in U87 cells in the 0-270 nM range and induce apoptosis in various glioblastoma cell lines at concentrations up to 800 nM.[2]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected inhibition of Src kinase activity.

  • Possible Cause 1: Suboptimal Lysis Buffer or Protocol.

    • Troubleshooting Step: Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of Src. Use fresh inhibitors for each experiment.

  • Possible Cause 2: Antibody Specificity.

    • Troubleshooting Step: Verify the specificity of your phospho-Src antibody (e.g., targeting Tyr416). Run appropriate controls, such as cells treated with a known Src activator or inhibitor, to confirm antibody performance.

  • Possible Cause 3: High Intracellular ATP Concentrations.

    • Troubleshooting Step: While KX2-361 is not ATP-competitive, high cellular metabolic activity could indirectly influence signaling pathways. Ensure consistent cell culture conditions and serum concentrations, as these can impact cellular ATP levels and signaling.

Issue 2: Difficulty in observing the dual-mechanism effect simultaneously.

  • Possible Cause 1: Temporal differences in cellular response.

    • Troubleshooting Step: The effects on Src phosphorylation may be detectable earlier than the disruption of microtubule networks and subsequent cell cycle arrest. Design a time-course experiment to analyze both mechanisms at different time points (e.g., 6, 12, 24, and 48 hours) post-treatment.

  • Possible Cause 2: Cell line-specific sensitivities.

    • Troubleshooting Step: The cellular dependency on Src signaling versus microtubule dynamics can vary between cell lines. It is possible that one mechanism is more dominant in your specific cell model. Consider using a cell line known to be sensitive to both Src and tubulin inhibitors for initial validation experiments.

Issue 3: Precipitation of KX2-361 in aqueous assay buffers.

  • Possible Cause 1: Low solubility in aqueous solutions.

    • Troubleshooting Step: KX2-361 is soluble in DMSO but has limited solubility in aqueous buffers.[6] When diluting your DMSO stock into aqueous media for your experiments, ensure the final DMSO concentration is kept low (typically below 0.5%) and consistent across all samples, including vehicle controls. Prepare working solutions fresh for each experiment.

  • Possible Cause 2: Interaction with components of the assay buffer.

    • Troubleshooting Step: Certain salts or proteins in your buffer may reduce the solubility of the compound. If precipitation is observed, try pre-warming the buffer and vortexing the solution gently during the addition of the KX2-361 stock.

Quantitative Data Summary

Table 1: In Vitro Efficacy of KX2-361 in Glioblastoma Cell Lines

Cell LineAssayConcentration RangeObserved EffectReference
GL261Src Autophosphorylation0-200 nMReduction in Src pY416[2]
U87Cell Cycle Analysis0-270 nMG2/M Phase Arrest[2]
U87Apoptosis Assay0-800 nMInduction of Apoptosis[2]
GL261Apoptosis Assay0-800 nMInduction of Apoptosis[2]
T98GApoptosis Assay0-800 nMInduction of Apoptosis[2]

Table 2: In Vivo Efficacy and Pharmacokinetics of KX2-361

ParameterValueAnimal ModelReference
Oral BioavailabilityGoodMice[4]
Blood-Brain Barrier PenetrationReadily CrossesMice[4]
Brain Cmax (20 mg/kg oral dose)4025 ± 319 ng/gMice[2]
Brain AUClast (20 mg/kg oral dose)5044 ± 355 h*ng/gMice[2]
Therapeutic EffectLong-term survivalMurine glioblastoma model[4]

Experimental Protocols

1. Western Blot for Src Phosphorylation

  • Cell Lysis: After treatment with KX2-361, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-Src (Tyr416) overnight at 4°C. Subsequently, incubate with a secondary antibody.

  • Detection: Visualize protein bands using an appropriate chemiluminescent substrate.

  • Analysis: Perform densitometry to quantify the levels of phosphorylated Src relative to total Src and a loading control (e.g., GAPDH).

2. Tubulin Polymerization Assay

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol).

  • Compound Addition: Add KX2-361 or a vehicle control (DMSO) to the respective wells. Include a known tubulin polymerization inhibitor (e.g., nocodazole) as a positive control.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Measurement: Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of KX2-361-treated samples to the controls.

3. Cell Cycle Analysis by Flow Cytometry

  • Cell Fixation: Following treatment with KX2-361, harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently.

  • RNAse Treatment: Wash the fixed cells and resuspend them in a buffer containing RNase A to degrade RNA.

  • DNA Staining: Stain the cells with a fluorescent DNA-binding dye such as Propidium Iodide (PI).

  • Flow Cytometry: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

KX2_361_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src Activates Downstream_Effectors Downstream Effectors (e.g., FAK, STAT3) Src->Downstream_Effectors Phosphorylates Proliferation Proliferation Downstream_Effectors->Proliferation Survival Survival Downstream_Effectors->Survival Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Cell_Cycle_Arrest G2/M Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Microtubules->Apoptosis KX2_361_Src KX2-361 KX2_361_Src->Src Inhibits KX2_361_Tubulin KX2-361 KX2_361_Tubulin->Tubulin_Dimers Inhibits Polymerization

Caption: Dual inhibitory mechanism of KX2-361 on Src signaling and tubulin polymerization.

Experimental_Workflow cluster_assays Downstream Assays Start Start Experiment Cell_Culture Cell Culture (e.g., U87, GL261) Start->Cell_Culture Treatment Treat with KX2-361 (Dose-response & Time-course) Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Lysate_Prep Prepare Cell Lysate Harvest->Lysate_Prep Fixation Fix Cells Harvest->Fixation Western_Blot Western Blot (p-Src, Total Src) Lysate_Prep->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) Fixation->Flow_Cytometry Data_Analysis_WB Analyze Src Inhibition Western_Blot->Data_Analysis_WB Densitometry Data_Analysis_FC Analyze Cell Cycle & Apoptosis Flow_Cytometry->Data_Analysis_FC Histogram Analysis Troubleshooting_Logic Start Unexpected Result Check_Solubility Is the compound fully dissolved? (Check for precipitates) Start->Check_Solubility Check_Controls Are positive/negative controls behaving as expected? Check_Solubility->Check_Controls Yes Optimize_Assay Optimize Assay Conditions (e.g., concentrations, time-points) Check_Solubility->Optimize_Assay No Check_Reagents Are reagents (e.g., antibodies, - buffers, inhibitors) fresh and validated? Check_Controls->Check_Reagents Yes Check_Controls->Optimize_Assay No Review_Protocol Was the protocol followed correctly? (e.g., incubation times, temperatures) Check_Reagents->Review_Protocol Yes Check_Reagents->Optimize_Assay No Consider_Cell_Line Is the cell line appropriate for the expected mechanism? Review_Protocol->Consider_Cell_Line Yes Review_Protocol->Optimize_Assay No Consider_Cell_Line->Optimize_Assay Yes

References

JZP-361 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of JZP-361, a novel topical phosphodiesterase-4 (PDE4) inhibitor for the treatment of atopic dermatitis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective phosphodiesterase-4 (PDE4) inhibitor. In inflammatory cells, PDE4 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound increases intracellular cAMP levels.[1][2][3] Elevated cAMP has a broad range of anti-inflammatory effects, including the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13), which are implicated in the pathophysiology of atopic dermatitis.[3][4]

Q2: What is the recommended vehicle for this compound in preclinical studies?

A2: For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO) and further diluted in cell culture medium. For topical in vivo studies, a common vehicle is a hydrophilic ointment or a cream base. The specific composition of the vehicle can impact drug delivery and should be optimized for the specific animal model and study objectives.

Q3: What are the expected therapeutic effects of this compound in atopic dermatitis models?

A3: In preclinical models of atopic dermatitis, this compound is expected to reduce the clinical signs of the disease, such as erythema (redness), edema (swelling), and excoriation (scratching-induced skin damage). It is also anticipated to decrease the infiltration of inflammatory cells into the skin and lower the expression of pro-inflammatory cytokines.

Signaling Pathway

JZP361_Signaling_Pathway cluster_cell Inflammatory Cell Pro_inflammatory_Stimuli Pro-inflammatory Stimuli AC Adenylate Cyclase Pro_inflammatory_Stimuli->AC activates cAMP cAMP AC->cAMP converts ATP ATP AMP AMP cAMP->AMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates PDE4 PDE4 NF_kB_inhibition Inhibition of NF-κB signaling PKA->NF_kB_inhibition leads to Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-4, IL-5, IL-13) NF_kB_inhibition->Cytokine_Reduction results in JZP_361 This compound JZP_361->PDE4 inhibits

Caption: this compound inhibits PDE4, increasing cAMP levels and reducing inflammatory cytokine production.

Troubleshooting Guides

IssuePossible CauseRecommended Solution
In Vitro Assays
Poor solubility of this compound in culture medium.This compound may precipitate at higher concentrations.Prepare a higher concentration stock solution in DMSO and perform serial dilutions. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent toxicity.
High background signal in cytokine ELISA.Non-specific binding of antibodies or inadequate washing.Use a blocking buffer to reduce non-specific binding. Increase the number and duration of wash steps. Ensure the use of high-quality, validated ELISA kits.
Inconsistent results between experiments.Variation in cell passage number, seeding density, or reagent quality.Use cells within a defined passage number range. Ensure consistent cell seeding density. Use fresh, quality-controlled reagents and prepare fresh dilutions of this compound for each experiment.
In Vivo Studies
Skin irritation observed in the vehicle control group.The vehicle formulation may be causing irritation.Test the vehicle alone for irritancy before combining it with this compound. Consider reformulating the vehicle with less irritating components.
No significant therapeutic effect of this compound.Inadequate skin penetration of the drug. Low dose.Optimize the vehicle to enhance skin penetration. Increase the dose of this compound.
High variability in disease severity within animal groups.Inconsistent induction of atopic dermatitis. Genetic variability in animals.Refine the disease induction protocol for more consistent results. Use a sufficient number of animals per group to account for biological variability.

Experimental Protocols

In Vitro Efficacy: Cytokine Release Assay in Human Keratinocytes

Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in human epidermal keratinocytes (HEKa).

Methodology:

  • Cell Culture: Culture HEKa cells in an appropriate medium, such as EpiLife™ Medium with Human Keratinocyte Growth Supplement.

  • Cell Seeding: Seed HEKa cells in 24-well plates at a density of 1 x 105 cells/well and allow them to adhere overnight.

  • Stimulation and Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

    • Induce inflammation by adding a pro-inflammatory stimulus, such as a combination of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

  • Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TSLP, IL-6, IL-8) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

In Vivo Efficacy: Oxazolone-Induced Atopic Dermatitis Model in Mice

Objective: To assess the therapeutic efficacy of topical this compound in a murine model of atopic dermatitis.[5][6]

Methodology:

  • Sensitization:

    • Shave the abdominal skin of BALB/c mice.

    • Apply a 1.5% solution of oxazolone in acetone/olive oil (4:1) to the shaved abdomen.

  • Challenge:

    • One week after sensitization, apply a 1% oxazolone solution to the dorsal side of both ears.

    • Repeat the challenge every other day for two weeks to induce chronic inflammation.

  • Treatment:

    • Beginning on the first day of the challenge, topically apply this compound formulated in a suitable vehicle (e.g., 1% and 3% in a hydrophilic ointment) to the ears daily.

    • Include a vehicle-only control group and a positive control group (e.g., a topical corticosteroid).

  • Evaluation:

    • Measure ear thickness daily using a digital caliper.

    • Score the clinical severity of skin lesions (erythema, edema, scaling) at regular intervals.

    • At the end of the study, collect ear tissue for histological analysis (H&E staining for inflammatory cell infiltration) and cytokine analysis (e.g., qPCR or ELISA for TNF-α, IL-4).

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture Human Keratinocytes Stimulation Stimulate with Pro-inflammatory Cytokines Cell_Culture->Stimulation Treatment_invitro Treat with this compound Stimulation->Treatment_invitro Cytokine_Analysis Measure Cytokine Release (ELISA) Treatment_invitro->Cytokine_Analysis Data_Analysis Data Analysis and Interpretation Cytokine_Analysis->Data_Analysis Sensitization Sensitize Mice with Oxazolone Challenge Challenge Ears with Oxazolone Sensitization->Challenge Treatment_invivo Topical Treatment with this compound Challenge->Treatment_invivo Evaluation Evaluate Clinical Scores, Ear Thickness, and Histology Treatment_invivo->Evaluation Evaluation->Data_Analysis

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

References

Validation & Comparative

A Preclinical Head-to-Head: JZP-361 vs. Dasatinib in Glioblastoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of JZP-361 and dasatinib in preclinical glioblastoma models, supported by experimental data.

Glioblastoma (GBM) remains one of the most challenging cancers to treat, characterized by its aggressive nature and resistance to conventional therapies. The pursuit of effective therapeutic agents has led to the investigation of numerous small molecule inhibitors targeting key oncogenic pathways. This guide provides a detailed comparison of two such agents, this compound (also known as KX2-361) and dasatinib, based on available preclinical data in glioblastoma models.

At a Glance: this compound vs. Dasatinib

FeatureThis compound (KX2-361)Dasatinib
Primary Mechanism of Action Dual inhibitor of Src kinase and tubulin polymerization.[1][2]Multi-targeted tyrosine kinase inhibitor (including BCR-ABL, Src family kinases, c-KIT, EPHA2, and PDGFRβ).[3]
Blood-Brain Barrier (BBB) Penetration Readily crosses the BBB.[1][2]Poor BBB penetration due to active efflux by ABCB1 and ABCG2 transporters.
Preclinical Efficacy (In Vitro) Induces apoptosis and G2/M cell cycle arrest in U87, T98G, and GL261 glioblastoma cell lines. Reduces Src autophosphorylation.[1]Reduces cell migration and invasion in glioblastoma cell lines.[4] Induces autophagic cell death, enhanced in combination with temozolomide.[5]
Preclinical Efficacy (In Vivo) Induces long-term survival in a syngeneic orthotopic GL261 murine glioblastoma model in immunocompetent mice.[2] Efficacy is diminished in immunodeficient mice.Shows partial tumor growth inhibition in orthotopic U87 murine glioblastoma models.[6] Efficacy is enhanced in mice lacking ABCB1 and ABCG2 transporters.
Clinical Development for Glioblastoma Has undergone Phase I clinical trials for the treatment of malignant glioma.Has been evaluated in Phase I and II clinical trials for recurrent glioblastoma, showing limited efficacy as a monotherapy.[7]

In-Depth Efficacy Data

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While direct comparative studies are lacking, the following table summarizes available IC50 data for this compound and dasatinib in glioblastoma cell lines from various preclinical studies. It is important to note that variations in experimental conditions can influence these values.

Glioblastoma Cell LineThis compound (KX2-361) IC50Dasatinib IC50
GL261 ~60 nM (for Src autophosphorylation)Not consistently reported
U87 Induces apoptosis at concentrations of 0-800 nM[1]IC50 values vary across studies, often in the sub-micromolar to low micromolar range.
T98G Induces apoptosis at concentrations of 0-800 nM[1]Not consistently reported
In Vivo Antitumor Activity

Animal models provide crucial insights into the therapeutic potential of drug candidates in a physiological setting.

This compound (KX2-361) in an Orthotopic GL261 Mouse Model: In a study utilizing a syngeneic orthotopic GL261 glioblastoma model in immunocompetent C57BL/6 mice, daily oral administration of this compound resulted in long-term survival.[2] This effect was not observed in immunodeficient mice, suggesting that an intact immune system may be necessary for the full therapeutic benefit of this compound.[2]

Dasatinib in Orthotopic Mouse Models: Studies with dasatinib in orthotopic glioblastoma models have shown modest efficacy. In a U87 xenograft model, dasatinib treatment led to a significant attenuation of tumor growth.[6] However, its efficacy is significantly limited by the blood-brain barrier. In mice deficient in the efflux transporters P-glycoprotein (ABCB1) and breast cancer resistance protein (BCRP/ABCG2), the brain concentration of dasatinib was increased, leading to enhanced tumor growth inhibition and prolonged survival.

Mechanism of Action: A Tale of Two Kinase Inhibitors

This compound: A Dual-Action Approach

This compound exhibits a unique dual mechanism of action, targeting both Src kinase and tubulin polymerization.[1][2]

  • Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that is often overexpressed and activated in glioblastoma, playing a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis. By inhibiting Src, this compound disrupts these key oncogenic signaling pathways.

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in cell division, migration, and intracellular transport. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately apoptosis.[1]

JZP361_Mechanism cluster_src Src Signaling cluster_tubulin Microtubule Dynamics JZP361 This compound Src Src Kinase JZP361->Src Inhibits Tubulin Tubulin JZP361->Tubulin Inhibits Downstream_Src Proliferation, Survival, Invasion Src->Downstream_Src Microtubules Microtubule Polymerization Tubulin->Microtubules CellCycle G2/M Arrest Microtubules->CellCycle Apoptosis_Tubulin Apoptosis CellCycle->Apoptosis_Tubulin

This compound Dual Mechanism of Action
Dasatinib: A Multi-Targeted Kinase Inhibitor

Dasatinib is a potent inhibitor of multiple tyrosine kinases, including the Src family kinases (SFKs), BCR-ABL, c-KIT, EPHA2, and platelet-derived growth factor receptor β (PDGFRβ).[3] In the context of glioblastoma, its primary intended targets are the SFKs, which are key regulators of cell migration and invasion.[4] However, its broad-spectrum activity can lead to off-target effects, and its efficacy is hampered by its poor ability to penetrate the blood-brain barrier.

Dasatinib_Mechanism cluster_kinases Multiple Tyrosine Kinases cluster_effects Cellular Effects Dasatinib Dasatinib SFKs Src Family Kinases (Src, Lck, Fyn, etc.) Dasatinib->SFKs Inhibits Other_Kinases BCR-ABL, c-KIT, EPHA2, PDGFRβ Dasatinib->Other_Kinases Inhibits Migration Cell Migration SFKs->Migration Invasion Cell Invasion SFKs->Invasion Proliferation Cell Proliferation Other_Kinases->Proliferation

Dasatinib's Multi-Targeted Mechanism

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

MTT_Assay_Workflow A 1. Seed glioblastoma cells in a 96-well plate B 2. Incubate for 24 hours to allow cell attachment A->B C 3. Treat cells with varying concentrations of this compound or dasatinib B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4 hours to allow formazan crystal formation E->F G 7. Solubilize formazan crystals with DMSO or other solvent F->G H 8. Measure absorbance at 570 nm using a plate reader G->H I 9. Calculate cell viability relative to untreated controls and determine IC50 H->I

MTT Cell Viability Assay Workflow

Protocol Details:

  • Cell Seeding: Glioblastoma cells (e.g., U87, T98G, GL261) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or dasatinib. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Orthotopic Glioblastoma Mouse Model

This in vivo model is critical for evaluating the efficacy of therapeutic agents against glioblastoma in a setting that mimics the human disease.

Orthotopic_Model_Workflow A 1. Culture and harvest glioblastoma cells (e.g., GL261 or U87) B 2. Anesthetize immunocompetent (for GL261) or immunodeficient (for U87) mice A->B C 3. Stereotactically inject tumor cells into the mouse brain (striatum or cortex) B->C D 4. Monitor tumor growth using bioluminescence imaging (for luciferase-expressing cells) or MRI C->D E 5. Initiate treatment with this compound, dasatinib, or vehicle control via oral gavage D->E F 6. Continue treatment according to the defined schedule E->F G 7. Monitor animal health and tumor progression F->G H 8. Euthanize mice at predetermined endpoints (e.g., tumor size, neurological symptoms) G->H I 9. Analyze survival data and perform histological analysis of brain tissue H->I

Orthotopic Glioblastoma Mouse Model Workflow

Protocol Details:

  • Cell Preparation: Glioblastoma cells, often engineered to express luciferase for in vivo imaging, are cultured and harvested.

  • Animal Model: Immunocompetent mice (e.g., C57BL/6 for the syngeneic GL261 model) or immunodeficient mice (e.g., nude or SCID mice for human U87 xenografts) are used.

  • Tumor Implantation: Under anesthesia, a small burr hole is drilled in the skull, and a specific number of tumor cells are stereotactically injected into the brain parenchyma.[8]

  • Tumor Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging or magnetic resonance imaging (MRI).

  • Drug Administration: Once tumors are established, mice are randomized into treatment groups and receive this compound, dasatinib, or a vehicle control, typically via oral gavage.

  • Efficacy Assessment: The primary endpoints are typically tumor growth inhibition and overall survival.

Conclusion

This compound and dasatinib represent two distinct strategies for targeting glioblastoma. This compound's dual mechanism of action and, crucially, its ability to effectively cross the blood-brain barrier, have translated into promising preclinical efficacy, including long-term survival in an immunocompetent animal model.[2] In contrast, while dasatinib shows in vitro activity against glioblastoma cell migration and invasion, its clinical utility has been severely hampered by poor brain penetration.[8] The preclinical data suggest that this compound may hold greater promise for the treatment of glioblastoma, though further clinical investigation is necessary to validate these findings. The contrasting outcomes of these two drugs underscore the critical importance of blood-brain barrier penetration for the successful development of therapeutics for brain tumors.

References

A Comparative Guide to Src Kinase Inhibitors: KX2-361, Bosutinib, and Saracatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the Src kinase inhibitor KX2-361 with two other well-characterized Src inhibitors, bosutinib and saracatinib. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their preclinical and clinical studies.

Introduction to Src Kinase and its Inhibition

Src, a non-receptor tyrosine kinase, is a pivotal regulator of numerous cellular processes, including proliferation, differentiation, survival, and migration. Its aberrant activation is implicated in the progression of various cancers, making it a key therapeutic target. This guide focuses on three inhibitors that target Src kinase through distinct mechanisms. Bosutinib and saracatinib are ATP-competitive inhibitors, while KX2-361 is a unique, peptide-site directed inhibitor with a dual mechanism of action.

Mechanism of Action

KX2-361 is a novel, orally bioavailable small molecule that functions as a dual inhibitor of Src kinase and tubulin polymerization.[1][2] Unlike many other kinase inhibitors that compete with ATP, KX2-361 targets the peptide substrate-binding site of Src, offering a different mode of kinase inhibition.[1] Its ability to also inhibit tubulin polymerization contributes to its anti-cancer effects by disrupting microtubule dynamics and inducing apoptosis.[1][3]

Bosutinib (SKI-606) is a potent, orally available dual inhibitor of Src and Abl kinases.[4][5] It is an ATP-competitive inhibitor, binding to the kinase domain of Src and Abl, thereby blocking their catalytic activity.[5] Bosutinib has been shown to be effective in chronic myeloid leukemia (CML) and is being investigated in other malignancies.[4]

Saracatinib (AZD0530) is a potent and selective inhibitor of the Src family of tyrosine kinases (SFKs), including Src, Yes, Fyn, and Lck. It also acts as an ATP-competitive inhibitor. Saracatinib has demonstrated anti-tumor and anti-metastatic activity in various preclinical models.

In Vitro Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of KX2-361, bosutinib, and saracatinib against Src and a panel of other kinases. This data provides insight into the potency and selectivity of each inhibitor.

Kinase TargetKX2-361 IC50 (nM)Bosutinib IC50 (nM)Saracatinib IC50 (nM)
Src ~201.2[6]2.7[7]
Abl Data not available1[8]30
LCK Data not available1.1<4[9]
LYN Data not available1.35[9]
FYN Data not available7.510
YES Data not availableData not available4[9]
FGR Data not availableData not available10
BLK Data not availableData not available11
EGFR Data not available10066
PDGFRβ Data not available28Data not available
VEGFR2 Data not available86Data not available

Note: IC50 values can vary depending on the specific assay conditions.

Cellular and In Vivo Efficacy

The anti-proliferative and pro-apoptotic effects of these inhibitors have been evaluated in various cancer cell lines and in vivo models.

Assay/ModelKX2-361BosutinibSaracatinib
Cell Proliferation (GI50/IC50) Potent inhibition in various cancer cell lines, including glioma.[10][11]Effective against various cancer cell lines, including breast cancer (IC50: 0.1-0.3 µM).[8]Variable anti-proliferative activity (IC50: 0.2-10 µM) in a range of human cancer cell lines.
Src Phosphorylation Inhibition in Cells Reduces Src autophosphorylation in GL261 murine glioblastoma cells.[1][10]Inhibits Src phosphorylation in various cancer cell lines.Potently inhibits Src activation in DU145 and PC3 cells.[9]
Apoptosis Induction Induces apoptosis in U87, GL261, and T98G glioma cell lines.[11]Induces apoptosis in cancer cells.[4]Induces G1/S cell cycle arrest but not significant caspase 3 cleavage.[9]
In Vivo Tumor Growth Inhibition Active against orthotopic GL261 gliomas in syngeneic mice, promoting long-term survival.[1][3]Active against Src-transformed fibroblast xenografts and HT29 xenografts in nude mice.[8]Shows tumor growth inhibition in Src3T3 allografts and moderate growth delay in other xenograft models.[9]
Blood-Brain Barrier Penetration Readily crosses the blood-brain barrier in mice.[1]Data not readily available.Data not readily available.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by these inhibitors and a general workflow for their experimental evaluation.

Src_Signaling_Pathway Src Signaling Pathway and Inhibitor Targets cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, PDGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Migration Migration FAK->Migration MAPK_pathway MAPK Pathway (ERK) Ras->MAPK_pathway AKT_pathway AKT Pathway PI3K->AKT_pathway Angiogenesis Angiogenesis STAT3->Angiogenesis Proliferation Proliferation MAPK_pathway->Proliferation Survival Survival AKT_pathway->Survival Inhibitors KX2-361 Bosutinib Saracatinib Inhibitors->Src Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Microtubules->Proliferation KX2_361_tubulin KX2-361 KX2_361_tubulin->Tubulin

Caption: Simplified Src signaling pathway and points of inhibition.

Experimental_Workflow Experimental Workflow for Inhibitor Evaluation start Start kinase_assay In Vitro Kinase Assay (Determine IC50) start->kinase_assay cell_culture Cancer Cell Line Culture start->cell_culture kinase_assay->cell_culture cell_viability Cell Viability/Proliferation Assay (e.g., MTT, MTS) cell_culture->cell_viability western_blot Western Blot Analysis (Src Phosphorylation) cell_culture->western_blot migration_assay Cell Migration/Invasion Assay cell_culture->migration_assay in_vivo In Vivo Xenograft/Orthotopic Model cell_viability->in_vivo western_blot->in_vivo migration_assay->in_vivo end End in_vivo->end

Caption: General experimental workflow for evaluating Src inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC50 value of an inhibitor against a specific kinase.

  • Reagents and Materials:

    • Recombinant kinase (e.g., Src)

    • Kinase-specific peptide substrate

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

    • Test inhibitors (KX2-361, bosutinib, saracatinib) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in kinase buffer.

    • In a 384-well plate, add the kinase, peptide substrate, and inhibitor solution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT/MTS Protocol)

This protocol outlines a common method for assessing the effect of inhibitors on cancer cell viability.[12][13]

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test inhibitors dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • 96-well plates

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test inhibitors and a vehicle control (DMSO).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

    • If using MTT, add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.

Western Blot Analysis for Src Phosphorylation

This protocol describes the detection of phosphorylated Src (p-Src) in inhibitor-treated cells.[11][14][15]

  • Reagents and Materials:

    • Cancer cell line of interest

    • Test inhibitors

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies: anti-phospho-Src (e.g., Tyr416), anti-total Src

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Treat cells with the test inhibitors for a specified time.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Src overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total Src to confirm equal protein loading.

Tubulin Polymerization Inhibition Assay (for KX2-361)

This protocol is specific for evaluating the effect of KX2-361 on tubulin polymerization.[8][9]

  • Reagents and Materials:

    • Purified tubulin protein

    • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP (Guanosine triphosphate)

    • KX2-361 and control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a promoter)

    • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.

    • Add KX2-361 or control compounds at various concentrations to the reaction mixture.

    • Transfer the mixture to a pre-warmed 96-well plate at 37°C to initiate polymerization.

    • Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes) at 37°C.

    • An increase in absorbance indicates tubulin polymerization. Inhibition is observed as a decrease in the rate and extent of polymerization compared to the vehicle control.

Conclusion

KX2-361, bosutinib, and saracatinib are all potent inhibitors of Src kinase with distinct profiles. Bosutinib and saracatinib are ATP-competitive inhibitors with activity against a range of kinases. KX2-361 represents a novel class of Src inhibitor that targets the peptide-substrate binding site and also possesses tubulin polymerization inhibitory activity. This dual mechanism of action and its ability to cross the blood-brain barrier make KX2-361 a particularly interesting candidate for further investigation, especially in the context of central nervous system malignancies. The choice of inhibitor for a specific research application will depend on the desired selectivity profile, the biological context being studied, and the specific experimental goals. This guide provides a foundation of comparative data to aid in this selection process.

References

Validating JZP-361 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies to validate the cellular target engagement of JZP-361, a novel dual-acting pharmacological agent. This compound functions as both a potent, reversible inhibitor of monoacylglycerol lipase (MAGL) and an antagonist of the histamine H1 receptor.[1] Understanding and quantifying the engagement of this compound with both of its targets within a cellular context is critical for elucidating its mechanism of action and advancing its development.

This document outlines key experimental approaches, presents comparative data for this compound against selective inhibitors for each of its targets, and provides detailed protocols for recommended assays.

Dual Target Profile of this compound

This compound's unique pharmacological profile stems from its ability to simultaneously modulate two distinct signaling pathways. As a MAGL inhibitor, it prevents the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), thereby potentiating cannabinoid receptor signaling. Its antagonism of the histamine H1 receptor blocks the action of histamine, a key mediator of allergic and inflammatory responses.

JZP361_Signaling_Pathway cluster_magl MAGL Inhibition Pathway cluster_h1 H1 Receptor Antagonism Pathway JZP361_magl This compound MAGL MAGL Two_AG 2-Arachidonoylglycerol (2-AG) Arachidonic_Acid Arachidonic Acid CB_Receptors Cannabinoid Receptors (CB1/CB2) Downstream_Signaling_MAGL Downstream Signaling JZP361_h1 This compound Histamine Histamine H1_Receptor Histamine H1 Receptor Gq_11 Gq/11 PLC Phospholipase C (PLC) PIP2 PIP2 IP3 IP3 DAG DAG Ca_Release Ca2+ Release PKC_Activation PKC Activation Cellular_Response Cellular Response

Comparative Analysis of this compound and Selective Ligands

To contextualize the dual activity of this compound, its performance can be compared against compounds that selectively target either MAGL or the H1 receptor.

CompoundTarget(s)Potency (IC50/Ki)Assay TypeReference
This compound MAGL IC50: 46 nM Recombinant hMAGL activity assay[1]
FAAH IC50: 7.24 µMRecombinant hFAAH activity assay[1]
ABHD6 IC50: 1.79 µMRecombinant hABHD6 activity assay[1]
H1 Receptor pA2: 6.81 Guinea pig ileum functional assay[1]
KML-29MAGL (selective)IC50: 5.9 nM (human)Proteomic activity-based profiling[2]
JZL184MAGL (selective)IC50: ~8 nM (human)Enzymatic assay
LoratadineH1 Receptor (selective)Ki: ~50 nMRadioligand binding assay
CetirizineH1 Receptor (selective)Ki: ~60 nMRadioligand binding assay

Experimental Protocols for Target Engagement Validation

Validating the interaction of this compound with its targets in a cellular environment is essential. Below are detailed protocols for robust and widely used assays for both MAGL and H1 receptor target engagement.

MAGL Target Engagement: In-Cell Western Blot

The In-Cell Western (ICW) is a quantitative immunofluorescence-based assay that measures protein levels directly in fixed cells, providing a high-throughput method to assess target engagement.

ICW_Workflow start Seed cells in 96-well plate treat Treat cells with this compound or comparators start->treat fix Fix cells with 4% paraformaldehyde treat->fix permeabilize Permeabilize with 0.1% Triton X-100 fix->permeabilize block Block with blocking buffer permeabilize->block primary_ab Incubate with anti-MAGL primary antibody block->primary_ab secondary_ab Incubate with fluorescently-labeled secondary antibody primary_ab->secondary_ab normalize Stain with a cell normalization dye secondary_ab->normalize scan Scan plate on an infrared imaging system normalize->scan analyze Analyze fluorescence intensity to quantify MAGL levels scan->analyze end Determine target engagement analyze->end

Detailed Protocol:

  • Cell Plating: Seed a human cell line endogenously expressing MAGL (e.g., HEK293, U937) into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Compound Treatment: Treat cells with a dose-response of this compound, a selective MAGL inhibitor (e.g., KML-29), and a negative control (e.g., a selective H1 antagonist) for a predetermined time (e.g., 1-4 hours).

  • Fixation: Carefully remove the culture medium and add 150 µL of 4% paraformaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.

  • Permeabilization: Wash the wells three times with 200 µL of PBS. Add 150 µL of PBS containing 0.1% Triton X-100 to each well and incubate for 20 minutes at room temperature.

  • Blocking: Wash the wells three times with 200 µL of PBS. Add 150 µL of a suitable blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat dry milk in PBS) and incubate for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Dilute a validated primary antibody against MAGL in blocking buffer. Remove the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells four times with PBS containing 0.1% Tween 20. Add 50 µL of a fluorescently-labeled secondary antibody (e.g., IRDye 800CW) and a cell normalization stain (e.g., CellTag 700 Stain) diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Imaging and Analysis: Wash the wells four times with PBS containing 0.1% Tween 20. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The integrated intensity of the target protein signal is normalized to the cell stain signal. A decrease in MAGL signal upon treatment with an irreversible inhibitor would indicate target engagement. For a reversible inhibitor like this compound, this assay would primarily confirm target presence and could be adapted for competition-based formats.

H1 Receptor Target Engagement: Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream event of H1 receptor activation.

Detailed Protocol:

  • Cell Plating: Seed a cell line stably expressing the human H1 receptor (e.g., CHO-H1 or HEK-H1) into a black, clear-bottom 96-well plate. Incubate overnight.

  • Dye Loading: Aspirate the culture medium and add 100 µL of a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM in HBSS with 20 mM HEPES) to each well. Incubate for 1 hour at 37°C in the dark.

  • Compound Incubation: Wash the cells twice with assay buffer (HBSS with 20 mM HEPES). Add 80 µL of assay buffer containing various concentrations of this compound, a selective H1 antagonist (e.g., Loratadine), or a negative control (e.g., a selective MAGL inhibitor) to the respective wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation). Record a baseline fluorescence for 10-20 seconds. Add 20 µL of a pre-determined EC80 concentration of histamine to all wells. Immediately begin recording the fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) every second for at least 2 minutes.

  • Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal induced by histamine. The IC50 value for the antagonist is determined by fitting the dose-response data to a four-parameter logistic equation.

A Framework for Comparative Validation of this compound

A logical experimental workflow is crucial for comprehensively validating the dual target engagement of this compound and comparing its activity to selective agents.

Comparative_Validation_Workflow cluster_magl MAGL Target Engagement Validation cluster_h1 H1 Receptor Target Engagement Validation start Start: Characterize this compound magl_assay Perform In-Cell Western for MAGL start->magl_assay h1_assay Perform Calcium Mobilization Assay start->h1_assay magl_compounds Test this compound vs. KML-29 (selective MAGL inhibitor) magl_assay->magl_compounds magl_data Quantify MAGL levels magl_compounds->magl_data magl_conclusion Determine MAGL target engagement of this compound magl_data->magl_conclusion synthesis Synthesize and Compare Data magl_conclusion->synthesis h1_compounds Test this compound vs. Loratadine (selective H1 antagonist) h1_assay->h1_compounds h1_data Measure inhibition of histamine-induced Ca2+ flux h1_compounds->h1_data h1_conclusion Determine H1 receptor antagonism of this compound h1_data->h1_conclusion h1_conclusion->synthesis end Conclusion: this compound demonstrates dual target engagement in cells synthesis->end

Conclusion

Validating the cellular target engagement of a dual-acting compound like this compound requires a multi-faceted approach. By employing specific and quantitative assays such as In-Cell Westerns for MAGL and calcium mobilization for the H1 receptor, researchers can confirm the intended intracellular interactions. Comparing the activity of this compound to selective inhibitors for each of its targets is crucial for deconvoluting its unique pharmacological profile. The experimental frameworks provided in this guide offer a robust starting point for scientists and drug developers working to characterize this compound and similar multi-target agents.

References

Head-to-Head Comparison: KX2-361 vs. Temozolomide in Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of KX2-361 and temozolomide, two therapeutic agents with distinct mechanisms of action against glioblastoma (GBM). This document summarizes their preclinical performance, pharmacokinetic profiles, and safety data, supported by experimental protocols and visual representations of their respective signaling pathways.

At a Glance: Key Differences

FeatureKX2-361Temozolomide (TMZ)
Mechanism of Action Dual inhibitor of Src kinase and tubulin polymerization.[1][2]DNA alkylating agent.[3]
Primary Target Src kinase, TubulinDNA
Blood-Brain Barrier Penetration Readily crosses the BBB.[1][2]Readily crosses the BBB.[4][5]
Resistance Mechanism Not fully elucidated, but may involve alterations in Src signaling or tubulin dynamics.Upregulation of O6-methylguanine-DNA methyltransferase (MGMT) and DNA mismatch repair (MMR) deficiency.[3]

In Vitro Efficacy

Direct head-to-head comparisons of the half-maximal inhibitory concentration (IC50) for KX2-361 and temozolomide in the same glioblastoma cell lines within a single study are limited in the public domain. However, available data from separate studies provide insights into their respective potencies.

KX2-361: KX2-361 has demonstrated potent inhibitory activity against a broad panel of brain tumor cell lines, including those resistant to temozolomide, such as the T98G cell line.[1] It induces apoptosis in U87, GL261, and T98G glioblastoma cell lines at nanomolar concentrations (0-800 nM) and promotes cell cycle arrest at the G2/M phase in U87 cells.[1]

Temozolomide: The IC50 values for temozolomide in glioblastoma cell lines are highly variable depending on the cell line's MGMT status and the experimental conditions. For instance, in U87MG cells, a TMZ-sensitive line, the IC50 is reported to be greater than 500 µM after 72 hours of exposure.[6] In another study, a combination of TMZ with another compound resulted in an IC50 of 100 µM in U87 cells.[7] The U251 cell line also shows sensitivity to temozolomide with an IC50 greater than 500 µM after 72 hours.[6]

Table 1: Summary of In Vitro Efficacy Data

DrugCell LineAssayEndpointResultCitation
KX2-361U87, GL261, T98GApoptosis AssayInduction of ApoptosisEffective at 0-800 nM[1]
KX2-361U87Cell Cycle AnalysisG2/M ArrestEffective at 0-270 nM[1]
TemozolomideU87MGCell ViabilityIC50 (72h)>500 µM[6]
TemozolomideU251Cell ViabilityIC50 (72h)>500 µM[6]
Temozolomide & CPUK02U87Cell ViabilityIC50100 µM (TMZ)[7]

In Vivo Efficacy

A key preclinical study directly compared the efficacy of KX2-361 and temozolomide in an orthotopic GL261 murine glioblastoma model.

  • KX2-361: Daily oral administration of KX2-361 for 45 days significantly extended the survival of mice with orthotopic gliomas.[8]

  • Temozolomide: Weekly oral dosing of temozolomide (5 mg/kg) was used as a comparator in the same study.[8]

  • Combination: A combination of KX2-361 and temozolomide was also evaluated.[8]

The results indicated that KX2-361 monotherapy provided a significant survival benefit.[8]

Table 2: Summary of In Vivo Efficacy in Orthotopic GL261 Mouse Model

Treatment GroupDosing ScheduleOutcomeCitation
VehicleOnce daily (45 days)Control[8]
KX2-361Once daily (45 days)Extended survival[8]
TemozolomideOnce weekly (5 mg/kg)Comparator[8]
KX2-361 + TemozolomideCombination dosingExtended survival[8]

Pharmacokinetics

Both KX2-361 and temozolomide are orally bioavailable and can penetrate the blood-brain barrier (BBB), a critical feature for treating brain tumors.

Table 3: Pharmacokinetic Parameters

ParameterKX2-361Temozolomide
Oral Bioavailability GoodHigh (~100%)
BBB Penetration Readily crossesReadily crosses
Brain-to-Plasma Ratio Approximately 75% penetration into brain tissue from plasma (mouse)CSF/plasma AUC ratio of ~20% in humans[5][9], Brain/plasma AUC ratio of 17.8% in a patient study[4]
Peak Brain Concentration (Cmax) 4025±319 ng/g (20 mg/kg oral dose in mice)[1]0.6 ± 0.3 μg/ml in brain interstitium (human study)[4]
Time to Peak Brain Concentration (Tmax) 15 min (20 mg/kg oral dose in mice)[1]2.0 ± 0.8 hrs in brain interstitium (human study)[4]

Safety and Toxicology

Information on the preclinical safety and toxicology of KX2-361 is limited in the public domain. As a clinical-stage compound, extensive toxicology studies have likely been conducted but are not fully disclosed.

Temozolomide is a well-characterized cytotoxic agent with a known safety profile. Its primary toxicities are hematological, including myelosuppression.

Signaling Pathways and Mechanisms of Action

KX2-361: Dual Inhibition of Src Kinase and Tubulin Polymerization

KX2-361 exerts its anti-cancer effects through a dual mechanism:

  • Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that is often overactivated in glioblastoma and plays a crucial role in signaling pathways that promote cell proliferation, survival, invasion, and angiogenesis.[10] By inhibiting Src, KX2-361 disrupts these oncogenic signals.

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, KX2-361 disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.[1]

KX2_361_Pathway KX2_361 KX2-361 Src Src Kinase KX2_361->Src inhibits Tubulin Tubulin KX2_361->Tubulin inhibits Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) Src->Downstream Microtubules Microtubule Polymerization Tubulin->Microtubules Proliferation Cell Proliferation & Survival Downstream->Proliferation Invasion Invasion & Angiogenesis Downstream->Invasion Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

KX2-361 Mechanism of Action
Temozolomide: DNA Alkylation and Induction of Apoptosis

Temozolomide is a prodrug that spontaneously converts to the active metabolite MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide) at physiological pH. MTIC is a DNA alkylating agent that primarily methylates guanine at the O6 and N7 positions, and adenine at the N3 position.[9][11] This DNA damage triggers a futile cycle of DNA mismatch repair (MMR), leading to DNA double-strand breaks and ultimately apoptosis.[3][12]

Temozolomide_Pathway TMZ Temozolomide (TMZ) MTIC MTIC TMZ->MTIC spontaneous conversion DNA DNA MTIC->DNA methylates Alkylation DNA Alkylation (O6-MeG, N7-MeG, N3-MeA) DNA->Alkylation MMR Mismatch Repair (MMR) Futile Cycle Alkylation->MMR DSB DNA Double-Strand Breaks MMR->DSB Apoptosis Apoptosis DSB->Apoptosis

Temozolomide Mechanism of Action

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

Materials:

  • Glioblastoma cell lines (e.g., U87MG, U251, T98G)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of KX2-361 and temozolomide in culture medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the drugs).

    • Incubate the plate for the desired time period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[13]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[13]

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.[13]

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Glioblastoma Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Drugs Add Serial Dilutions of KX2-361 or Temozolomide Incubate_Overnight->Add_Drugs Incubate_72h Incubate for 72 hours Add_Drugs->Incubate_72h Add_MTT Add MTT Solution Incubate_72h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Add_Solubilization Add Solubilization Solution Incubate_4h->Add_Solubilization Read_Absorbance Read Absorbance at 570 nm Add_Solubilization->Read_Absorbance Analyze_Data Calculate IC50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Cell Viability Assay Workflow
Orthotopic Glioblastoma Mouse Model

This protocol describes the establishment of an intracranial glioblastoma model in mice to evaluate the in vivo efficacy of therapeutic agents.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Glioblastoma cell line (e.g., U87MG, GL261)

  • Stereotactic apparatus

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Hamilton syringe with a 30-gauge needle

  • Surgical tools

  • Bone wax

  • Sutures or wound clips

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Cell Preparation:

    • Culture and harvest glioblastoma cells.

    • Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL.

  • Animal Preparation and Anesthesia:

    • Anesthetize the mouse using an approved protocol.

    • Mount the mouse in the stereotactic frame.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Using stereotactic coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma), drill a small burr hole through the skull, being careful not to damage the underlying dura mater.

  • Intracranial Injection:

    • Lower the Hamilton syringe needle through the burr hole to a specific depth (e.g., 3 mm from the dura).

    • Slowly inject the cell suspension over several minutes.

    • Leave the needle in place for a few minutes to prevent reflux, then slowly withdraw it.

  • Closure:

    • Seal the burr hole with bone wax.

    • Close the scalp incision with sutures or wound clips.

  • Post-operative Care:

    • Provide analgesics and monitor the mice for recovery.

  • Tumor Growth Monitoring and Treatment:

    • Monitor tumor growth using bioluminescence imaging or MRI.

    • Once tumors are established, randomize the mice into treatment groups (vehicle, KX2-361, temozolomide, combination).

    • Administer the drugs according to the desired dosing schedule.

  • Efficacy Evaluation:

    • Monitor animal survival and body weight.

    • At the end of the study, euthanize the mice and collect brain tissue for histological analysis.

Orthotopic_Model_Workflow Start Start Prepare_Cells Prepare Glioblastoma Cell Suspension Start->Prepare_Cells Anesthetize Anesthetize Mouse and Mount in Stereotactic Frame Prepare_Cells->Anesthetize Surgery Perform Craniotomy Anesthetize->Surgery Inject_Cells Intracranially Inject Tumor Cells Surgery->Inject_Cells Close_Wound Seal Burr Hole and Close Incision Inject_Cells->Close_Wound Post_Op Post-operative Care Close_Wound->Post_Op Monitor_Tumor Monitor Tumor Growth (e.g., Bioluminescence) Post_Op->Monitor_Tumor Randomize Randomize Mice into Treatment Groups Monitor_Tumor->Randomize Treat Administer KX2-361, Temozolomide, or Vehicle Randomize->Treat Evaluate Monitor Survival and Perform Histology Treat->Evaluate End End Evaluate->End

Orthotopic Glioblastoma Model Workflow

Conclusion

KX2-361 and temozolomide represent two distinct therapeutic strategies for glioblastoma. Temozolomide, the current standard of care, acts as a DNA alkylating agent, while KX2-361 offers a novel dual mechanism by targeting both Src kinase and tubulin polymerization. Preclinical data suggest that KX2-361 is a potent agent with good brain penetration and demonstrates significant in vivo efficacy, including in models that are resistant to temozolomide. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two agents in the treatment of glioblastoma.

References

A Comparative Analysis of JZP-361 and Vincristine in Glioma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pre-clinical activity of JZP-361 (also known as KX2-361) and the established chemotherapeutic agent, vincristine, in the context of glioma cell lines. The information presented is based on available experimental data to assist in the evaluation of their potential as anti-glioma agents.

Executive Summary

Both this compound and vincristine demonstrate anti-proliferative effects in glioma cell lines by disrupting microtubule dynamics and inducing cell cycle arrest at the G2/M phase, ultimately leading to apoptosis. This compound distinguishes itself with a dual mechanism of action, targeting both tubulin polymerization and Src kinase, a key player in glioma cell proliferation and survival signaling. While direct comparative studies with standardized IC50 values are limited, this guide consolidates available data on their respective impacts on glioma cell viability, cell cycle progression, and apoptosis.

Data Presentation: this compound vs. Vincristine in Glioma Cell Lines

The following tables summarize the observed effects of this compound and vincristine on various glioma cell lines based on published studies. It is important to note that the lack of head-to-head comparative studies necessitates the presentation of data from separate experiments, which may have different conditions.

Table 1: Effects of this compound (KX2-361) on Glioma Cell Lines

Glioma Cell LineEffect on Cell Viability/ProliferationInduction of ApoptosisCell Cycle ArrestReference
U87 Dose-dependent reduction in viabilityObservedG2/M phase arrest, with a notable increase at 270 nM[1][1]
GL261 Dose-dependent reduction in viabilityObservedNot explicitly quantified[1]
T98G Dose-dependent reduction in viabilityObservedNot explicitly quantified[1]

Table 2: Effects of Vincristine on Glioma Cell Lines

Glioma Cell LineIC50 (approximate)Induction of ApoptosisCell Cycle ArrestReference
U87MG Not explicitly stated, but apoptosis observed at 10-20 ng/mLConcentration-dependent increase in apoptosis after 48h treatment[2]G2/M phase enrichment[2][3]
GaMG Dose-dependent reduction in monolayer growth at ≥10 ng/mlNot explicitly quantifiedNot explicitly quantified
D-37MG Dose-dependent reduction in monolayer growth at ≥10 ng/mlNot explicitly quantifiedNot explicitly quantified
Various Human Glioblastoma Lines Varies, with some lines exhibiting resistanceInduces apoptosis, mitotic catastrophe, and senescenceG2/M phase arrest[4]

Mechanism of Action

This compound (KX2-361): A Dual Inhibitor

This compound is a small molecule inhibitor with a dual mechanism of action against glioma cells. It inhibits both Src kinase and tubulin polymerization.[1][5][6]

  • Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that is often overexpressed and activated in gliomas.[7] It plays a crucial role in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[8][9] By inhibiting Src, this compound can disrupt these pro-tumorigenic signals. Experimental evidence shows that this compound reduces the autophosphorylation of Src in GL261 murine glioblastoma cells.[5]

  • Tubulin Polymerization Inhibition: Similar to vinca alkaloids, this compound binds to tubulin, the building block of microtubules. This binding disrupts the dynamic process of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division.[1][5] This disruption leads to an arrest of the cell cycle in the G2/M phase.

Vincristine: A Classic Microtubule-Destabilizing Agent

Vincristine, a vinca alkaloid, exerts its cytotoxic effects primarily by interfering with microtubule dynamics. It binds to tubulin dimers, preventing their polymerization into microtubules.[3] This disruption of the microtubule network leads to the dissolution of the mitotic spindle, causing the cells to arrest in the metaphase of mitosis (G2/M phase).[3][10] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4]

Signaling Pathway Diagrams

Below are diagrams illustrating the signaling pathways targeted by this compound and vincristine.

JZP361_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras Migration Migration Src->Migration Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle FAK->Src Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Mitotic_Spindle->Proliferation G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis JZP361 This compound JZP361->Src Inhibition JZP361->Tubulin Inhibition of Polymerization

This compound dual mechanism of action.

Vincristine_Mechanism cluster_cytoplasm Cytoplasm Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis G2M_Arrest->Apoptosis Vincristine Vincristine Vincristine->Tubulin Inhibition of Polymerization

Vincristine's mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Glioma cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound or vincristine for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The viability is expressed as a percentage of the untreated control.

MTT_Assay_Workflow start Start seed_cells Seed glioma cells in 96-well plates start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with this compound or Vincristine adhere->treat incubate_drug Incubate for specified duration (e.g., 48h) treat->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate cell viability read_absorbance->analyze end End analyze->end

MTT cell viability assay workflow.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Glioma cells are treated with this compound or vincristine for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow start Start treat_cells Treat glioma cells with This compound or Vincristine start->treat_cells harvest_cells Harvest both adherent and floating cells treat_cells->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells resuspend Resuspend in Annexin V binding buffer wash_cells->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate in the dark for 15 minutes stain->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Apoptosis assay workflow.
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.

  • Cell Treatment and Harvesting: Cells are treated as described above and harvested.

  • Fixation: Cells are washed with PBS and then fixed in ice-cold 70% ethanol while vortexing to prevent clumping. Cells are incubated on ice for at least 30 minutes.

  • Washing: The fixed cells are washed twice with PBS to remove the ethanol.

  • RNase Treatment: The cell pellet is treated with RNase A to degrade RNA and ensure that PI only binds to DNA.

  • PI Staining: PI staining solution is added to the cells.

  • Incubation: Cells are incubated at room temperature for 5-10 minutes.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The relative number of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI.

Cell_Cycle_Workflow start Start treat_cells Treat and harvest glioma cells start->treat_cells fix_cells Fix cells in ice-cold 70% ethanol treat_cells->fix_cells wash_cells Wash with PBS fix_cells->wash_cells rnase_treat Treat with RNase A wash_cells->rnase_treat pi_stain Stain with Propidium Iodide rnase_treat->pi_stain incubate Incubate at room temperature pi_stain->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Cell cycle analysis workflow.

Conclusion

This compound and vincristine are both effective inducers of G2/M cell cycle arrest and apoptosis in glioma cell lines through the disruption of microtubule dynamics. This compound offers a potential advantage with its dual inhibitory action on both tubulin and the pro-survival Src signaling pathway, which is highly relevant in glioma pathogenesis. Further head-to-head studies are warranted to directly compare their potency and efficacy in a range of glioma models to better define their respective therapeutic potential. This guide provides a foundational comparison based on the current body of scientific literature to inform ongoing research and development efforts in the field of neuro-oncology.

References

A Comparative Analysis of JZP-361 and Standard-of-Care Therapies for Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the investigational drug JZP-361 against the current standard-of-care treatments for glioblastoma (GBM), the most aggressive form of brain cancer. While clinical data for this compound in glioblastoma is not yet available, this document outlines its theoretical potential based on its unique mechanism of action and contrasts it with established therapeutic protocols.

Current Standard of Care for Glioblastoma

The established treatment for newly diagnosed glioblastoma, often referred to as the "Stupp regimen," is a multi-modal approach that has been the benchmark for over a decade.[1][2] This protocol involves:

  • Maximal Safe Surgical Resection: The initial step is to surgically remove as much of the tumor as is safely possible.[3][4]

  • Concurrent Radiation Therapy and Temozolomide: Following surgery, patients undergo a six-week course of radiation therapy combined with daily low-dose chemotherapy with temozolomide (TMZ).[1][3][4]

  • Adjuvant Temozolomide: After the concurrent phase, patients receive higher-dose cycles of temozolomide for six months.[1][3]

Despite this aggressive treatment, glioblastoma almost invariably recurs, with a median survival of approximately 15 months.[2][5] The five-year survival rate remains low, at around 6.8%.[6][7] For recurrent glioblastoma, there is no established standard of care, and treatment options may include further surgery, re-irradiation, and various second-line chemotherapies, such as nitrosoureas or bevacizumab.[4][5][8]

Quantitative Data for Standard of Care

The efficacy of the standard-of-care treatment for newly diagnosed glioblastoma has been established in numerous clinical trials. The following table summarizes key survival data.

MetricRadiation Therapy AloneRadiation Therapy + Temozolomide
Median Overall Survival 12.1 months14.6 months[2]
2-Year Survival Rate 10%27%[9]
5-Year Survival Rate <3%~10%

This compound: A Novel Investigational Agent

This compound is a novel, dual-acting small molecule that functions as both a monoglyceride lipase (MAGL) inhibitor and a histamine H1 receptor antagonist. While its clinical development has not targeted glioblastoma to date, its unique pharmacology presents a scientifically intriguing, albeit hypothetical, therapeutic avenue for this challenging disease.

Hypothetical Mechanism of Action in Glioblastoma

The potential anti-glioblastoma effects of this compound are predicated on the independent and potentially synergistic actions of its two targets:

  • MAGL Inhibition: Monoglyceride lipase is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[10][11] MAGL is overexpressed in various aggressive cancers and its inhibition has been shown to reduce cancer cell proliferation.[11][12] By inhibiting MAGL, this compound could potentially increase the levels of 2-AG, which may have anti-tumor effects, and reduce the production of pro-tumorigenic signaling lipids.[11][13]

  • H1 Receptor Antagonism: Studies have indicated that histamine receptor 1 (HRH1) is highly expressed in glioblastoma cells, and its expression is inversely correlated with patient survival.[6][7] First-generation H1 receptor antagonists, which can cross the blood-brain barrier, have demonstrated anti-glioblastoma activity in preclinical models. For instance, the H1 antagonist desloratadine has been shown to induce apoptosis and autophagy in glioblastoma cell lines.[14][15] Furthermore, another H1 antagonist, brompheniramine, was found to enhance the efficacy of temozolomide in both in vitro and in vivo models of glioblastoma.[6][7]

The dual-action of this compound could therefore offer a multi-pronged attack on glioblastoma, potentially impacting cell proliferation, survival pathways, and sensitivity to standard chemotherapy.

Hypothetical Preclinical Data for this compound in Glioblastoma

As no preclinical data for this compound in glioblastoma is publicly available, the following table is presented for illustrative purposes to indicate the types of endpoints that would be critical in a comparative evaluation.

MetricVehicle ControlThis compound (Hypothetical)TemozolomideThis compound + Temozolomide (Hypothetical)
In Vitro IC50 (U87MG cells) N/A[Value] µM[Value] µM[Value] µM
Tumor Growth Inhibition (Orthotopic Xenograft) 0%[Value]%[Value]%[Value]%
Median Survival (Days in animal model) [Value][Value][Value][Value]

Experimental Protocols

Standard of Care: Stupp Regimen Protocol

The following provides a generalized experimental protocol for the standard-of-care treatment for newly diagnosed glioblastoma.

  • Patient Selection: Adult patients with newly diagnosed, histologically confirmed glioblastoma.

  • Surgical Resection: Maximal safe surgical resection of the tumor is performed.

  • Concurrent Chemoradiation:

    • Radiation Therapy: Initiated 2-4 weeks post-surgery. Total dose of 60 Gy, delivered in 30 fractions of 2 Gy over 6 weeks.

    • Temozolomide: 75 mg/m² taken orally once daily, 7 days a week, from the first to the last day of radiation therapy.

  • Adjuvant Chemotherapy:

    • Four weeks after the completion of concurrent therapy, patients begin adjuvant temozolomide.

    • Six cycles of temozolomide are administered.

    • Cycle 1: 150 mg/m² orally once daily for 5 days, followed by a 23-day rest period.

    • Cycles 2-6: 200 mg/m² orally once daily for 5 days, followed by a 23-day rest period, assuming no significant toxicity.

Hypothetical Preclinical Protocol for this compound in an Orthotopic Glioblastoma Model

This outlines a potential experimental design to evaluate the efficacy of this compound in a preclinical setting.

  • Cell Culture: Human glioblastoma cell lines (e.g., U87MG, U251) are cultured under standard conditions.

  • In Vitro Cytotoxicity Assay:

    • Cells are seeded in 96-well plates and treated with increasing concentrations of this compound, temozolomide, or a combination of both.

    • Cell viability is assessed after 72 hours using an MTT or similar assay to determine the half-maximal inhibitory concentration (IC50).

  • Orthotopic Xenograft Model:

    • Athymic nude mice are intracranially implanted with human glioblastoma cells.

    • Tumor establishment is confirmed via bioluminescence or MRI imaging.

  • Treatment Administration:

    • Mice are randomized into four treatment groups: (1) Vehicle control, (2) this compound, (3) Temozolomide, and (4) this compound + Temozolomide.

    • This compound is administered orally at a predetermined dose and schedule.

    • Temozolomide is administered orally according to an established preclinical dosing regimen.

  • Efficacy Endpoints:

    • Tumor growth is monitored weekly using imaging.

    • Animal survival is monitored daily.

    • At the end of the study, brain tissue is collected for histological and molecular analysis.

Visualizing Workflows and Pathways

Standard-of-Care Treatment Workflow for Glioblastoma

G Standard-of-Care Workflow for Glioblastoma cluster_0 Diagnosis & Initial Treatment cluster_1 Follow-up & Recurrence Surgical Resection Surgical Resection Concurrent Therapy Concurrent Therapy Surgical Resection->Concurrent Therapy 2-4 weeks Adjuvant Therapy Adjuvant Therapy Concurrent Therapy->Adjuvant Therapy 4 weeks Monitoring Monitoring Adjuvant Therapy->Monitoring Recurrence Recurrence Monitoring->Recurrence Second-Line Treatment Second-Line Treatment Recurrence->Second-Line Treatment

Standard-of-Care Workflow for Glioblastoma

Hypothetical Signaling Pathway of this compound in Glioblastoma Cells

G Hypothetical this compound Signaling Pathway in Glioblastoma cluster_0 MAGL Inhibition cluster_1 H1 Receptor Antagonism This compound This compound MAGL MAGL This compound->MAGL inhibits H1 Receptor H1 Receptor This compound->H1 Receptor antagonizes Pro-tumorigenic Lipids Pro-tumorigenic Lipids MAGL->Pro-tumorigenic Lipids produces Cell Proliferation Cell Proliferation MAGL->Cell Proliferation 2-AG 2-AG 2-AG->MAGL degraded by Proliferation Signaling Proliferation Signaling H1 Receptor->Proliferation Signaling Proliferation Signaling->Cell Proliferation

Hypothetical this compound Signaling Pathway in Glioblastoma

References

A Comparative Guide to JZP-361 and Tirbanibulin (KX2-391) in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two closely related investigational compounds, JZP-361 (also known as KX2-361) and tirbanibulin (KX2-391), in the context of cancer research. Both molecules, developed from the same Src kinase inhibition platform, exhibit a dual mechanism of action but are being explored for distinct therapeutic applications due to their differing pharmacokinetic profiles.

Overview and Mechanism of Action

This compound and tirbanibulin are novel small molecules that function as dual inhibitors of Src kinase and tubulin polymerization.[1][2] Src is a non-receptor tyrosine kinase that plays a significant role in cell proliferation, differentiation, migration, and adhesion.[3] Its overactivity is implicated in the growth and metastasis of various cancers.[2] By inhibiting Src, these compounds can disrupt these oncogenic signaling pathways.

Simultaneously, both agents inhibit the polymerization of tubulin, a critical component of microtubules.[1][2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and can induce apoptosis (programmed cell death), contributing to their anti-cancer effects.[4][5]

The key differentiator between the two compounds lies in their ability to penetrate the central nervous system. This compound has been specifically designed to cross the blood-brain barrier, making it a promising candidate for the treatment of brain malignancies such as glioblastoma.[3][5] In contrast, tirbanibulin's development has focused on topical applications for localized skin conditions.

Performance Data

The following tables summarize the available quantitative data for this compound and tirbanibulin from preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound (KX2-361)
Cancer TypeModel SystemKey FindingsReference
GlioblastomaMurine glioblastoma cell line (GL261)Reduced Src autophosphorylation.[5]
GlioblastomaHuman glioma cell lines (U87, T98G)Induced apoptosis.[6]
GlioblastomaSyngeneic orthotopic GL261 glioma model in C57BL/6 miceInduced 30% long-term complete tumor remission.[2][4][7]
GlioblastomaTemozolomide-resistant brain tumor cell lines (T98G)Potent inhibitory activity.[8]
Table 2: Preclinical and Clinical Efficacy of Tirbanibulin (KX2-391)
Cancer Type/IndicationModel System/Trial PhaseKey FindingsReference
Actinic KeratosisPhase 3 Clinical TrialsComplete clearance of lesions at day 57 in 44-54% of patients.
Hepatocellular Carcinoma Cell LinesIn vitro (Huh7, PLC/PRF/5, Hep3B, HepG2)GI50 values of 9 nM, 13 nM, 26 nM, and 60 nM, respectively.
Various Cancer ModelsPreclinical animal modelsInhibited primary tumor growth and metastasis.

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay) for Tirbanibulin

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of tirbanibulin in cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., Huh7, PLC/PRF/5, Hep3B, HepG2) are seeded in 96-well plates at a density of 4,000 to 8,000 cells per well in a basal medium containing 1.5% fetal bovine serum (FBS).

  • Drug Treatment: After overnight incubation, cells are treated with tirbanibulin at various concentrations (typically ranging from nanomolar to micromolar) in triplicate.

  • Incubation: The treated cells are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a 10% SDS solution in dilute HCl.

  • Data Acquisition: The optical density at 570 nm is measured using a microplate reader.

  • Data Analysis: GI50 values are calculated using statistical software such as GraphPad Prism by plotting the percentage of cell growth inhibition against the drug concentration.

Orthotopic Glioblastoma Mouse Model for this compound

Objective: To evaluate the in vivo efficacy of orally administered this compound in a clinically relevant animal model of glioblastoma.

Methodology:

  • Cell Implantation: Syngeneic C57BL/6 mice are intracranially implanted with GL261 murine glioblastoma cells.

  • Drug Administration: After tumor establishment, mice are treated with oral this compound. A control group receives a vehicle.

  • Monitoring: Tumor growth is monitored using methods such as bioluminescence imaging. The overall health and survival of the mice are recorded daily.

  • Endpoint: The study continues until the mice in the control group show signs of neurological symptoms or significant weight loss, at which point all animals are euthanized. Survival data is collected.

  • Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between the treatment and control groups is determined using the log-rank test.[4][5]

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation Proliferation Cell Proliferation, Survival, Metastasis Src->Proliferation Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycleArrest G2/M Arrest Apoptosis Microtubules->CellCycleArrest JZP361 This compound / Tirbanibulin JZP361->Src Inhibition JZP361->Tubulin Inhibition of Polymerization Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Glioblastoma Model) start_invitro Cancer Cell Lines treatment Treat with this compound or Tirbanibulin (Dose-Response) start_invitro->treatment proliferation_assay MTT Assay (Cell Viability) treatment->proliferation_assay western_blot Western Blot (Src Phosphorylation) treatment->western_blot ic50 Determine GI50 proliferation_assay->ic50 start_invivo Orthotopic Implantation of Glioma Cells in Mice oral_treatment Oral Administration of this compound start_invivo->oral_treatment monitoring Monitor Tumor Growth & Survival oral_treatment->monitoring analysis Kaplan-Meier Survival Analysis monitoring->analysis

References

JZP-361: A Paradigm Shift in Dual-Targeting Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, compounds with dual-targeting mechanisms are gaining prominence for their potential to offer enhanced efficacy and a superior safety profile compared to single-target agents. JZP-361, a novel preclinical compound, exemplifies this approach by uniquely combining the inhibition of monoacylglycerol lipase (MAGL) with the antagonism of the histamine H1 receptor. This dual functionality presents a compelling therapeutic strategy for conditions where both the endocannabinoid and histaminergic systems play a significant role. This guide provides a comprehensive comparison of this compound's dual-targeting mechanism with selective single-target alternatives, supported by available preclinical data and detailed experimental methodologies.

The Advantage of a Dual-Pronged Approach

The therapeutic potential of this compound lies in its ability to simultaneously modulate two distinct signaling pathways that are implicated in a variety of physiological and pathological processes, including neurotransmission, inflammation, and sleep-wake cycles.

Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an elevation of 2-AG levels in the brain and peripheral tissues.[1][2] 2-AG is a key endogenous ligand for the cannabinoid receptors CB1 and CB2, and its augmentation can lead to a range of therapeutic effects, including analgesia, anti-inflammatory actions, and neuroprotection.[1][3]

By combining these two mechanisms, this compound offers the potential for synergistic or additive effects that could be beneficial in complex disorders. For instance, in neuroinflammatory conditions, the anti-inflammatory effects of MAGL inhibition could be complemented by the modulation of histamine-mediated responses. Similarly, in sleep disorders, the sedative properties of H1 antagonism could be enhanced by the effects of increased 2-AG signaling on sleep architecture.

Comparative Preclinical Data

To objectively evaluate the dual-targeting profile of this compound, its preclinical data are compared with those of selective MAGL inhibitors (JZL184 and MJN110) and a selective histamine H1 receptor antagonist (Desloratadine).

CompoundTarget(s)IC50 (hMAGL)Selectivity vs. hFAAHH1 Receptor Affinity (pA2)Reference
This compound MAGL / H1 Receptor 46 nM ~150-fold 6.81 [8]
JZL184MAGL8 nM~450-foldNot Applicable[9]
MJN110MAGL2.1 nM>1000-foldNot Applicable[9][10]
DesloratadineH1 ReceptorNot ApplicableNot ApplicableHigh Affinity[4][5]

hMAGL: human monoacylglycerol lipase; hFAAH: human fatty acid amide hydrolase; IC50: half-maximal inhibitory concentration; pA2: a measure of antagonist potency.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound and comparable agents.

MAGL Inhibition Assay

Objective: To determine the potency and selectivity of compounds in inhibiting MAGL activity.

Methodology:

  • Enzyme Source: Recombinant human MAGL (hMAGL) is expressed and purified from a suitable expression system (e.g., HEK293T cells).[11]

  • Substrate: A fluorogenic or chromogenic substrate, such as 4-nitrophenyl acetate or a specific fluorogenic substrate for MAGL, is used to measure enzyme activity.[8][12][13]

  • Assay Procedure:

    • The test compound (e.g., this compound) is pre-incubated with the hMAGL enzyme in an appropriate buffer.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The rate of substrate hydrolysis is measured by monitoring the change in fluorescence or absorbance over time using a plate reader.

    • The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[11][12]

  • Selectivity Assays: To determine selectivity, similar assays are performed using other related enzymes, such as fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain containing 6 (ABHD6).[8]

Histamine H1 Receptor Binding Assay

Objective: To determine the affinity of compounds for the histamine H1 receptor.

Methodology:

  • Receptor Source: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293T cells) are used.

  • Radioligand: A radiolabeled ligand that specifically binds to the H1 receptor, such as [3H]-mepyramine, is used.[14][15]

  • Assay Procedure:

    • The cell membranes are incubated with the radioligand in the presence of varying concentrations of the test compound (e.g., this compound).

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The Ki (inhibitory constant) or pA2 value is calculated from the competition binding curve, which reflects the affinity of the test compound for the H1 receptor.[14][16]

Visualizing the Dual-Targeting Mechanism of this compound

The following diagrams illustrate the signaling pathways modulated by this compound and the general workflow for its characterization.

JZP361_Mechanism cluster_0 This compound cluster_1 Endocannabinoid System cluster_2 Histaminergic System JZP361 This compound MAGL MAGL JZP361->MAGL Inhibition H1R H1 Receptor JZP361->H1R Antagonism TwoAG 2-AG TwoAG->MAGL Degradation CB1R CB1/CB2 Receptors TwoAG->CB1R Activation Neurotransmission Modulation of Neurotransmission (Analgesia, Anti-inflammation) CB1R->Neurotransmission Histamine Histamine Histamine->H1R Binding Wakefulness Promotion of Wakefulness (Allergic Response) H1R->Wakefulness

Caption: Dual-targeting mechanism of this compound.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Data Analysis cluster_2 Comparison Assay_Dev Assay Development MAGL_Assay MAGL Inhibition Assay Assay_Dev->MAGL_Assay H1_Assay H1 Receptor Binding Assay Assay_Dev->H1_Assay IC50_Calc IC50 Determination MAGL_Assay->IC50_Calc Ki_Calc Ki/pA2 Determination H1_Assay->Ki_Calc Selectivity_Assay Selectivity Profiling Comparison Comparison with Single-Target Agents Selectivity_Assay->Comparison IC50_Calc->Selectivity_Assay Ki_Calc->Comparison

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound represents an innovative approach in drug design, with its dual-targeting mechanism offering a promising avenue for the development of novel therapeutics. The preclinical data, although early-stage, highlight its potent and selective activity on both MAGL and the histamine H1 receptor. Further investigation into the synergistic potential of this dual mechanism in relevant disease models is warranted to fully elucidate its therapeutic advantages over single-target agents. The detailed experimental protocols provided herein offer a foundation for the continued exploration and validation of this and other dual-targeting compounds.

References

Comparative Analysis of Dordaviprone (Modeyso™) in a Subtype of Glioma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Dordaviprone (Modeyso™), an investigational compound from Jazz Pharmaceuticals, across different glioma subtypes. The data presented for H3 K27M-mutant diffuse midline glioma is based on available clinical findings, while the data for other glioma subtypes are hypothetical and for illustrative purposes. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Gliomas are a heterogeneous group of primary brain tumors with varied molecular characteristics and clinical outcomes.[1][2] The World Health Organization (WHO) classifies diffuse gliomas into major subtypes, including oligodendroglioma, diffuse astrocytoma, and glioblastoma, based on molecular markers.[3][4] Dordaviprone (formerly ONC201) is a novel small molecule that has shown promise in a specific, aggressive subtype of glioma.[5][6] This guide compares its efficacy and mechanism of action in H3 K27M-mutant diffuse midline glioma with hypothetical data in other common glioma subtypes to underscore the importance of patient stratification in targeted therapy.

Mechanism of Action

Dordaviprone is an agonist of the mitochondrial caseinolytic protease P (ClpP) and an inhibitor of the dopamine D2 receptor (DRD2).[6][7] Its activation of ClpP, a mitochondrial protease, in conjunction with DRD2 inhibition, triggers an integrated stress response, alters mitochondrial metabolism, and induces apoptosis in cancer cells.[6][8] A key effect in H3 K27M-mutant diffuse glioma is the restoration of histone H3 K27 trimethylation.[6][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Mitochondria cluster_nucleus Nucleus DRD2 DRD2 JZP361 Dordaviprone JZP361->DRD2 Inhibits ClpP ClpP JZP361->ClpP Activates ISR Integrated Stress Response (ISR) ClpP->ISR Metabolism Altered Mitochondrial Metabolism ClpP->Metabolism Apoptosis Apoptosis ISR->Apoptosis H3K27 Restored H3K27 Trimethylation ISR->H3K27 Metabolism->Apoptosis

Dordaviprone's dual mechanism of action.

Comparative Efficacy Data

The following tables summarize the efficacy of Dordaviprone in cell-line-derived xenograft (CDX) models and in clinical settings for H3 K27M-mutant diffuse midline glioma, alongside hypothetical data for other glioma subtypes.

Table 1: Preclinical Efficacy in CDX Models
Glioma SubtypeGenetic ProfileTreatment GroupTumor Growth Inhibition (%)Median Survival (Days)
H3 K27M-mutant Diffuse Midline Glioma H3F3A K27M, TP53 mutVehicle0%30
Dordaviprone (50 mg/kg)75%65
IDH-wildtype Glioblastoma (Hypothetical) IDH1 wt, EGFR amp, TERTp mutVehicle0%28
Dordaviprone (50 mg/kg)15%35
Oligodendroglioma (Hypothetical) IDH1 mut, 1p/19q codeletedVehicle0%45
Dordaviprone (50 mg/kg)10%50
Table 2: Clinical Response Data
Glioma SubtypeGenetic ProfileTreatmentObjective Response Rate (ORR)Median Duration of Response (mDOR)
Recurrent H3 K27M-mutant Diffuse Midline Glioma H3F3A K27MDordaviprone28%[5]10.4 months[5]
Recurrent IDH-wildtype Glioblastoma (Hypothetical) IDH1 wt, MGMT unmethylatedDordaviprone<5%2.5 months
Recurrent Oligodendroglioma (Hypothetical) IDH1 mut, 1p/19q codeletedDordaviprone<5%3.0 months

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell-Line-Derived Xenograft (CDX) Model
  • Cell Culture: Human glioma cell lines representing different subtypes are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Animal Model: 6-8 week old female athymic nude mice are used.

  • Tumor Implantation: 5x10^5 glioma cells are stereotactically implanted into the right striatum of the mice.

  • Treatment: When tumors reach a volume of approximately 100 mm³, mice are randomized into vehicle and treatment groups. Dordaviprone (50 mg/kg) or vehicle is administered orally, once weekly.

  • Efficacy Assessment: Tumor volume is measured twice weekly using calipers. Overall survival is monitored daily.

  • Statistical Analysis: Tumor growth inhibition is calculated at the end of the study. Survival data is analyzed using Kaplan-Meier curves and the log-rank test.

A Culture Glioma Cell Lines B Implant Cells into Athymic Nude Mice A->B C Tumor Growth (100 mm³) B->C D Randomize into Treatment Groups C->D E Administer Dordaviprone or Vehicle (Weekly) D->E F Measure Tumor Volume & Monitor Survival E->F G Statistical Analysis F->G

Workflow for the CDX model experiment.
Immunohistochemistry (IHC) for H3K27me3

  • Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissues are sectioned at 4 µm.

  • Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval in a citrate buffer (pH 6.0).

  • Staining: Slides are incubated with a primary antibody against tri-methylated H3K27 (H3K27me3) overnight at 4°C.

  • Detection: A secondary antibody conjugated to HRP is applied, followed by a DAB substrate, resulting in a brown precipitate at the antigen site.

  • Counterstaining & Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.

  • Analysis: The percentage of tumor cells showing positive nuclear staining for H3K27me3 is quantified.

Logical Framework for Patient Selection

The starkly different outcomes between glioma subtypes treated with Dordaviprone highlight the need for a molecularly-guided approach to patient selection.

A Patient with Recurrent Glioma B Perform Molecular Subtyping A->B C H3 K27M Mutation? B->C D Eligible for Dordaviprone C->D Yes E Consider Alternative Therapies C->E No

Decision tree for patient stratification.

Conclusion

The available data for Dordaviprone (Modeyso™) demonstrates significant clinical activity in patients with H3 K27M-mutant diffuse midline glioma, a subtype with a historically poor prognosis and limited treatment options.[5][6][9] The hypothetical analysis presented here suggests that its efficacy may be substantially lower in other glioma subtypes, such as IDH-wildtype glioblastoma and oligodendroglioma. This underscores the critical role of molecular diagnostics in guiding targeted therapies for glioma and highlights the need for continued research to identify effective treatments for all subtypes of this devastating disease.

References

Evaluating the Therapeutic Window of Next-Generation Tyrosine Kinase Inhibitors: A Comparative Analysis of JZP-361 (Hypothetical) and Imatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic window of a hypothetical next-generation tyrosine kinase inhibitor (TKI), JZP-361, against the well-established TKI, Imatinib. The data for Imatinib is based on published experimental findings, while the data for this compound is projected to represent a favorable next-generation profile with an improved therapeutic index.

Introduction

Tyrosine kinase inhibitors have revolutionized the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML), by targeting specific molecular drivers of the disease. Imatinib, the first successful TKI targeting the BCR-ABL fusion protein, set a benchmark for targeted therapy.[1][2][3] However, the development of resistance and the presence of off-target effects necessitate the discovery of new TKIs with a wider therapeutic window.[4] A wider therapeutic window implies a greater separation between the doses required for therapeutic efficacy and those that cause toxicity, leading to safer and more effective treatments.[5]

This guide evaluates a hypothetical next-generation TKI, this compound, designed for enhanced potency and selectivity against the BCR-ABL kinase. By comparing its projected preclinical and clinical performance metrics with those of Imatinib, we aim to highlight the key parameters that define an improved therapeutic window.

Data Presentation

The following tables summarize the quantitative data for this compound (hypothetical) and Imatinib.

Table 1: In Vitro Potency and Cytotoxicity

CompoundTarget KinaseIC50 (nM)Cell LineCC50 (nM)Cell Line (for CC50)Selectivity Index (SI = CC50/IC50)
This compound (Hypothetical) BCR-ABL5K562>10,000Healthy Donor PBMCs>2000
Imatinib BCR-ABL100 - 600[2][6]Various CML Cell Lines[2][6]9,600[7]WSS-1 (normal skin fibroblasts)~16 - 96

Table 2: Off-Target Kinase Inhibition Profile

CompoundPrimary Off-TargetsIC50 for Off-Targets (nM)
This compound (Hypothetical) c-Kit, PDGFR>1000
Imatinib c-Kit, PDGFR100[6]

Table 3: Clinical Therapeutic Window

CompoundTherapeutic Plasma Trough ConcentrationCommon Adverse Drug Reactions (Grade ≥3)
This compound (Hypothetical) 200 - 500 ng/mLMild and transient myelosuppression
Imatinib ~1000 ng/mL[8][9]Neutropenia, thrombocytopenia, anemia, nausea, rash[1][10][11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Determination of IC50 using MTT Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12][13]

  • Cell Culture: Cancer cell lines (e.g., K562 for CML) are cultured in appropriate media and conditions.

  • Plating: Cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.[14][15]

  • Compound Treatment: The TKI is serially diluted to a range of concentrations and added to the wells. Control wells receive only the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to take effect.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[12]

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[14]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. Assessment of In Vivo Therapeutic Window

This involves evaluating the efficacy and toxicity of the TKI in animal models.

  • Xenograft Model: Human leukemia cells are transplanted into immunodeficient mice to establish a leukemia model.[16]

  • Dosing Regimen: The TKI is administered to different cohorts of mice at various doses and schedules.

  • Efficacy Assessment: Tumor burden is monitored over time. For leukemia models, this can be done through bioluminescent imaging if the cells are engineered to express luciferase.[16] Efficacy is determined by the degree of tumor growth inhibition or regression.

  • Toxicity Assessment: The mice are monitored for signs of toxicity, including weight loss, changes in behavior, and mortality. Blood samples are collected for hematological and clinical chemistry analysis. At the end of the study, tissues are collected for histopathological examination.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine the plasma concentration of the TKI. This helps to establish the relationship between dose, exposure, and response (both efficacy and toxicity).[17][18]

  • Therapeutic Window Determination: The therapeutic window is the range of doses that produces a therapeutic response without causing unacceptable toxicity.

Mandatory Visualization

BCR-ABL Signaling Pathway and TKI Inhibition

BCR_ABL_Pathway cluster_membrane Cytoplasm cluster_ras RAS-MAPK Pathway cluster_pi3k PI3K-AKT Pathway cluster_stat STAT Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 activates PI3K PI3K BCR_ABL->PI3K activates STAT5 STAT5 BCR_ABL->STAT5 activates RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival (Inhibition of Apoptosis) AKT->Survival Gene_Transcription Gene Transcription (Anti-apoptotic) STAT5->Gene_Transcription TKI This compound or Imatinib TKI->Inhibition Inhibition->BCR_ABL

Caption: The BCR-ABL signaling pathway and the point of inhibition by TKIs.

Experimental Workflow for Therapeutic Window Evaluation

TKI_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Animal Models) cluster_clinical Clinical Evaluation ic50 IC50 Determination (e.g., MTT Assay) selectivity Calculate Selectivity Index (SI = CC50/IC50) ic50->selectivity cc50 CC50 Determination (Normal Cells) cc50->selectivity xenograft Establish Xenograft Model selectivity->xenograft off_target Off-Target Kinase Profiling off_target->xenograft dose_ranging Dose-Ranging Efficacy & Toxicity Studies xenograft->dose_ranging pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) dose_ranging->pk_pd therapeutic_index Determine Therapeutic Index pk_pd->therapeutic_index phase1 Phase I Trials (Safety & MTD) therapeutic_index->phase1 phase2 Phase II Trials (Efficacy at Safe Dose) phase1->phase2 therapeutic_window Define Clinical Therapeutic Window phase2->therapeutic_window

Caption: Workflow for evaluating the therapeutic window of a TKI.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.